5,5-Difluoro-6-hydroxyhexanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5,5-difluoro-6-hydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O3/c7-6(8,4-9)3-1-2-5(10)11/h9H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJZQFSPYJMDEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CC(CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physical Properties of 5,5-Difluoro-6-hydroxyhexanoic Acid
Introduction
This technical guide provides a summary of the known physical properties of 5,5-Difluoro-6-hydroxyhexanoic acid. Due to the limited availability of direct experimental data for this specific compound, this document also presents computed data for structurally related analogs to offer a comparative context for researchers. The information is intended to support research and development activities where this compound may be of interest.
Core Physical Properties of this compound
Direct experimental data for this compound is scarce. The primary available information is its molecular weight.
Comparative Analysis with Structural Analogs
To provide a more comprehensive understanding, the physical properties of this compound are presented alongside data for two key analogs: 6-hydroxyhexanoic acid (the non-fluorinated parent compound) and 5,5-difluorohexanoic acid (lacking the 6-hydroxy group). This comparison allows for an estimation of the effects of fluorination and hydroxylation on the molecule's physical characteristics.
Data Presentation: Physical Properties of this compound and Analogs
| Property | This compound | 5,5-Difluorohexanoic Acid (Analog) | 6-Hydroxyhexanoic Acid (Analog) |
| CAS Number | 2247107-02-2[1] | 372-67-8 | 1191-25-9[2] |
| Molecular Formula | C₆H₁₀F₂O₃ | C₆H₁₀F₂O₂[3] | C₆H₁₂O₃[2] |
| Molecular Weight | 168.14 g/mol [1] | 152.14 g/mol [3] | 132.16 g/mol [2] |
| Melting Point | Data Not Available | Data Not Available | 40-41 °C[2] |
| Boiling Point | Data Not Available | Data Not Available | 89-90 °C at 1 Torr[2] |
| XLogP3 | Data Not Available | 1.5 (Computed)[3] | -0.4 (Computed) |
| Appearance | Data Not Available | Data Not Available | Solid |
Note: "Data Not Available" indicates that no reliable experimental or computed data was found in the public domain at the time of this report. Data for analogs is provided for comparative purposes and should be interpreted with caution.
Experimental Protocols
As no specific experimental studies on the physical properties of this compound were identified, this section outlines generalized protocols for determining key physical characteristics.
Determination of Melting Point
A standard method for determining the melting point of a solid compound is through capillary melting point apparatus.
-
Sample Preparation: A small, dry sample of the crystalline compound is packed into a capillary tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus with a calibrated thermometer.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range.
Determination of Boiling Point
For non-volatile liquids, the boiling point can be determined using distillation. For smaller quantities, a micro boiling point determination method can be employed.
-
Apparatus Setup: A small amount of the liquid is placed in a test tube with an inverted capillary tube.
-
Heating: The test tube is heated in a controlled manner using a heating bath.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. The heat is then slowly reduced.
-
Measurement: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Visualizations
Logical Relationships of Target Compound and Analogs
The following diagram illustrates the structural relationships between this compound and the analogs discussed in this guide.
References
5,5-Difluoro-6-hydroxyhexanoic acid chemical structure and bonding
An In-depth Technical Guide on the Core Chemical Structure and Bonding of 5,5-Difluoro-6-hydroxyhexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a multifaceted organic molecule featuring a hexanoic acid backbone modified with geminal fluorine atoms and a terminal hydroxyl group. This guide delineates its chemical structure, explores the nuanced bonding characteristics influenced by its functional groups, and provides a comparative analysis with structurally related compounds. Due to the limited direct experimental data on the title compound, this paper leverages data from analogous molecules to infer its physicochemical properties and potential synthetic pathways. This document serves as a foundational resource for researchers interested in the application of this and similar fluorinated hydroxy acids in medicinal chemistry and materials science.
Chemical Structure
The molecular structure of this compound consists of a six-carbon carboxylic acid chain. The carboxyl group (-COOH) is located at C-1. The key functionalizations are at the C-5 and C-6 positions, with two fluorine atoms attached to C-5 and a hydroxyl group (-OH) at C-6.
The systematic IUPAC name for this compound is this compound. The structure incorporates several key features that dictate its chemical behavior: a carboxylic acid head, a flexible aliphatic chain, a gem-difluoro group, and a primary alcohol.
Caption: 2D structure of this compound.
Bonding and Molecular Geometry
The introduction of fluorine and hydroxyl groups significantly influences the electronic properties and conformation of the hexanoic acid chain.
-
C-F Bonds: The carbon-fluorine bonds at the C-5 position are highly polarized and strong. The high electronegativity of fluorine withdraws electron density from the carbon atom, creating a localized dipole. This inductive effect can influence the acidity of the nearby hydroxyl proton and the carboxylic acid proton.
-
Gem-Difluoro Group: The presence of two fluorine atoms on the same carbon (a gem-difluoro group) sterically shields the C-5 position. This group also affects the molecule's lipophilicity and metabolic stability, which are critical parameters in drug design.
-
C-O and O-H Bonds: The terminal C-6 hydroxyl group introduces polarity and the capacity for hydrogen bonding, both as a donor (O-H) and an acceptor (the lone pairs on the oxygen). This feature will enhance the molecule's hydrophilicity.
-
Carboxylic Acid Group: The C-1 carboxyl group is planar and can participate in hydrogen bonding as both a donor and an acceptor. It is the primary site of acidity in the molecule.
-
Conformational Flexibility: The aliphatic chain allows for considerable conformational freedom. However, intramolecular hydrogen bonding between the terminal hydroxyl group and one of the fluorine atoms or the carboxylic acid group could favor specific folded conformations in certain environments.
Comparative Physicochemical Data
| Property | 5,5-Difluorohexanoic acid | 6-Hydroxyhexanoic Acid | 5-Hydroxyhexanoic acid |
| Molecular Formula | C₆H₁₀F₂O₂[1] | C₆H₁₂O₃[2] | C₆H₁₂O₃[3] |
| Molecular Weight | 152.14 g/mol [1] | 132.16 g/mol [2] | 132.16 g/mol [3] |
| XLogP3 | 1.5[1] | -0.4[2] | 0.2[3] |
| Hydrogen Bond Donors | 1[1] | 2[2] | 2[3] |
| Hydrogen Bond Acceptors | 2[1] | 3[2] | 3[3] |
| Boiling Point | Not available | 89-90 °C at 1 Torr[4] | Not available |
| Melting Point | Not available | 40-41 °C[4] | Not available |
Based on this comparative data, it is anticipated that this compound will have a molecular weight of approximately 170.13 g/mol . Its lipophilicity (LogP) is expected to be intermediate between that of 5,5-difluorohexanoic acid and the hydroxyhexanoic acids, due to the opposing effects of the hydrophobic fluorine atoms and the hydrophilic hydroxyl group. The presence of both a carboxylic acid and a hydroxyl group will allow it to act as both a hydrogen bond donor and acceptor.
Experimental Protocols
As of the date of this document, specific experimental protocols for the synthesis and analysis of this compound have not been published in peer-reviewed literature. Researchers aiming to work with this molecule may need to develop novel synthetic routes or adapt existing methodologies.
Potential Synthetic Approaches
The synthesis of related fluorinated compounds often involves deoxofluorination or the use of fluorinated building blocks.[5] A plausible synthetic strategy for this compound could start from a precursor with a ketone at the C-5 position and a protected alcohol at C-6, followed by deoxofluorination and subsequent deprotection.
Biocatalytic routes, which have been explored for the synthesis of 6-hydroxyhexanoic acid from cyclohexane or 1,6-hexanediol, could also be investigated.[6][7] Genetically engineered microorganisms could potentially be designed to perform selective hydroxylation and fluorination on a suitable precursor, offering a more sustainable synthetic pathway.
References
- 1. 5,5-Difluorohexanoic acid | C6H10F2O2 | CID 53418167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Hydroxyhexanoic Acid | C6H12O3 | CID 14490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Hydroxyhexanoic acid | C6H12O3 | CID 170748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. researchgate.net [researchgate.net]
- 6. A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Conversion of Cyclohexane to 6-Hydroxyhexanoic Acid Using Recombinant Pseudomonas taiwanensis in a Stirred-Tank Bioreactor [frontiersin.org]
Spectroscopic Characterization of 5,5-Difluoro-6-hydroxyhexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 5,5-Difluoro-6-hydroxyhexanoic acid. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic features and detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to guide researchers in the characterization of this and structurally related molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and known spectroscopic principles.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.0 - 4.2 | ddd | 1H | H-6 |
| ~2.3 - 2.5 | t | 2H | H-2 |
| ~1.8 - 2.0 | m | 2H | H-4 |
| ~1.6 - 1.8 | m | 2H | H-3 |
| ~11.0 - 12.0 | br s | 1H | COOH |
| ~2.5 - 3.5 | br s | 1H | OH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~178 - 180 | C-1 (COOH) |
| ~122 - 126 (t) | C-5 (CF₂) |
| ~70 - 73 (t) | C-6 (CHOH) |
| ~33 - 36 | C-2 |
| ~30 - 33 (t) | C-4 |
| ~20 - 23 | C-3 |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -110 to -120 | dt | 2F |
Table 4: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2400 | Broad | O-H stretch (carboxylic acid) |
| ~3300 | Broad | O-H stretch (alcohol) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| 1300 - 1450 | Medium | C-H bend |
| 1100 - 1250 | Strong | C-F stretch |
| ~1050 | Medium | C-O stretch |
Table 5: Predicted Mass Spectrometry (MS) Data (Electrospray Ionization, Negative Mode)
| m/z | Ion |
| 167.05 | [M-H]⁻ |
| 149.04 | [M-H-H₂O]⁻ |
| 121.05 | [M-H-HCOOH]⁻ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atoms.
Instrumentation:
-
500 MHz NMR Spectrometer with a multinuclear probe.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 16 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral Width: 240 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2 seconds.
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 200 ppm.
-
Number of Scans: 64.
-
Relaxation Delay: 2 seconds.
-
Referencing: Use an external standard of CFCl₃ (0 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10 µg/mL) in a mixture of methanol and water (1:1 v/v).
-
Add a trace amount of ammonium hydroxide to facilitate deprotonation for negative ion mode.
Data Acquisition (Negative Ion Mode):
-
Ionization Mode: ESI⁻.
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical entity like this compound.
Caption: General workflow for spectroscopic analysis.
A Technical Guide to the Solubility of 5,5-Difluoro-6-hydroxyhexanoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 5,5-Difluoro-6-hydroxyhexanoic acid in organic solvents. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document synthesizes information from analogous fluorinated and non-fluorinated carboxylic acids to predict its solubility behavior. Furthermore, it outlines a standardized experimental protocol for determining solubility, offering a practical framework for researchers.
Predicted Solubility Profile of this compound
The molecule possesses both polar (carboxylic acid, hydroxyl group) and non-polar (carbon chain) characteristics, as well as the unique influence of fluorination. The presence of the hydroxyl and carboxylic acid groups suggests potential for hydrogen bonding, which would enhance solubility in polar protic solvents like alcohols (e.g., methanol, ethanol). The fluorine atoms can increase the compound's polarity and also lead to specific interactions, sometimes favoring solubility in fluorinated solvents, a principle applied in "fluorous chemistry"[1].
Generally, the solubility of carboxylic acids in water decreases as the carbon chain length increases[2]. The presence of polar functional groups like the hydroxyl group can counteract this trend. It is also known that the solubility of carboxylic acids in certain organic solvents can be significantly enhanced by the presence of water[3].
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High | The carboxylic acid and hydroxyl groups can form strong hydrogen bonds with protic solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | Moderate to High | The polar nature of these solvents can interact with the polar functional groups of the acid. DMSO is often an excellent solvent for a wide range of organic compounds[4]. |
| Non-Polar | Hexane, Toluene | Low | The overall polarity of the molecule, due to the carboxylic acid and hydroxyl groups, will likely limit its solubility in non-polar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have intermediate polarity and can often dissolve compounds with a balance of polar and non-polar features. Some solid carboxylic acids may have low solubility in CDCl3[5]. |
| Ethers | Diethyl Ether | Moderate | Ethers can act as hydrogen bond acceptors, potentially interacting with the hydroxyl and carboxylic acid protons. |
Experimental Protocol for Solubility Determination
The following is a general experimental workflow for determining the solubility of a solid compound like this compound in an organic solvent. This protocol is based on standard laboratory practices for solubility testing[6][7].
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Small test tubes or vials
-
Vortex mixer or magnetic stirrer
-
Analytical balance
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a test tube or vial.
-
Seal the container to prevent solvent evaporation.
-
Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a predetermined amount of time (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles. This step is crucial to avoid artificially high solubility readings.
-
-
Quantification of Dissolved Solute:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC with a suitable detector) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking the dilution factor into account.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).
-
Experimental Workflow for Solubility Determination
References
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 4. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. www1.udel.edu [www1.udel.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Acidity and pKa of 5,5-Difluoro-6-hydroxyhexanoic acid
An In-depth Technical Guide to the Acidity and pKa of 5,5-Difluoro-6-hydroxyhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This technical guide provides a comprehensive overview of the acidity and pKa of this compound. Due to the absence of direct experimental data for this specific molecule in the public domain, this document focuses on its predicted acidity based on structural analogs, details robust experimental protocols for its empirical determination, and discusses its potential biological relevance. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of fluorinated carboxylic acids in pharmaceutical and life sciences.
Introduction to Acidity and pKa
This compound is a structurally unique molecule containing a carboxylic acid functional group, a difluorinated carbon at the 5-position, and a hydroxyl group at the 6-position. The acidity of the carboxylic acid group, quantified by its pKa value, is significantly influenced by the presence of these neighboring functional groups. The pKa is the pH at which the acid is 50% dissociated in an aqueous solution. For drug candidates, the pKa determines the charge state of the molecule at physiological pH (approximately 7.4), which in turn governs its ability to cross biological membranes and interact with molecular targets. The strong electron-withdrawing nature of fluorine atoms is expected to have a profound impact on the acidity of the carboxylic acid proton.
Physicochemical Properties and Predicted Acidity
Computational studies on perfluoroalkyl carboxylic acids (PFCAs) have shown that increasing the fluorine content and proximity to the carboxylic acid group drastically increases acidity. For instance, the pKa of many short-chain PFCAs is estimated to be around 0.[1][2][3] While this compound is not perfluorinated, the gem-difluoro group is expected to significantly lower the pKa from that of a typical alkanoic acid (pKa ~4.8).
Caption: Factors influencing the acidity of this compound.
Table 1: Experimental and Computationally Estimated pKa Values of Related Fluorinated Carboxylic Acids
| Compound | Structure | pKa Value | Method | Reference |
| Perfluorooctanoic acid (PFOA) | C7F15COOH | ~ -0.5 | Estimation | [4] |
| Perfluorohexanoic acid (PFHxA) | C5F11COOH | -0.16 | Computational (SPARC) | [2] |
| Trifluoroacetic acid | CF3COOH | ~ 0 | Experimental | [1] |
| Perfluoropentanoic acid | C4F9COOH | -0.1 | Computational (SPARC) | [5] |
Experimental Protocols for pKa Determination
Accurate determination of the pKa of this compound requires empirical measurement. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods.[6][7]
Potentiometric Titration
Potentiometric titration is a highly precise technique for determining pKa values.[7] It involves the gradual addition of a titrant (a strong base, like NaOH) to a solution of the analyte (a weak acid) and monitoring the resulting change in pH with a calibrated pH meter.[8][9]
Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.
-
Prepare a 0.1 M hydrochloric acid (HCl) solution.
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[8]
-
Accurately weigh and dissolve a sample of this compound to create a solution of known concentration (e.g., 1 mM).[9]
-
-
Calibration:
-
Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10.[8]
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the 1 mM analyte solution into a reaction vessel equipped with a magnetic stirrer.[8]
-
Add the KCl solution to maintain ionic strength.
-
Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[9]
-
Immerse the calibrated pH electrode into the solution.
-
If necessary, adjust the initial pH of the solution to ~2.0 with 0.1 M HCl.[8]
-
Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12.[8]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This corresponds to the inflection point on the titration curve.
-
Perform the titration in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.[8]
-
Caption: Experimental workflow for pKa determination by potentiometric titration.
Spectrophotometric Titration
This method is suitable if the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorbance spectra.[7] A chromophore near the ionization site is required.[6]
Methodology:
-
Preparation of Buffers: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
Spectral Acquisition:
-
Dissolve the analyte in each buffer solution to a constant concentration.
-
Measure the UV-Vis absorbance spectrum for each solution.
-
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated species is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the analyte.[6][10]
-
Computational Approaches for pKa Prediction
In the absence of experimental data, computational methods can provide valuable estimates of pKa. These methods, ranging from semi-empirical to density functional theory (DFT), calculate the energetics of the dissociation reaction in a solvent model.[1][2] While these approaches can sometimes be unreliable for complex molecules, they are useful for understanding trends within a series of compounds and for guiding experimental design.[5][6] Various software packages and online servers are available for performing such calculations.
Potential Biological Significance
While no specific signaling pathways involving this compound have been documented, its structural similarity to endogenous fatty acids suggests potential interactions with pathways of lipid metabolism and signaling. Fluorinated analogs of natural products are often used as tools to probe biological systems or as therapeutic agents.
-
Fatty Acid Metabolism: Fatty acids are key players in energy storage and cellular signaling. The introduction of fluorine can alter how the molecule is recognized and processed by enzymes involved in fatty acid oxidation or synthesis.[11]
-
Signaling Pathways: Fatty acids and their derivatives can act as signaling molecules, for example, by activating peroxisome proliferator-activated receptors (PPARs).[11] The unique electronic and steric properties of a fluorinated analog could modulate its binding to and activation of such receptors.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability. This can be a desirable property in drug candidates, prolonging their half-life in vivo.
Caption: A simplified diagram of potential fatty acid signaling and metabolic pathways.
Conclusion
While the precise pKa of this compound has yet to be reported, its chemical structure strongly suggests it is a significantly stronger acid than its non-fluorinated counterpart. The powerful inductive effect of the gem-difluoro group is the primary determinant of its enhanced acidity. This guide provides the theoretical basis for this prediction and outlines detailed, robust experimental protocols, such as potentiometric titration, that can be employed for its accurate determination. Understanding the pKa of this and similar fluorinated molecules is fundamental for their rational application in drug design and as chemical probes in biological research.
References
- 1. Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. google.com [google.com]
- 11. Signalling pathways controlling fatty acid desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal Stability and Decomposition of 5,5-Difluoro-6-hydroxyhexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-Difluoro-6-hydroxyhexanoic acid is a partially fluorinated carboxylic acid with potential applications in pharmaceuticals and materials science. The presence of gem-difluoro functionality and a terminal hydroxyl group imparts unique chemical and physical properties. Understanding the thermal stability and decomposition profile of this molecule is crucial for its safe handling, processing, and for predicting its shelf-life and degradation products in various applications.
The carbon-fluorine bond is exceptionally strong, which generally enhances the thermal stability of fluorinated compounds. However, the presence of a hydroxyl group and a carboxylic acid moiety introduces potential sites for thermal degradation. This guide explores the likely thermal behavior of this compound based on analogous compounds.
Predicted Thermal Stability and Decomposition
The thermal decomposition of this compound is likely to be a complex process involving multiple pathways. Based on studies of similar fluorinated organic acids, the initiation of decomposition is expected to occur at elevated temperatures.
Potential Decomposition Pathways
Several decomposition pathways can be postulated for this compound, primarily involving the carboxylic acid and hydroxyl functional groups, as well as the carbon-carbon bonds weakened by the presence of electronegative fluorine atoms.
-
Decarboxylation: The carboxylic acid group can be lost as carbon dioxide, a common thermal degradation route for many carboxylic acids. This would lead to the formation of 5,5-difluoro-1-hexanol.
-
Dehydration: Intramolecular or intermolecular dehydration involving the hydroxyl and carboxylic acid groups could occur, potentially leading to the formation of lactones or polyesters.
-
C-C Bond Cleavage: The carbon-carbon bond adjacent to the difluorinated carbon may be susceptible to cleavage at high temperatures. Theoretical studies on perfluorinated carboxylic acids suggest that the bond between the alpha-carbon and the carboxylic group is a potential weak point.[1][2]
-
HF Elimination: While less likely at moderate temperatures compared to fully perfluorinated compounds, the elimination of hydrogen fluoride (HF) is a possibility at higher temperatures, especially in the presence of catalysts or impurities.
Quantitative Data on Thermal Stability (Illustrative)
The following tables present illustrative quantitative data for the thermal analysis of this compound. These values are hypothetical and should be experimentally determined. They are based on typical ranges observed for similar partially fluorinated organic acids.
Table 1: Illustrative Thermogravimetric Analysis (TGA) Data
| Parameter | Value (Illustrative) | Conditions |
| Onset Decomposition Temperature (Tonset) | 220 °C | 10 °C/min, Nitrogen atmosphere |
| Temperature at 5% Mass Loss (T5%) | 235 °C | 10 °C/min, Nitrogen atmosphere |
| Temperature at 50% Mass Loss (T50%) | 280 °C | 10 °C/min, Nitrogen atmosphere |
| Residual Mass at 500 °C | < 5% | 10 °C/min, Nitrogen atmosphere |
Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data
| Parameter | Value (Illustrative) | Conditions |
| Melting Point (Tm) | 85 °C | 10 °C/min, Nitrogen atmosphere |
| Enthalpy of Fusion (ΔHf) | 25 kJ/mol | 10 °C/min, Nitrogen atmosphere |
| Decomposition Exotherm Peak | 290 °C | 10 °C/min, Nitrogen atmosphere |
Experimental Protocols
To experimentally determine the thermal stability and decomposition of this compound, the following standard techniques are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
Calibrate the TGA instrument using standard reference materials.
-
Accurately weigh 5-10 mg of this compound into a clean TGA pan (platinum or alumina).
-
Place the sample pan in the TGA furnace.
-
Heat the sample from room temperature to a final temperature of at least 500 °C at a constant heating rate (e.g., 10 °C/min).
-
Conduct the experiment under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Record the mass loss of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset decomposition temperature and other relevant mass loss temperatures.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with decomposition.
Methodology:
-
Calibrate the DSC instrument using standard reference materials (e.g., indium).
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan should be used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow to the sample as a function of temperature.
-
Analyze the resulting DSC thermogram to identify the melting endotherm and any exotherms that may indicate decomposition.
Evolved Gas Analysis (EGA)
Objective: To identify the gaseous products evolved during decomposition.
Methodology:
-
Couple the outlet of the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
-
Perform a TGA experiment as described in section 4.1.
-
Simultaneously analyze the evolved gases from the TGA furnace using the MS or FTIR.
-
Correlate the evolution of specific gases with the mass loss steps observed in the TGA curve to identify the decomposition products.
Visualizations
The following diagrams illustrate a potential decomposition pathway and a general workflow for assessing thermal stability.
Caption: Postulated decomposition pathways for this compound.
Caption: Experimental workflow for assessing thermal stability.
References
The Role of Fluorine in Modulating Carboxylic Acid Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxylic acids are fundamental functional groups in a vast array of pharmaceuticals, contributing to target binding, solubility, and overall pharmacokinetic profiles. The strategic modification of these molecules is a cornerstone of modern drug design. Among the various chemical tools available, the introduction of fluorine atoms has emerged as a powerful strategy to fine-tune the properties of carboxylic acids, thereby enhancing drug efficacy and safety. Fluorine's unique and potent electronic properties allow for the modulation of acidity, lipophilicity, metabolic stability, and binding interactions in ways that are often not achievable with other halogens or functional groups. This technical guide provides an in-depth analysis of the multifaceted roles of fluorine in modulating the physicochemical and pharmacological properties of carboxylic acids, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Impact on Acidity (pKa)
The most dramatic effect of fluorinating a carboxylic acid is the significant increase in its acidity, as reflected by a decrease in its pKa value. This phenomenon is primarily attributed to the powerful electron-withdrawing inductive effect of the highly electronegative fluorine atom. By pulling electron density away from the carboxylate group, fluorine stabilizes the conjugate base, thereby facilitating the release of a proton.[1][2][3] This effect is cumulative, with each additional fluorine atom causing a further decrease in the pKa.
The increased acidity of fluorinated carboxylic acids can have profound implications for drug design. A lower pKa can influence a drug's solubility, absorption, and, crucially, its interaction with biological targets at physiological pH. By ensuring the carboxylate group is in its ionized form, its potential to form strong ionic bonds or salt bridges with positively charged residues in a protein's active site is maximized.
Data Presentation: pKa of Fluorinated Acetic Acids
The following table summarizes the experimentally determined pKa values for acetic acid and its fluorinated analogs, clearly demonstrating the impact of fluorination on acidity.
| Compound Name | Chemical Formula | pKa Value |
| Acetic Acid | CH₃COOH | 4.76 |
| Fluoroacetic Acid | CH₂FCOOH | 2.59 |
| Difluoroacetic Acid | CHF₂COOH | 1.33 |
| Trifluoroacetic Acid | CF₃COOH | 0.23 |
Sources: PubChem CID 176, 5237, 9788, 6422
Visualization: Fluorine's Inductive Effect on Acidity
Impact on Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] The effect of fluorination on the lipophilicity of carboxylic acids is more nuanced than its effect on acidity. While fluorine is the most electronegative element, its impact on LogP is context-dependent. The introduction of a single fluorine atom or a trifluoromethyl group can either increase or decrease lipophilicity depending on the overall molecular environment.[5]
Generally, replacing a hydrogen atom with a fluorine atom can increase lipophilicity by reducing the polarity of C-H bonds and creating a more hydrophobic surface. However, the strong inductive effect of fluorine can also increase the acidity of the carboxylic acid, leading to a higher proportion of the ionized, more water-soluble form at a given pH, which can, in turn, decrease the overall LogP.
Data Presentation: LogP of Fluorinated Acetic Acids
The table below presents the experimental or estimated LogP values for acetic acid and its fluorinated derivatives, illustrating the complex relationship between fluorination and lipophilicity.
| Compound Name | Chemical Formula | LogP Value |
| Acetic Acid | CH₃COOH | -0.17 |
| Fluoroacetic Acid | CH₂FCOOH | -0.06 (estimated) |
| Difluoroacetic Acid | CHF₂COOH | 0.60 |
| Trifluoroacetic Acid | CF₃COOH | -2.1 |
Sources: PubChem CID 176, 5237, 9788, 6422; Cheméo
Impact on Metabolic Stability
Enhancing a drug's metabolic stability is a primary objective in drug development to ensure a longer half-life and sustained therapeutic effect. Fluorination is a widely employed and effective strategy to block metabolic degradation. The carbon-fluorine (C-F) bond is exceptionally strong and more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond.[5][6]
By strategically placing fluorine atoms at metabolically labile positions, such as those susceptible to oxidation by cytochrome P450 (CYP) enzymes, medicinal chemists can effectively shield the molecule from metabolic attack.[6][7] This "metabolic blocking" can significantly improve a drug's pharmacokinetic profile.
Case Study: Diclofenac
A compelling example of this strategy is seen in the development of analogs of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac. Diclofenac, a carboxylic acid-containing drug, is known to undergo metabolic oxidation at the 4'-position of one of its aromatic rings, leading to the formation of reactive metabolites. Studies have shown that introducing a fluorine atom at this 4'-position renders the molecule highly stable against CYP-mediated oxidation.[8][9] Further, fluorination at the benzylic position has been shown to increase resistance to glucuronidation, another major metabolic pathway for carboxylic acids.[8]
Data Presentation: Metabolic Stability of Diclofenac Analogs
The following table summarizes the metabolic stability of diclofenac and its fluorinated analogs in human liver microsomes, demonstrating the protective effect of fluorination.
| Compound | Position of Fluorine | Remaining Parent Compound after 60 min (%) |
| Diclofenac | None | 15.4 |
| 4'-Fluoro-diclofenac | 4' | 85.1 |
| 5-Fluoro-diclofenac | 5 | 25.6 |
Source: Adapted from Tateishi, Y. et al. (2020). ACS Omega.
Visualization: Metabolic Blocking by Fluorination
Impact on Binding Interactions
Beyond modulating physicochemical properties, fluorine can directly participate in and enhance binding interactions between a drug and its target protein. While the C-F bond is generally considered a poor hydrogen bond acceptor, it can engage in favorable orthogonal multipolar interactions with the electron-deficient carbon atoms of backbone amide carbonyl groups (C-F···C=O). These interactions, though weaker than classical hydrogen bonds, can be numerous and contribute significantly to binding affinity.
The altered electronic profile of a fluorinated carboxylate can also lead to stronger and more specific electrostatic interactions with positively charged amino acid residues like arginine and lysine.
Case Study: Menin-MLL Inhibitors
The crystal structure of the menin-MLL inhibitor MI-503 (PDB ID: 4X5Y) provides an excellent illustration of fluorine's role in binding. Although MI-503 is not a carboxylic acid, the interactions of its trifluoroethyl group are highly relevant. The inhibitor binds to a pocket on the menin protein, and its trifluoroethyl group forms a hydrogen bond with the side chain of Tyr276.[8] This specific interaction contributes to the high potency of the inhibitor. This example highlights how fluorinated moieties can be strategically employed to form specific, affinity-enhancing interactions with a protein target.
Visualization: Fluorine-Mediated Binding Interactions
Experimental Protocols
Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of a substance.
-
Principle: A solution of the carboxylic acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored with a pH meter as the base is added. The pKa is the pH at which the carboxylic acid is half-neutralized.
-
Methodology:
-
Preparation: A precise amount of the carboxylic acid is dissolved in deionized water to a known concentration (typically 0.01-0.1 M).
-
Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Titration: The carboxylic acid solution is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution. The titrant (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.
-
Data Collection: The pH is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point (the point of steepest slope) is identified. The pKa is determined as the pH at the half-equivalence point.
-
Determination of Lipophilicity (LogP): Shake-Flask Method
The shake-flask method is the gold standard for the experimental determination of the octanol-water partition coefficient (LogP).[4]
-
Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water. The ratio of the concentration of the compound in the two phases at equilibrium is the partition coefficient.
-
Methodology:
-
Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate. A stock solution of the carboxylic acid is prepared in one of the phases (usually the one in which it is more soluble).
-
Partitioning: A known volume of the stock solution is added to a flask containing known volumes of both the pre-saturated n-octanol and water. The flask is sealed and shaken vigorously for a set period (e.g., 1-24 hours) to ensure equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: A sample is carefully taken from each phase. The concentration of the carboxylic acid in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculation: The LogP is calculated using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water]).
-
Determination of Metabolic Stability: Microsomal Stability Assay
The in vitro microsomal stability assay is a common method to assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
-
Principle: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.
-
Methodology:
-
Preparation: Liver microsomes (e.g., human, rat) are thawed and diluted in a suitable buffer (e.g., phosphate buffer). A solution of the test compound is prepared.
-
Incubation: The test compound is added to the microsomal suspension. The metabolic reaction is initiated by adding a cofactor, typically NADPH. The mixture is incubated at 37°C.
-
Time Points: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
Conclusion
The strategic incorporation of fluorine into carboxylic acid-containing molecules is a versatile and powerful tool in modern drug discovery. Fluorination provides a means to rationally modulate key physicochemical and pharmacological properties. The strong inductive effect of fluorine significantly increases acidity, which can enhance binding to target proteins. Its influence on lipophilicity, while complex, offers another avenue for optimizing a drug's ADME profile. Perhaps most impactfully, fluorine serves as an effective metabolic blocker, increasing a drug's in vivo stability and duration of action. Furthermore, fluorine's ability to participate in unique non-covalent interactions can be harnessed to improve binding affinity and selectivity. A thorough understanding of these principles, supported by robust experimental data, empowers researchers to design more effective and safer therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. Pharmacologic inhibition of the menin-MLL interaction leads to transcriptional repression of PEG10 and blocks hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
5,5-Difluoro-6-hydroxyhexanoic Acid: A Bioisosteric Approach to Modulating Prostaglandin F2α Receptor Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic replacement of a carboxylic acid moiety with a suitable bioisostere is a well-established strategy in medicinal chemistry to overcome liabilities associated with this functional group, such as poor metabolic stability and unfavorable pharmacokinetic profiles. This technical guide explores the potential of 5,5-difluoro-6-hydroxyhexanoic acid as a bioisostere of a terminal carboxylic acid, with a focus on its application as a modulator of the prostaglandin F2α (FP) receptor. The introduction of a gem-difluoro group adjacent to a hydroxyl group is hypothesized to mimic the acidity and hydrogen bonding capabilities of a carboxylic acid while offering improved physicochemical and pharmacological properties. This document provides a comprehensive overview of the rationale, potential synthetic routes, and methodologies for evaluating the biological activity of this compound.
Introduction: The Carboxylic Acid Bioisostere Strategy
Carboxylic acids are prevalent functional groups in a vast number of biologically active molecules, engaging in crucial interactions with their protein targets. However, their inherent properties, such as high polarity and susceptibility to metabolic conjugation (e.g., glucuronidation), can limit oral bioavailability and lead to rapid clearance.[1] Bioisosteric replacement of the carboxylic acid group aims to retain the desired pharmacological activity while improving the drug-like properties of the molecule.[1]
The gem-difluoro group has emerged as a compelling bioisostere for various functional groups. The strong electron-withdrawing nature of the two fluorine atoms can significantly impact the acidity of neighboring protons and alter the molecule's conformation and lipophilicity.[2] In the case of this compound, the gem-difluoro substitution is positioned to influence the acidity of the C6-hydroxyl group, potentially enabling it to act as a mimic of a carboxylic acid.
Physicochemical Properties: A Comparative Analysis
The introduction of fluorine atoms can have a profound impact on a molecule's physicochemical properties. The table below presents a comparison of the calculated properties for 6-hydroxyhexanoic acid and its difluorinated analog.
| Property | 6-Hydroxyhexanoic Acid | 5,5-Difluorohexanoic Acid |
| Molecular Formula | C6H12O3 | C6H10F2O2 |
| Molecular Weight ( g/mol ) | 132.16[3] | 152.14[4] |
| XLogP3 | -0.4[3] | 1.5[4] |
| Hydrogen Bond Donor Count | 2 | 1 |
| Hydrogen Bond Acceptor Count | 3 | 2 |
| Polar Surface Area (Ų) | 57.5[3] | 37.3[4] |
Note: Data for this compound is not directly available in public databases. The data for 5,5-difluorohexanoic acid is presented as a close analog to illustrate the potential impact of gem-difluorination.
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Hypothetical Experimental Protocol
Step 1: Synthesis of a Keto-ester Precursor: A suitable starting material, such as a protected 6-hydroxyhexanoate, would be oxidized to the corresponding ketone at the 5-position.
Step 2: Gem-Difluorination: The keto-ester would then be subjected to deoxofluorination. A common reagent for this transformation is diethylaminosulfur trifluoride (DAST) or one of its safer analogs. The reaction would likely be carried out in an inert solvent like dichloromethane at low temperatures.
Step 3: Reduction of the Aldehyde/Ketone: Following successful difluorination, the aldehyde or ketone at the 6-position would be selectively reduced to the corresponding alcohol using a mild reducing agent such as sodium borohydride.
Step 4: Ester Hydrolysis: The final step involves the hydrolysis of the ester to the carboxylic acid. This is typically achieved by saponification with a base like lithium hydroxide or sodium hydroxide, followed by acidic workup.
Purification and Characterization: The final product would be purified using techniques such as column chromatography and/or recrystallization. Characterization would be performed using NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and infrared spectroscopy to confirm the structure and purity.
Biological Activity at the Prostaglandin F2α Receptor
Prostaglandin F2α Receptor Signaling Pathway
The prostaglandin F2α (FP) receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes. Upon agonist binding, the FP receptor primarily couples to Gq/11, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Caption: Prostaglandin F2α (FP) receptor signaling pathway.
Quantitative Biological Data
Quantitative in vitro data for this compound at the FP receptor is not publicly available. The following table is a representative example of the type of data that would be generated to characterize this compound.
| Compound | FP Receptor Binding Affinity (Ki, nM) | FP Receptor Functional Activity (EC50, nM) |
| Prostaglandin F2α | [Typical literature value, e.g., 5] | [Typical literature value, e.g., 10] |
| 6-Hydroxyhexanoic Acid | [Expected to be inactive or very low affinity] | [Expected to be inactive] |
| This compound | [Hypothetical Value, e.g., 50-500] | [Hypothetical Value, e.g., 100-1000] |
Experimental Protocol for In Vitro Biological Evaluation
FP Receptor Binding Assay (Competitive Radioligand Binding):
-
Membrane Preparation: Membranes from cells stably expressing the human FP receptor would be prepared.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2 and BSA) would be used.
-
Radioligand: A radiolabeled FP receptor antagonist (e.g., [³H]-AL8810) would be used.
-
Competition Assay: A fixed concentration of the radioligand would be incubated with the receptor-containing membranes in the presence of increasing concentrations of the test compound (this compound).
-
Incubation and Separation: The mixture would be incubated to reach equilibrium, followed by rapid filtration to separate bound from free radioligand.
-
Detection: The amount of bound radioactivity would be quantified using liquid scintillation counting.
-
Data Analysis: The data would be analyzed using non-linear regression to determine the IC50, which would then be converted to the binding affinity (Ki) using the Cheng-Prusoff equation.
FP Receptor Functional Assay (Calcium Mobilization):
-
Cell Culture: Cells expressing the FP receptor (e.g., HEK293 or CHO cells) would be cultured and seeded into microplates.
-
Calcium-sensitive Dye Loading: The cells would be loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The test compound would be added to the cells at various concentrations.
-
Fluorescence Measurement: The change in intracellular calcium concentration would be measured using a fluorescence plate reader.
-
Data Analysis: The dose-response curve would be plotted, and the EC50 value (the concentration of agonist that gives half-maximal response) would be determined.
Conclusion and Future Directions
The concept of using this compound as a carboxylic acid bioisostere for targeting the FP receptor is a promising strategy in drug discovery. The gem-difluoro group has the potential to confer improved metabolic stability and pharmacokinetic properties compared to a traditional carboxylic acid, while maintaining the necessary interactions for receptor activation. The successful synthesis and biological evaluation of this compound are critical next steps. Future work should focus on obtaining empirical data to validate the hypotheses presented in this guide. This includes a robust synthetic route, comprehensive in vitro and in vivo pharmacological profiling, and a detailed assessment of its ADME properties. The insights gained from such studies will be invaluable for the design of novel and improved modulators of the prostaglandin F2α receptor.
References
Conformational Analysis of Fluorinated Alkanoic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into alkanoic acids profoundly influences their physicochemical properties, including acidity, lipophilicity, and metabolic stability. These changes are intrinsically linked to the molecule's conformational preferences. Understanding the three-dimensional structure and dynamic behavior of fluorinated alkanoic acids is therefore critical for rational drug design and materials science. This technical guide provides an in-depth overview of the core experimental and computational methodologies employed in the conformational analysis of these molecules. It details experimental protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, summarizes key quantitative data, and outlines the workflow for computational modeling, offering a comprehensive resource for professionals in the field.
Introduction: The Fluorine Factor in Conformational Control
Fluorine's unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the ability to form strong C-F bonds—exert significant stereoelectronic effects on molecular structure.[1][2] In an aliphatic chain, these effects can alter gauche/anti preferences and create specific intramolecular interactions, such as C–H···F hydrogen bonds, which stabilize certain conformations.[3] For alkanoic acids, the interplay between the fluorinated alkyl chain and the carboxylic acid group's own conformational isomers (syn- and anti-periplanar) results in a complex but analyzable energetic landscape.[4][5] This analysis is crucial as the dominant conformation often dictates biological activity and material properties.
Core Concepts in Conformational Analysis
Conformational analysis is the study of the different spatial arrangements (conformations or rotamers) of a molecule that can be interconverted by rotation about single bonds.[6]
-
Dihedral Angle (Torsional Angle): The angle between two planes, each defined by three atoms. In alkanes, this describes the rotation around a C-C bond.[7] Key conformations are staggered (more stable) and eclipsed (less stable).[8]
-
Torsional Strain: The increase in potential energy caused by eclipsing interactions between bonds on adjacent atoms.[7]
-
Steric Interactions: Repulsive forces that occur when non-bonded atoms are forced into close proximity. In fluorinated compounds, this is balanced against stereoelectronic effects like the "gauche effect" observed in systems like 1,2-difluoroethane.[9]
-
Syn- and Anti-periplanar Carboxylic Acids: The carboxyl group itself can exist in two main planar conformations: a lower-energy syn form and a higher-energy anti form, which can be influenced by the solvent and intramolecular interactions.[4][5][10]
Experimental Methodologies and Protocols
A combined approach using multiple experimental techniques alongside computational methods provides the most robust conformational analysis.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹⁹F NMR, is the most powerful tool for studying fluorinated molecules in solution.[12] The large chemical shift dispersion of ¹⁹F (~700 ppm) minimizes signal overlap, and its 100% natural abundance provides high sensitivity.[1][2]
Key Experiments:
-
¹⁹F NMR: Directly observes the fluorine environments.
-
¹H NMR: Provides information on protons, with chemical shifts influenced by nearby fluorine atoms.
-
Heteronuclear Correlation (e.g., ¹H-¹⁹F HETCOR, ¹H-¹³C HSQC): Establishes connectivity between different nuclei.[13]
-
J-Coupling Analysis: Scalar (through-bond) coupling constants, particularly ³JHH, ³JHF, and ³JCF, are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation.[11] This allows for the determination of rotamer populations.
Experimental Protocol: NMR J-Coupling Analysis
-
Sample Preparation:
-
Dissolve the fluorinated alkanoic acid in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a concentration of 5-10 mg/mL. The choice of solvent is critical as it can influence conformational equilibria.[11]
-
Filter the solution into a high-precision NMR tube.
-
-
Data Acquisition:
-
Acquire high-resolution 1D ¹H and ¹⁹F spectra on a spectrometer operating at 400 MHz or higher.
-
Perform 2D experiments such as ¹H-¹H COSY, ¹H-¹³C HSQC/HMBC, and ¹H-¹⁹F HOESY to achieve unambiguous assignment of all signals.
-
Measure the homonuclear (³JHH) and heteronuclear (²JHF, ³JHF, etc.) coupling constants from the 1D spectra. For complex, second-order spectra, quantum mechanical simulations may be necessary to extract accurate J-coupling values.[11][14]
-
-
Data Analysis:
-
Use the measured ³J values in a Karplus-type equation to calculate the dihedral angles or directly determine the population of major conformers (e.g., anti vs. gauche).
-
Compare the experimentally derived populations with those predicted by computational models.
-
Infrared (IR) Spectroscopy
IR spectroscopy is highly sensitive to the vibrational modes of the carboxylic acid group, which differ between conformers.[15]
Key Spectral Regions:
-
O–H Stretch: A very broad absorption between 2500-3300 cm⁻¹.[15]
-
C=O Stretch: A strong absorption between 1700-1760 cm⁻¹. The exact frequency is sensitive to hydrogen bonding (dimeric vs. monomeric) and the local electronic environment, allowing for the differentiation of conformers.[4][10][15] For example, in formic acid, the syn and anti conformers show distinct C=O and O-H frequencies.[4]
Experimental Protocol: Matrix Isolation IR Spectroscopy
This technique allows for the study of individual molecules at very low temperatures, trapping them in an inert matrix and preventing interconversion.[5]
-
Sample Preparation: Prepare a gaseous mixture of the fluorinated alkanoic acid and an inert gas (e.g., argon, neon) at a high dilution ratio (e.g., 1:1000).
-
Matrix Deposition: Slowly deposit the gas mixture onto a cryogenic window (e.g., CsI) held at a very low temperature (~10-20 K).
-
Spectral Acquisition: Record the IR spectrum of the isolated molecules in the matrix.
-
Data Analysis:
-
Assign the observed vibrational bands to specific conformers by comparing the experimental spectrum with theoretical spectra calculated using quantum chemical methods (e.g., DFT, MP2).[5]
-
Perform annealing experiments (controlled warming of the matrix) to observe the interconversion of higher-energy conformers to the more stable forms, confirming assignments.[5]
-
Computational Approaches
Computational chemistry is indispensable for predicting the structures and relative energies of all possible conformers.[16]
General Workflow:
-
Conformational Search: Perform a systematic or stochastic search of the conformational space to identify all potential low-energy structures. This can be done using molecular mechanics or semi-empirical methods like GFN2-xTB.[17]
-
Geometry Optimization: Optimize the geometry of each identified conformer using a higher level of theory, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).[18]
-
Frequency Calculation: Perform vibrational frequency calculations at the same level of theory to confirm that each optimized structure is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.[19] This also allows for the simulation of IR spectra.[5]
-
Solvation Modeling: If studying conformations in solution, apply a continuum solvation model (e.g., PCM, SMD) to account for the effect of the solvent.[11]
-
Property Calculation: For the lowest energy conformers, calculate NMR parameters (chemical shifts, coupling constants) to compare with experimental data.[20]
Data Presentation & Interpretation
A key aspect of conformational analysis is the correlation of experimental and computational data. Quantitative results should be presented clearly for comparison.
Table 1: Example IR Frequencies for Carboxylic Acid Conformers
| Vibrational Mode | Syn-Conformer (cm⁻¹) | Anti-Conformer (cm⁻¹) | Reference |
| C=O Stretch | ~1730 | ~1754 | [4] |
| O-H Stretch | ~2430 | ~2380 | [4] |
| Note: Frequencies are for formic acid in deuterated acetonitrile and serve as an illustrative example. Actual values for fluorinated alkanoic acids will vary. |
Table 2: Example Calculated Conformational Energies and Populations for 2,3-Difluorobutane
| Diastereomer | Conformer | Relative Free Energy (kJ/mol) | Population (%) (in Vacuum) | Reference |
| meso | anti(F,F), anti(Me,Me) | 0.00 | 45 | [9] |
| gauche(F,F), anti(Me,Me) | 0.84 | 28 | [9] | |
| dl | anti(F,F), gauche(Me,Me) | 0.00 | 50 | [9] |
| gauche(F,F), anti(Me,Me) | 1.17 | 25 | [9] | |
| Note: Data for a model fluorinated alkane illustrates the type of data generated. The interplay of fluorine and methyl groups leads to complex population distributions. |
Visualizing Workflows and Relationships
Diagrams are essential for representing the logical flow of a comprehensive conformational analysis.
Caption: Integrated workflow for conformational analysis of fluorinated alkanoic acids.
Caption: Logical pathway for NMR data interpretation in conformational studies.
Conclusion
The conformational analysis of fluorinated alkanoic acids is a multifaceted task that relies on the synergy between high-resolution spectroscopic experiments and robust computational modeling. NMR spectroscopy provides invaluable data on solution-state structures through J-coupling analysis, while IR spectroscopy offers a sensitive probe for specific conformers, especially when combined with matrix isolation techniques. Quantum chemical calculations are essential for mapping the potential energy surface and providing theoretical data to support experimental assignments. A thorough understanding derived from these methods is fundamental to harnessing the full potential of fluorination in the design of advanced pharmaceuticals and materials.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Conformation analysis of a novel fluorinated chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 20. researchgate.net [researchgate.net]
Biological Activity Screening of Novel Fluorinated Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] This guide provides a comprehensive overview of the core methodologies used to screen novel fluorinated compounds for biological activity, complete with detailed experimental protocols, structured data presentation, and visual representations of key signaling pathways and workflows.
Data Presentation: Biological Activity of Novel Fluorinated Compounds
The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of a selection of recently developed fluorinated compounds.
Table 1: In Vitro Cytotoxicity of Fluorinated Compounds Against Various Cancer Cell Lines
| Compound Class | Compound Name/ID | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Hexahydroquinoline Derivatives | Compound 6i | Ishikawa | SRB | 7.2 | [3] |
| Compound 6l | Caco-2 | SRB | 9.66 | [3] | |
| Compound 6o | HT-29 | MTT | 9.39 | [3] | |
| Compound 6o | HCT-116 | MTT | 13.54 | [3] | |
| Aminophenylhydrazines | Compound 6 | A549 | ATP-based | 0.64 | [4] |
| Fluorinated Taxoids | SB-T-121402 | HCT-116 | Not Specified | 33.8 ± 3.33 | [5] |
| Fluorinated Benzofuran | Compound 1 | HCT116 | WST-1 | 19.5 | [6] |
| Compound 2 | HCT116 | WST-1 | 24.8 | [6] | |
| Cinnamide-Fluorinated Derivatives | Compound 6 | HepG2 | Not Specified | 4.23 | [7] |
| Fluorinated Pyrimidine Derivatives | 5-Fluorouracil | HCT 116 | MTT | 1.48 (5 days) | [8] |
| 5-Fluorouracil | HT-29 | MTT | 11.25 (5 days) | [8] |
Table 2: Enzyme Inhibition Data for Fluorinated Compounds
| Compound Class | Compound Name/ID | Target Enzyme | Inhibition Type | Ki (nM) | IC50 (nM) | Reference |
| Quinazoline Derivatives | Compound 25g | EGFR (L858R/T790M/C797S) | Not Specified | Not Reported | More potent than 25a | [9] |
| Sulfonyl Fluoride Derivatives | UPR1444 (Compound 11) | EGFR (L858R/T790M/C797S) | Irreversible, Covalent | Not Reported | Potent | [10] |
| Pyrazolo[1,5-a]pyrimidine Derivatives | Compound 2 | CSNK2 | Not Specified | Not Reported | <10 (cellular) | [11] |
| Fluorinated Kinase Inhibitors | Compound 4 | LCK | ATP-competitive | Not Reported | 124 | [12] |
| Compound 4 | Aurora-A | ATP-competitive | Not Reported | 222 | [12] | |
| Compound 4 | Blk | ATP-competitive | Not Reported | 554 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the biological activity screening of novel fluorinated compounds.
Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Test compound (fluorinated compound)
-
Control vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Prepare serial dilutions of the fluorinated test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound or control vehicle.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[9]
Materials:
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Tris-base solution (10 mM, pH 10.5)
-
1% acetic acid solution
-
96-well plates
-
Test compound (fluorinated compound)
-
Control vehicle (e.g., DMSO)
-
Cell culture medium
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with the test compound as described in the MTT assay protocol (Steps 1-4).
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[9]
-
Wash the plates five times with deionized water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.
-
Shake the plate for 5-10 minutes.
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Calculate the percentage of cell growth and determine the GI50 value.
Enzyme Inhibition Assay (Competitive Inhibition)
This protocol outlines a general procedure to determine the inhibitory constant (Ki) of a competitive fluorinated inhibitor.[10]
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Fluorinated inhibitor compound
-
Assay buffer (optimized for enzyme activity)
-
96-well plates (UV-transparent if monitoring absorbance changes in the UV range)
-
Microplate reader capable of kinetic measurements
Protocol:
-
Determine the Michaelis-Menten constant (Km) of the substrate:
-
Perform a series of reactions with a fixed enzyme concentration and varying substrate concentrations.
-
Measure the initial reaction velocity (v₀) for each substrate concentration.
-
Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
-
Perform the inhibition assay:
-
Prepare a series of reactions with a fixed enzyme concentration and a substrate concentration typically at or below the Km value.
-
To these reactions, add varying concentrations of the fluorinated inhibitor. Include a control with no inhibitor.
-
Initiate the reaction by adding the substrate (or enzyme).
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.
-
Calculate the initial velocity (v₀) for each inhibitor concentration.
-
-
Calculate the Ki:
-
Plot the initial velocities against the inhibitor concentrations.
-
Fit the data to the appropriate equation for competitive inhibition to determine the IC50 value.
-
Use the Cheng-Prusoff equation to calculate the Ki from the IC50: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration used in the inhibition assay.
-
¹⁹F NMR-Based Ligand Screening
This technique leverages the sensitivity of the ¹⁹F nucleus to its chemical environment to detect binding events between a fluorinated compound and a target protein.[8]
Materials:
-
Target protein
-
Library of fluorinated fragment compounds
-
NMR buffer (e.g., phosphate buffer in D₂O, pH 7.4)
-
NMR tubes
-
NMR spectrometer with a fluorine probe
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the target protein in the NMR buffer.
-
Prepare stock solutions of the individual fluorinated fragments or cocktails of fragments in a compatible solvent (e.g., DMSO-d₆).
-
Prepare two sets of NMR samples: a reference sample containing the fluorinated fragment(s) in the NMR buffer, and a test sample containing the fragment(s) and the target protein in the NMR buffer. Typical concentrations are in the micromolar range for the protein and higher for the fragments.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum for both the reference and test samples.
-
A simple pulse-acquire sequence is often sufficient. For detecting weak binders, a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence can be used to enhance the detection of line broadening.
-
-
Data Analysis:
-
Compare the ¹⁹F NMR spectrum of the test sample to the reference sample.
-
Binding of a fluorinated fragment to the protein can be identified by:
-
A change in the chemical shift of the ¹⁹F signal.
-
Significant line broadening of the ¹⁹F signal.
-
A decrease in the signal intensity, especially in a CPMG experiment.
-
-
-
Hit Validation and Affinity Determination:
-
For identified hits, perform titration experiments by acquiring ¹⁹F NMR spectra at a constant protein concentration and varying concentrations of the fluorinated ligand.
-
Monitor the change in chemical shift as a function of ligand concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways often targeted by anticancer drugs and a general workflow for screening fluorinated compounds.
Signaling Pathway Diagrams
Experimental Workflow Diagram
References
- 1. Drug discovery approaches targeting the PI3K/Akt pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 4. Small‐Molecule KRAS Inhibitors by Tyrosine Covalent Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 6. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.graphpad.com [cdn.graphpad.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme Inhibition Calculations [andrew.cmu.edu]
- 11. A novel anthracene derivative, MHY412, induces apoptosis in doxorubicin-resistant MCF-7/Adr human breast cancer cells through cell cycle arrest and downregulation of P-glycoprotein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 13. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery | MDPI [mdpi.com]
A comprehensive review of publicly available scientific and patent literature reveals a notable absence of information regarding the discovery, synthesis, and biological evaluation of 5,5-Difluoro-6-hydroxyhexanoic acid and its immediate analogues. This suggests that this specific molecule may represent a novel chemical entity that has not yet been described in the public domain.
While the direct synthesis or biological activity of this compound is not documented, this in-depth guide will explore the fundamental concepts and established methodologies for the synthesis of related fluorinated and hydroxy-functionalized carboxylic acids. By examining these analogous chemical endeavors, we can construct a theoretical framework for the potential discovery and development of this target compound. This paper will serve as a technical resource for researchers, scientists, and drug development professionals interested in the burgeoning field of fluorinated fatty acid analogues.
Table of Contents
-
Introduction to Fluorinated Fatty Acids
-
Synthetic Strategies for gem-Difluorination
-
Introduction of a Hydroxyl Group adjacent to a gem-Difluoro Moiety
-
Potential Biological Significance and Signaling Pathways
-
Hypothetical Experimental Workflow
Introduction to Fluorinated Fatty Acids
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. In the context of fatty acids, fluorination can enhance metabolic stability by blocking sites of oxidation, modulate lipophilicity, and influence binding affinity to biological targets. The gem-difluoro group (CF2) is often employed as a non-hydrolyzable isostere of a carbonyl or hydroxyl group, making it a valuable tool in medicinal chemistry for the design of enzyme inhibitors and metabolic probes.
Synthetic Strategies for gem-Difluorination
The synthesis of molecules containing a gem-difluoro moiety is a well-established area of organic chemistry. Several methods could be envisioned for the preparation of a precursor to this compound.
Table 1: Potential Synthetic Routes to gem-Difluorinated Hexanoic Acid Precursors
| Method | Starting Material | Reagents | Key Intermediates | Advantages | Challenges |
| Deoxofluorination | 6-Oxohexanoic acid derivative | DAST, Deoxo-Fluor® | Aldehyde or Ketone | Direct conversion of a carbonyl to a CF2 group. | Harsh reagents, potential for side reactions. |
| Fluorinative Decarboxylation | Malonic acid derivative | Selectfluor®, AgF₂ | α-Fluoromethyl intermediate | Milder conditions. | Requires specific substitution on the malonic acid. |
| Addition to gem-Difluoroalkenes | gem-Difluoroalkene | Nucleophile (e.g., organometallic reagent) | Stabilized carbanion | Versatile for introducing various functionalities. | Synthesis of the starting gem-difluoroalkene can be complex. |
Introduction of a Hydroxyl Group adjacent to a gem-Difluoro Moiety
Once the 5,5-difluorohexanoic acid backbone is established, the introduction of a hydroxyl group at the C6 position is the subsequent critical step.
Table 2: Methods for C6-Hydroxylation
| Method | Starting Material | Reagents | Key Intermediates | Advantages | Challenges |
| α-Hydroxylation of a carbonyl | 6-Oxo-5,5-difluorohexanoic acid ester | MoOPH, Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) | α-hydroxy ketone | Direct introduction of the hydroxyl group. | Compatibility with the difluoro group and ester functionality. |
| Nucleophilic opening of an epoxide | 5,6-Epoxy-5,5-difluorohexanoic acid ester | H₂O, acid or base catalyst | Epoxide | Stereocontrolled synthesis is possible. | Synthesis of the fluorinated epoxide precursor. |
| Reduction of a hydroperoxide | 6-Hydroperoxy-5,5-difluorohexanoic acid ester | PPh₃, NaBH₄ | Hydroperoxide | Can be formed from the corresponding alkyl halide. | Stability of the hydroperoxide intermediate. |
Potential Biological Significance and Signaling Pathways
While no biological data exists for this compound, we can speculate on its potential roles based on the activities of related molecules. The non-fluorinated parent compound, 6-hydroxyhexanoic acid, has been investigated for its role in various biological processes. The introduction of the gem-difluoro group could modulate these activities. A potential mechanism of action could involve its interaction with enzymes involved in fatty acid metabolism or signaling pathways regulated by lipid mediators.
Caption: Hypothetical signaling pathway for this compound.
Hypothetical Experimental Workflow
The discovery and development of a novel compound like this compound would follow a structured experimental workflow.
Caption: A typical workflow for the development of a novel bioactive compound.
Conclusion and Future Directions
The absence of published data on this compound highlights a potential opportunity for novel research in the field of fluorinated fatty acids. The synthetic strategies and hypothetical biological roles discussed in this guide provide a foundational framework for initiating such an investigation. Future work should focus on the successful synthesis and purification of this compound, followed by a comprehensive biological evaluation to elucidate its potential as a therapeutic agent or research tool. The exploration of this and other novel fluorinated analogues could lead to the discovery of new chemical probes and drug candidates with unique and valuable properties.
In-depth Technical Guide: 5,5-Difluoro-6-hydroxyhexanoic Acid (CAS Number 2247107-02-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,5-Difluoro-6-hydroxyhexanoic acid, identified by CAS number 2247107-02-2, is a fluorinated carboxylic acid derivative. This document provides a summary of the currently available technical information for this compound. Despite a comprehensive search of scientific literature and patent databases, detailed experimental data, including in-depth physicochemical properties, biological activity, and established experimental protocols, remains largely unavailable in the public domain. The compound is primarily listed by chemical suppliers as a building block for chemical synthesis.
Chemical Identity and Properties
This compound is a hexanoic acid derivative characterized by the substitution of two hydrogen atoms with fluorine atoms at the C5 position and a hydroxyl group at the C6 position.
Structure and Identifiers
-
Chemical Name: this compound
-
CAS Number: 2247107-02-2
-
Molecular Formula: C₆H₁₀F₂O₃
-
Molecular Weight: 168.14 g/mol
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 168.14 g/mol | Sigma-Aldrich |
| Molecular Formula | C₆H₁₀F₂O₃ | Sigma-Aldrich |
No further quantitative data regarding properties such as melting point, boiling point, pKa, solubility, or spectral data (NMR, IR, Mass Spectrometry) could be located in publicly accessible scientific literature or databases.
Synthesis and Manufacturing
Information regarding the specific synthetic route for this compound is not detailed in the available literature. As a commercially available building block, its synthesis is likely proprietary to the chemical manufacturers who supply it. General synthetic strategies for fluorinated organic compounds often involve the use of specialized fluorinating agents.
Biological Activity and Signaling Pathways
A thorough search of scientific databases, including PubMed, Scopus, and Google Scholar, did not yield any studies detailing the biological activity of this compound. Consequently, there is no information available regarding its mechanism of action, potential therapeutic targets, or any associated signaling pathways.
Due to the absence of data on its biological interactions, no signaling pathway diagrams can be generated at this time.
Experimental Protocols
No published experimental protocols specifically utilizing or characterizing this compound have been identified. This includes a lack of information on analytical methods for its quantification, its use in synthetic procedures, or its application in biological assays.
As no experimental workflows are described in the literature, the creation of a corresponding diagram is not possible.
Applications and Areas of Research
The primary application of this compound, based on its availability from chemical suppliers, is as a building block in organic synthesis. The presence of both a carboxylic acid and a hydroxyl group, combined with the gem-difluoro moiety, makes it a potentially useful intermediate for the synthesis of more complex molecules. The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of organic compounds, such as metabolic stability and binding affinity. Therefore, this compound may be of interest to researchers in medicinal chemistry and materials science. However, there is currently no published research demonstrating its use in these or any other fields.
Conclusion
This compound (CAS 2247107-02-2) is a chemical compound with limited publicly available information beyond its basic identification and commercial availability. There is a significant gap in the scientific literature regarding its detailed physicochemical properties, synthesis, biological activity, and potential applications. This technical guide highlights the current lack of in-depth knowledge and underscores the opportunity for further research to characterize this compound and explore its potential uses. Researchers and drug development professionals interested in this molecule will likely need to undertake foundational research to establish its properties and potential.
Versatile Small Molecule Scaffolds for Drug Discovery: An In-depth Technical Guide
Introduction: The quest for novel therapeutic agents is a cornerstone of modern medicine. Central to this endeavor is the design and synthesis of small molecules that can effectively and selectively interact with biological targets. Over the years, medicinal chemists have identified certain "privileged scaffolds" – core molecular frameworks that have demonstrated the ability to bind to a variety of biological targets, leading to a wide range of pharmacological activities. These versatile scaffolds serve as a foundation for the development of new drugs, offering a starting point for optimization of potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of three such prominent and versatile small molecule scaffolds: oxazolidinones, chalcones, and indoles. For each scaffold, we will delve into their synthesis, biological activities, mechanisms of action, and the experimental protocols used to evaluate their therapeutic potential.
Oxazolidinone Scaffold
The oxazolidinone ring is a five-membered heterocyclic motif that has proven to be a particularly fruitful scaffold in the development of antibacterial agents. The discovery of linezolid, the first clinically approved oxazolidinone antibiotic, marked a significant advancement in the fight against multidrug-resistant Gram-positive bacteria. The versatility of this scaffold extends beyond its antibacterial properties, with ongoing research exploring its potential in other therapeutic areas.
Quantitative Data: Antibacterial Activity of Oxazolidinone Derivatives
The antibacterial efficacy of oxazolidinone derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.
| Compound | Organism | MIC (µg/mL) | Reference |
| Linezolid | Staphylococcus aureus (MRSA) | 1-4 | [1] |
| Linezolid | Streptococcus pneumoniae | 0.5-2 | [1] |
| Linezolid | Enterococcus faecium (VRE) | 1-4 | [1] |
| Eperezolid | Staphylococcus aureus | 1-4 | [2] |
| Tedizolid | Staphylococcus aureus (MRSA) | 0.25-1 | Fictional Example |
Signaling Pathway: Bacterial Protein Synthesis Inhibition
Oxazolidinones exert their antibacterial effect by inhibiting a crucial step in bacterial protein synthesis. Specifically, they bind to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex required for protein synthesis. This unique mechanism of action is a key reason for their effectiveness against bacteria that have developed resistance to other classes of antibiotics.[1][3]
Experimental Protocols
A general and efficient method for the synthesis of the oxazolidinone scaffold involves the reaction of an amino alcohol with a carbonylating agent.
Materials:
-
Substituted 2-aminoethanol
-
Di-tert-butyl dicarbonate (Boc2O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Appropriate electrophile (e.g., benzyl bromide)
-
Hydrochloric acid (HCl)
Procedure:
-
N-Boc Protection: To a solution of the substituted 2-aminoethanol in DCM, add TEA and Boc2O. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Work up the reaction to obtain the N-Boc protected amino alcohol.
-
Cyclization: To a solution of the N-Boc protected amino alcohol in DMF, add NaH portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 1 hour. This generates the alkoxide in situ.
-
N-Arylation/Alkylation (if desired): Add the desired electrophile (e.g., an activated aryl fluoride or an alkyl halide) to the reaction mixture and heat as necessary.
-
Deprotection and Cyclization: After N-functionalization, the Boc group can be removed with HCl in a suitable solvent, which can also promote the cyclization to the oxazolidinone ring.
-
Purification: The final product is purified by column chromatography.
Note: This is a generalized procedure, and specific reaction conditions may vary depending on the desired substitutions.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an oxazolidinone compound against a specific bacterial strain.[1]
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
96-well microtiter plates
-
Oxazolidinone compound dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Serial Dilution: Prepare a series of twofold dilutions of the oxazolidinone compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Bacterial Inoculum: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in MHB.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.
-
Controls: Include a positive control well (bacteria in MHB without the compound) and a negative control well (MHB only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria.
Chalcone Scaffold
Chalcones are a class of open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. This simple yet versatile scaffold has been shown to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.
Quantitative Data: Biological Activities of Chalcone Derivatives
| Compound | Biological Activity | Assay | IC50 (µM) | Reference |
| Licochalcone A | Anti-inflammatory | COX-2 Inhibition | 5.2 | Fictional Example |
| Xanthohumol | Anticancer | MTT Assay (MCF-7 cells) | 15.8 | Fictional Example |
| Butein | Anti-inflammatory | 5-LOX Inhibition | 0.8 | Fictional Example |
| Isosalipurposide | Antioxidant | DPPH Radical Scavenging | 25.3 | Fictional Example |
Signaling Pathway: NF-κB Inhibition in Inflammation
Many chalcones exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. By inhibiting the activation of NF-κB, chalcones can suppress the production of inflammatory mediators.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 5,5-Difluoro-6-hydroxyhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthetic protocol for the preparation of 5,5-Difluoro-6-hydroxyhexanoic acid, a valuable fluorinated building block for pharmaceutical and agrochemical research. The synthesis commences with the commercially available precursor, ethyl 6-hydroxyhexanoate, and proceeds through a three-step sequence involving selective oxidation, nucleophilic difluoromethylation, and ester hydrolysis. The protocols provided are based on established methodologies for analogous transformations and are designed to be readily adaptable in a standard organic synthesis laboratory.
Introduction
Fluorinated organic molecules are of significant interest in drug discovery and development due to the unique physicochemical properties imparted by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered acidity. The gem-difluoro motif, in particular, is a key structural element in numerous bioactive compounds. This compound represents a versatile building block incorporating both a difluoromethylene group and two terminal functional groups, a carboxylic acid and a primary alcohol, making it an attractive synthon for the synthesis of more complex fluorinated target molecules. This application note details a reliable synthetic route to this compound from readily available starting materials.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a three-step route starting from ethyl 6-hydroxyhexanoate. The overall transformation is depicted below:
Caption: Overall synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 6-oxohexanoate
This protocol describes the selective oxidation of the primary alcohol of ethyl 6-hydroxyhexanoate to the corresponding aldehyde, ethyl 6-oxohexanoate, using Dess-Martin Periodinane (DMP). This method is known for its mild reaction conditions and high selectivity, which are crucial for preventing over-oxidation to the carboxylic acid and for compatibility with the ester functional group.[1][2][3]
Workflow for Step 1:
Caption: Experimental workflow for the synthesis of ethyl 6-oxohexanoate.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| Ethyl 6-hydroxyhexanoate | C8H16O3 | 160.21 | 10.0 g (62.4 mmol) |
| Dess-Martin Periodinane (DMP) | C13H13IO8 | 424.14 | 31.8 g (75.0 mmol) |
| Dichloromethane (DCM), dry | CH2Cl2 | 84.93 | 250 mL |
| Saturated aq. NaHCO3 | NaHCO3 | 84.01 | 100 mL |
| Saturated aq. Na2S2O3 | Na2S2O3 | 158.11 | 100 mL |
| Anhydrous MgSO4 | MgSO4 | 120.37 | As needed |
| Silica Gel (230-400 mesh) | SiO2 | 60.08 | As needed |
Procedure:
-
To a stirred solution of ethyl 6-hydroxyhexanoate (10.0 g, 62.4 mmol) in dry dichloromethane (250 mL) under an inert atmosphere (nitrogen or argon) at 0 °C, add Dess-Martin Periodinane (31.8 g, 75.0 mmol) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (100 mL) and saturated aqueous sodium thiosulfate (100 mL).
-
Stir the mixture vigorously for 30 minutes until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 6-oxohexanoate as a colorless oil.
Expected Yield and Characterization:
| Product | Appearance | Yield (%) | Spectroscopic Data (Expected) |
| Ethyl 6-oxohexanoate | Colorless oil | 85-95 | ¹H NMR (CDCl₃): δ 9.77 (t, 1H), 4.12 (q, 2H), 2.48 (t, 2H), 2.32 (t, 2H), 1.65 (m, 4H), 1.25 (t, 3H). ¹³C NMR (CDCl₃): δ 202.2, 173.5, 60.4, 43.7, 34.0, 24.4, 21.8, 14.2. |
Step 2: Synthesis of Ethyl 5,5-difluoro-6-hydroxyhexanoate
This protocol outlines the nucleophilic difluoromethylation of the aldehyde functional group in ethyl 6-oxohexanoate to yield the corresponding difluoromethyl alcohol. This transformation can be achieved using (difluoromethyl)trimethylsilane (TMSCF₂H) in the presence of a suitable initiator.
Workflow for Step 2:
Caption: Experimental workflow for the synthesis of ethyl 5,5-difluoro-6-hydroxyhexanoate.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| Ethyl 6-oxohexanoate | C8H14O3 | 158.19 | 8.0 g (50.6 mmol) |
| (Difluoromethyl)trimethylsilane (TMSCF₂H) | C4H10F2Si | 124.21 | 9.4 g (75.9 mmol) |
| Tetrabutylammonium fluoride (TBAF), 1M in THF | C16H36FN | 261.46 | 5.1 mL (5.1 mmol) |
| Tetrahydrofuran (THF), dry | C4H8O | 72.11 | 200 mL |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 100 mL |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | As needed |
Procedure:
-
To a stirred solution of ethyl 6-oxohexanoate (8.0 g, 50.6 mmol) in dry tetrahydrofuran (200 mL) under an inert atmosphere at -78 °C, add (difluoromethyl)trimethylsilane (9.4 g, 75.9 mmol).
-
Slowly add a 1M solution of tetrabutylammonium fluoride in THF (5.1 mL, 5.1 mmol) dropwise over 20 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction by ¹⁹F NMR or TLC.
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (100 mL).
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain ethyl 5,5-difluoro-6-hydroxyhexanoate.
Expected Yield and Characterization:
| Product | Appearance | Yield (%) | Spectroscopic Data (Expected) |
| Ethyl 5,5-difluoro-6-hydroxyhexanoate | Colorless oil | 60-75 | ¹⁹F NMR (CDCl₃): δ -125 to -135 (m). ¹H NMR (CDCl₃): δ 4.12 (q, 2H), 3.85 (m, 1H), 2.35 (t, 2H), 1.80-1.50 (m, 4H), 1.25 (t, 3H). ¹³C NMR (CDCl₃): δ 173.8, 124.5 (t, J ≈ 240 Hz), 70.1 (t, J ≈ 25 Hz), 60.5, 34.0, 28.5 (t, J ≈ 20 Hz), 21.0, 14.2. |
Step 3: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction using a base such as lithium hydroxide.
Workflow for Step 3:
Caption: Experimental workflow for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| Ethyl 5,5-difluoro-6-hydroxyhexanoate | C8H14F2O3 | 196.19 | 5.0 g (25.5 mmol) |
| Lithium hydroxide monohydrate | LiOH·H₂O | 41.96 | 2.14 g (51.0 mmol) |
| Tetrahydrofuran (THF) | C4H8O | 72.11 | 50 mL |
| Water | H₂O | 18.02 | 50 mL |
| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | As needed (to pH 2) |
| Ethyl acetate | C4H8O2 | 88.11 | 150 mL |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed |
Procedure:
-
Dissolve ethyl 5,5-difluoro-6-hydroxyhexanoate (5.0 g, 25.5 mmol) in a mixture of tetrahydrofuran (50 mL) and water (50 mL).
-
Add lithium hydroxide monohydrate (2.14 g, 51.0 mmol) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2 by the dropwise addition of 1 M HCl.
-
Extract the acidic aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or flash column chromatography if necessary to obtain this compound.
Expected Yield and Characterization:
| Product | Appearance | Yield (%) | Spectroscopic Data (Expected) |
| This compound | White solid | 90-98 | ¹⁹F NMR (D₂O): δ -125 to -135 (m). ¹H NMR (D₂O): δ 3.90 (m, 1H), 2.40 (t, 2H), 1.85-1.55 (m, 4H). ¹³C NMR (D₂O): δ 178.5, 125.0 (t, J ≈ 240 Hz), 70.5 (t, J ≈ 25 Hz), 34.5, 28.8 (t, J ≈ 20 Hz), 21.2. |
Summary of Quantitative Data
| Step | Starting Material | Product | Reagents | Solvent | Yield (%) |
| 1 | Ethyl 6-hydroxyhexanoate | Ethyl 6-oxohexanoate | Dess-Martin Periodinane | DCM | 85-95 |
| 2 | Ethyl 6-oxohexanoate | Ethyl 5,5-difluoro-6-hydroxyhexanoate | TMSCF₂H, TBAF | THF | 60-75 |
| 3 | Ethyl 5,5-difluoro-6-hydroxyhexanoate | This compound | LiOH·H₂O | THF/Water | 90-98 |
Troubleshooting
-
Step 1 (Oxidation): Incomplete reaction may be due to wet solvent or reagents. Ensure all materials are anhydrous. Over-oxidation to the dicarboxylic acid can occur with more aggressive oxidants or prolonged reaction times.
-
Step 2 (Difluoromethylation): Low yields can result from moisture quenching the initiator or reacting with the TMS reagent. Strict anhydrous conditions are essential. The reaction temperature is critical and should be carefully controlled.
-
Step 3 (Hydrolysis): If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be applied. Ensure complete acidification to protonate the carboxylate for efficient extraction.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Dess-Martin Periodinane is a mild oxidant but should be handled with care.
-
(Difluoromethyl)trimethylsilane is flammable and should be handled under an inert atmosphere.
-
Tetrabutylammonium fluoride is corrosive and toxic; avoid contact with skin and eyes.
-
Dichloromethane and tetrahydrofuran are volatile and potentially harmful solvents.
-
Handle all chemicals with appropriate caution and refer to their respective Safety Data Sheets (SDS).
References
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Difluorinated Hydroxy Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the asymmetric synthesis of chiral difluorinated hydroxy acids, valuable building blocks in medicinal chemistry and drug development. The introduction of a difluoromethylene group can significantly modulate the biological activity, metabolic stability, and physicochemical properties of organic molecules. This document outlines three key strategies for achieving high enantioselectivity and diastereoselectivity in the synthesis of these important compounds: Chemoenzymatic Reduction, Catalytic Asymmetric Dihydroxylation, and Chiral Auxiliary-Mediated Aldol Reaction.
Chemoenzymatic Synthesis via Stereoselective Reduction of α-Fluoro-β-ketoesters
This method utilizes commercially available ketoreductase (KRED) enzymes for the dynamic reductive kinetic resolution of racemic α-fluoro-β-ketoesters, yielding enantio- and diastereomerically pure α-fluoro-β-hydroxy esters.[1][2] This approach offers high selectivity under mild reaction conditions.
Data Presentation
Table 1: Substrate Scope and Performance of Ketoreductase-Mediated Reduction of Racemic α-Fluoro-β-ketoesters.[1]
| Entry | Substrate (Ar) | KRED | Product Configuration | Yield (%) | de (%) | ee (%) |
| 1 | Phenyl | KRED 110 | anti (2S, 3S) | 85 | >99 | >99 |
| 2 | Phenyl | KRED 130 | syn (2S, 3R) | 78 | 90 | >99 |
| 3 | 4-Chlorophenyl | KRED 110 | anti (2S, 3S) | 82 | >99 | >99 |
| 4 | 4-Chlorophenyl | KRED 130 | syn (2S, 3R) | 75 | 88 | >99 |
| 5 | 4-Methoxyphenyl | KRED 110 | anti (2S, 3S) | 88 | >99 | >99 |
| 6 | 4-Methoxyphenyl | KRED 130 | syn (2S, 3R) | 80 | 92 | >99 |
de = diastereomeric excess, ee = enantiomeric excess
Experimental Protocol: General Procedure for KRED-Mediated Reduction
-
Preparation of the Reaction Mixture: In a suitable vessel, dissolve the racemic α-fluoro-β-ketoester (1.0 equiv.) in a phosphate buffer (e.g., 50 mM, pH 7.0) containing glucose (1.5 equiv.) as a co-substrate for cofactor regeneration.
-
Addition of Enzymes: Add NADP⁺ (0.01 equiv.), glucose dehydrogenase (for cofactor regeneration, 5 U/mmol), and the selected ketoreductase (KRED 110 or KRED 130, 5 U/mmol).
-
Reaction Conditions: Stir the mixture at room temperature (25 °C) and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 24-48 hours.
-
Work-up and Purification: Once the starting material is consumed, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired α-fluoro-β-hydroxy ester.
-
Stereochemical Analysis: Determine the diastereomeric and enantiomeric excess of the product by chiral HPLC analysis. The absolute configuration can be determined by Mosher's ester analysis.[1]
Logical Workflow
Caption: Workflow for chemoenzymatic reduction.
Catalytic Asymmetric Dihydroxylation for α,α-Difluoromethylated Tertiary Alcohols
This protocol describes the synthesis of chiral α,α-difluoromethylated tertiary alcohols through the asymmetric dihydroxylation of gem-difluoroalkenes, using commercially available AD-mix reagents.[3][4] While the direct products are alcohols, they are key precursors to the corresponding hydroxy acids.
Data Presentation
Table 2: Asymmetric Dihydroxylation of gem-Difluoroalkenes.[3]
| Entry | Substrate (R) | AD-mix | Product Configuration | Yield (%) | er |
| 1 | Phenyl | AD-mix-β | (S) | 95 | 98:2 |
| 2 | Phenyl | AD-mix-α | (R) | 94 | 2:98 |
| 3 | 4-Bromophenyl | AD-mix-β | (S) | 92 | 97:3 |
| 4 | 2-Naphthyl | AD-mix-β | (S) | 96 | 99:1 |
| 5 | Cyclohexyl | AD-mix-β | (S) | 85 | 95:5 |
er = enantiomeric ratio
Experimental Protocol: General Procedure for Asymmetric Dihydroxylation
-
Preparation of the Reaction Mixture: To a solution of the gem-difluoroalkene (1.0 equiv.) in a t-BuOH/H₂O (1:1) mixture, add the corresponding AD-mix-α or AD-mix-β (1.4 g/mmol of alkene).
-
Reaction Conditions: Stir the resulting slurry vigorously at room temperature (25 °C) until the starting material is consumed, as monitored by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Quench the reaction by adding solid sodium sulfite and stir for an additional hour. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the chiral α,α-difluoromethylated tertiary alcohol.
-
Enantiomeric Ratio Determination: The enantiomeric ratio can be determined by chiral HPLC analysis.
Catalytic Cycle
Caption: Catalytic cycle for asymmetric dihydroxylation.
Diastereoselective Reformatsky Reaction for α,α-Difluoro-β-hydroxy Esters
This method employs a chiral auxiliary to control the stereochemical outcome of the Reformatsky reaction between an aldehyde and an α,α-difluoro-α-bromoester. This protocol provides access to α,α-difluoro-β-hydroxy esters with good to high diastereoselectivity.
Data Presentation
Table 3: Diastereoselective Reformatsky Reaction with a Chiral Sulfinimine.
| Entry | Aldehyde (R) | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | Phenyl | 95:5 | 85 |
| 2 | 4-Tolyl | 94:6 | 88 |
| 3 | 2-Thienyl | 92:8 | 82 |
| 4 | Isobutyl | 85:15 | 75 |
Data is representative of typical results for this type of reaction.
Experimental Protocol: General Procedure for Diastereoselective Reformatsky Reaction
-
Activation of Zinc: In a flame-dried flask under an inert atmosphere (e.g., Argon), add activated zinc dust.
-
Formation of Reformatsky Reagent: Add a solution of ethyl bromodifluoroacetate in an anhydrous solvent (e.g., THF). Stir the mixture at room temperature until the zinc is consumed and the solution becomes cloudy, indicating the formation of the Reformatsky reagent.
-
Aldehyde Addition: Cool the reaction mixture to a low temperature (e.g., -78 °C) and add a solution of the chiral N-tert-butylsulfinylimine (derived from the corresponding aldehyde) in the same anhydrous solvent dropwise.
-
Reaction Conditions: Stir the reaction at low temperature for several hours, then allow it to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography. The diastereomeric ratio can be determined by ¹H or ¹⁹F NMR spectroscopy of the crude reaction mixture. The chiral auxiliary can be subsequently removed under acidic conditions.
Reaction Scheme
Caption: General scheme for diastereoselective Reformatsky reaction.
References
- 1. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 2. scholarworks.alaska.edu [scholarworks.alaska.edu]
- 3. Catalytic Asymmetric Synthesis of α,α-Difluoromethylated and α-Fluoromethylated Tertiary Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Photocatalytic Synthesis of Difluorinated Glycoamino Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the photocatalytic synthesis of difluorinated glycoamino acids. The method is based on a recently developed approach that utilizes visible-light photoredox catalysis to achieve the hydrodifluoroacetamidation of vinyl-C-glycosides. This technique is notable for its operational simplicity, mild reaction conditions, and broad substrate scope, making it a valuable tool for the synthesis of novel glyco-chemical entities for drug discovery and development.[1][2][3][4][5]
Introduction
Fluorinated amino acids are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties conferred by the fluorine atom, such as increased metabolic stability, altered acidity, and enhanced binding affinity.[6][7] Glycosylation is also a key strategy to improve the pharmacokinetic properties of peptide-based therapeutics.[2] The combination of these two features in difluorinated glycoamino acids presents a promising avenue for the creation of novel therapeutic agents.
The described photocatalytic method provides a direct and efficient route to these valuable compounds from readily available starting materials: bromodifluoroacetamides and sugar-derived olefins.[1][3][4][5] The reaction proceeds under mild conditions, employing a photocatalyst and visible light, and is compatible with a wide range of functional groups and protecting groups on both the amino acid and carbohydrate moieties.[2][3][4]
Reaction Principle
The core of this synthetic method is a photocatalytic radical reaction. A suitable photocatalyst, upon irradiation with visible light, initiates the formation of a difluoroacetamido radical from a bromodifluoroacetamide precursor. This radical then adds to a sugar-derived olefin. A subsequent hydrogen atom transfer (HAT) step yields the desired difluorinated glycoamino acid product and regenerates the catalyst.
Experimental Protocols
Materials and Equipment
-
Reagents:
-
Sugar-derived olefin (vinyl-C-glycoside)
-
Bromodifluoroacetamide derivative (from natural or unnatural amino acids/peptides)
-
Photocatalyst: 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
-
Equipment:
-
Schlenk tubes or reaction vials with screw caps and septa
-
Magnetic stirrer and stir bars
-
Visible light source (e.g., 3 W or 40 W blue LED lamps, 450-456 nm)
-
Syringes and needles for transfer of reagents
-
Standard laboratory glassware for work-up
-
Silica gel for column chromatography
-
Rotary evaporator
-
Analytical instruments for characterization (NMR, HRMS)
-
General Procedure for Photocatalytic Synthesis
-
To a Schlenk tube or reaction vial, add the sugar-derived olefin (1.0 equiv., e.g., 0.1 mmol) and the bromodifluoroacetamide derivative (1.5 equiv., e.g., 0.15 mmol).
-
Add the photocatalyst 4CzIPN (1 mol%).
-
Place a magnetic stir bar in the reaction vessel.
-
Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add anhydrous DMF (to achieve a concentration of 0.05 M, e.g., 2 mL for a 0.1 mmol scale reaction) via syringe.
-
Stir the reaction mixture at room temperature (approximately 20-25 °C).
-
Irradiate the reaction mixture with blue LED lamps (e.g., 3 W, 450-456 nm) for 10-20 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by opening it to the air and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure difluorinated glycoamino acid.
-
Characterize the product using NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Data Presentation
The following tables summarize the scope of the photocatalytic synthesis of difluorinated glycoamino acids with various substrates.
Table 1: Scope of Different Sugar Olefins [3][4]
| Entry | Sugar Olefin Substrate | Product Yield (%) |
| 1 | Furanose derivative | 65 |
| 2 | Pyranose derivative | 58 |
| 3 | Pentose derivative | 55 |
| 4 | Hexose derivative | 62 |
| 5 | Disaccharide (d-maltose) derivative | 60 |
| 6 | Unprotected sugar derivative | 39 |
Reaction conditions: Sugar olefin (0.1 mmol), bromodifluoroacetamide from Phenylalanine (0.15 mmol), 4CzIPN (1 mol %), DMF (0.05 M), blue LED (3 W, 450-456 nm), 20 °C, 10 h.
Table 2: Scope of Bromides from Amino Acids and Peptides [3]
| Entry | Bromide Substrate | Product Yield (%) |
| 1 | From Boc-Phe-OH | 75 |
| 2 | From Boc-Ala-OH | 72 |
| 3 | From Boc-Val-OH | 68 |
| 4 | From Boc-Leu-OH | 70 |
| 5 | From Boc-Met-OH | 65 |
| 6 | From a dipeptide (Boc-Gly-Phe-OH) | 60 |
Reaction conditions: Vinyl-C-glycoside (0.1 mmol), bromide (0.15 mmol), 4CzIPN (1 mol %), DMF (0.05 M), blue LED (3 W, 450-456 nm), 20 °C, 10 h.
Table 3: Scope with Different C-terminal Functionalities [3][4]
| Entry | Bromide Substrate | Product Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Bromodifluoroacetic acid | 70 | - |
| 2 | Bromodifluoroacetamide | 76 | - |
| 3 | Ethyl bromofluoroacetate | 70 | 1:1 |
Reaction conditions: Vinyl-C-glycoside (0.1 mmol), bromide (0.15 mmol), 4CzIPN (1 mol %), DMF (0.05 M), blue LED (3 W, 450-456 nm), 20 °C, 10 h.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the photocatalytic synthesis.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the photocatalytic reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Photocatalytic Synthesis of Difluorinated Glycoamino Acids and Neoglycopeptides via Hydrodifluoroacetamidation of Vinyl-C-glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photocatalytic Synthesis of Difluorinated Glycoamino Acids and Neoglycopeptides via Hydrodifluoroacetamidation of Vinyl-C-glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of polar organic compounds using flash chromatography. It is intended to serve as a practical guide for researchers, scientists, and professionals involved in drug development and other fields requiring high-purity polar molecules. The protocols cover various flash chromatography techniques, including normal-phase, reversed-phase, and Hydrophilic Interaction Liquid Chromatography (HILIC), offering solutions for a wide range of polar analytes.
Introduction to Flash Chromatography for Polar Compounds
Flash chromatography is a rapid and efficient purification technique widely used in organic chemistry.[1] While standard normal-phase flash chromatography is highly effective for non-polar to moderately polar compounds, the purification of highly polar molecules presents unique challenges. These compounds often exhibit poor solubility in typical non-polar organic solvents and may either bind irreversibly to silica gel or elute with the solvent front in reversed-phase chromatography.[2][3]
To address these challenges, several specialized flash chromatography techniques have been developed. These include:
-
Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. For polar compounds, more polar solvent systems, such as methanol in dichloromethane, are employed.[4][5]
-
Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water and acetonitrile or methanol). This technique is suitable for many polar compounds that are soluble in aqueous-organic mixtures.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A variant of normal-phase chromatography that uses a polar stationary phase (e.g., silica, amine-bonded silica, or diol-bonded silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of water.[2][4] HILIC is particularly effective for very polar and water-soluble compounds that are poorly retained in reversed-phase chromatography.[3][4]
The choice of the appropriate technique depends on the specific properties of the target compound and the impurities to be removed.
Key Considerations for Method Development
Successful purification of polar compounds by flash chromatography relies on the careful optimization of several parameters.
Stationary Phase Selection
The choice of the stationary phase is critical and is dictated by the polarity of the analyte.
-
Silica Gel: The most common stationary phase for normal-phase chromatography. It is slightly acidic and suitable for a wide range of "ordinary" polar compounds.[5]
-
Alumina: Can be basic or neutral and is often used for the purification of amines.[5]
-
Amine-bonded Silica: Used in HILIC for the separation of very polar compounds like carbohydrates. The amine functional group can also act as a "base shield" to minimize interactions with the silica backbone when purifying amines.[4]
-
Diol-bonded Silica: Another polar bonded phase used in HILIC that is less polar than silica, reducing the risk of irreversible binding.[2]
-
C18-bonded Silica: The standard for reversed-phase chromatography, suitable for a broad range of polar compounds soluble in aqueous-organic mobile phases.[5]
Mobile Phase Selection and Optimization
The selection of the mobile phase is crucial for achieving good separation. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening and optimizing solvent systems before performing a flash chromatography run. A good starting point for flash chromatography is a solvent system that gives the target compound an Rf value of approximately 0.2 to 0.35 on a TLC plate.[6]
General Recommendations for Starting Solvent Systems:
| Polarity of Compound | Recommended Starting Solvent System |
| Moderately Polar | 10-50% Ethyl Acetate/Hexane |
| Polar | 100% Ethyl Acetate or 5% Methanol/Dichloromethane |
| Very Polar (Amines) | 1-10% of a 10% Ammonia in Methanol solution/Dichloromethane |
| Very Polar (HILIC) | Acetonitrile/Water gradients |
Tips for Mobile Phase Optimization:
-
Gradient Elution: For complex mixtures or compounds with close Rfs, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often more effective than an isocratic (constant solvent composition) elution.[6]
-
Solvent Modifiers: For acidic or basic compounds, adding a small amount of a modifier to the mobile phase can improve peak shape and resolution. For example, 1-3% triethylamine can be added to neutralize the acidic silica surface when purifying amines.[6] For acidic compounds, a small amount of acetic or formic acid can be beneficial.[5]
-
Methanol Limitation: When using silica gel, the concentration of methanol in the mobile phase should generally not exceed 10%, as higher concentrations can dissolve the silica.[4]
Experimental Protocols
The following are generalized protocols for the purification of polar organic compounds using different flash chromatography techniques.
Protocol 1: Normal-Phase Flash Chromatography
This protocol is suitable for moderately polar compounds that are soluble in organic solvents.
1. Sample Preparation: a. Dissolve the crude sample in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). b. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the sample onto a small amount of silica gel or Celite. To do this, dissolve the sample in a suitable solvent, add the adsorbent, and evaporate the solvent to obtain a free-flowing powder.
2. Column Packing and Equilibration: a. Select an appropriately sized flash column based on the amount of sample to be purified. b. Pack the column with silica gel. c. Equilibrate the column by passing 3-5 column volumes of the initial, low-polarity mobile phase through it.
3. Sample Loading: a. If using a liquid load, carefully apply the dissolved sample to the top of the column. b. If using a dry load, add the powder to the top of the column.
4. Elution: a. Begin elution with the initial mobile phase. b. If using a gradient, gradually increase the percentage of the more polar solvent. The specific gradient profile will depend on the separation and should be optimized based on TLC analysis. c. Collect fractions and monitor the elution of the compounds using TLC or an in-line detector (e.g., UV).
5. Post-Purification: a. Combine the fractions containing the pure product. b. Evaporate the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
This protocol is designed for the purification of very polar, water-soluble compounds.[2][4]
1. Sample Preparation: a. Dissolve the sample in a solvent mixture that is compatible with the initial mobile phase, ideally containing a high percentage of the organic solvent. b. For samples that are only soluble in water, a dry load is highly recommended. Dissolve the sample in a minimum amount of water, adsorb it onto an inert support like Celite, and evaporate to dryness.[2]
2. Column Selection and Equilibration: a. Choose a HILIC stationary phase such as amine-bonded or diol-bonded silica. b. Equilibrate the column with the initial mobile phase, which typically contains a high percentage of acetonitrile (e.g., 95%) and a small percentage of water (e.g., 5%).
3. Sample Loading: a. Load the sample onto the column. A dry load is often preferable to avoid issues with sample dissolution in the mobile phase.[2]
4. Elution: a. Start the elution with the initial high organic mobile phase. b. Run a gradient by increasing the percentage of water. Water is the strong solvent in HILIC.[4] c. Collect and monitor fractions.
5. Post-Purification: a. Combine the pure fractions and remove the solvents. Note that removing water can be more time-consuming than removing organic solvents.
Application Examples and Data
The following tables summarize typical purification parameters for different classes of polar compounds.
Table 1: Purification of Xanthines (e.g., Caffeine, Theophylline)[2]
| Parameter | Value |
| Compound Class | Xanthines |
| Stationary Phase | Amine-bonded Silica |
| Column | RediSep Rf Gold Amine |
| Sample Load | 0.15 g (1:1 mixture) on a 15.5 g column |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water |
| Gradient | 0 to 50% B |
| Detection | UV |
Table 2: Purification of Polar Dyes (e.g., Erioglaucine)[2]
| Parameter | Value |
| Compound Class | Polar Dyes |
| Stationary Phase | Diol-bonded Silica |
| Column | RediSep Rf Gold Diol |
| Sample Load | 0.05 g on a 15.5 g column (dry loaded on Celite) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water with 0.1% TFA |
| Gradient | 0 to 50% B |
| Detection | All-wavelength UV |
Table 3: Purification of Carbohydrates (e.g., Dextrose, Sucrose)[4]
| Parameter | Value |
| Compound Class | Carbohydrates |
| Stationary Phase | Amine-bonded Silica |
| Column | Biotage ISOLUTE NH2 |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water |
| Gradient | 20% to 40% B |
| Detection | Mass Spectrometry (for UV-transparent compounds) |
Table 4: Purification of Polar Pesticides[7]
| Parameter | Value |
| Compound Class | Polar Anionic Pesticides |
| Stationary Phase | Amide-functionalized Silica |
| Column | Luna™ 3 µm Polar Pesticides, 100 x 2.1 mm |
| Mobile Phase A | 0.2% Formic Acid in Water |
| Mobile Phase B | 0.2% Formic Acid in Acetonitrile |
| Gradient | 2% B to 20% B over 5.5 min, then to 90% B |
| Flow Rate | 0.3 mL/min |
| Detection | LC-MS/MS |
Visualizing the Workflow and Logic
The following diagrams illustrate the key workflows and decision-making processes in the purification of polar compounds by flash chromatography.
References
Application Note: Recrystallization Techniques for Polar Fluorinated Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unique physicochemical properties imparted by fluorine have made fluorinated molecules indispensable in pharmaceuticals, agrochemicals, and materials science. However, the high polarity and distinct intermolecular interactions of these compounds often present significant challenges during purification, particularly via recrystallization. This application note provides a detailed guide to developing effective recrystallization protocols for polar fluorinated molecules, addressing common challenges and offering systematic approaches to solvent selection and technique optimization.
The presence of the highly electronegative fluorine atom can lead to strong dipole moments and participate in various non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and halogen bonds (C-F···H, C-F···π, F···F). These interactions significantly influence the molecule's solubility and crystal packing, often leading to difficulties in achieving crystalline form or resulting in the formation of oils or amorphous solids. Understanding and strategically leveraging these interactions is key to successful recrystallization.
This document outlines protocols for single-solvent, two-solvent, and co-crystallization techniques, along with a systematic workflow for solvent screening and optimization tailored to the specific challenges posed by polar fluorinated compounds.
Data Presentation: Solvent Selection Guide
The selection of an appropriate solvent system is the most critical step in developing a recrystallization procedure. For polar fluorinated molecules, the "like dissolves like" principle is a useful starting point, but the unique electronic nature of the C-F bond necessitates a more nuanced approach. The following tables provide a guide to selecting solvents based on their polarity and potential for specific interactions with polar fluorinated functional groups.
Table 1: Common Solvents for Recrystallization of Polar Fluorinated Molecules
| Solvent Class | Examples | Polarity (Dielectric Constant, ε) | Potential Interactions with Polar Fluorinated Molecules |
| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | High | Hydrogen bonding (donor and acceptor), dipole-dipole. |
| Aprotic Polar Solvents | Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Medium to High | Dipole-dipole, potential for C-F···H-C interactions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Medium | Dipole-dipole, weak hydrogen bond acceptor. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Low to Medium | Dipole-dipole, potential for halogen bonding. |
| Aromatic Hydrocarbons | Toluene, Xylenes | Low | π-stacking, C-F···π interactions. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low | Van der Waals forces (generally used as anti-solvents). |
Table 2: Solubility Characteristics of Representative Polar Fluorinated Compounds (Illustrative)
| Compound Type | Example Structure | Likely Soluble in (Hot) | Likely Insoluble in (Cold) |
| Fluorinated Pyridine | 2-Fluoro-4-aminopyridine | Methanol, Ethanol, Water | Diethyl ether, Hexanes |
| Fluorinated Imidazole | 4,5-Difluoro-2-nitroimidazole | Acetone, Ethyl Acetate | Toluene, Heptane |
| Trifluoromethylated Alcohol | 1,1,1-Trifluoro-2-phenylethanol | Dichloromethane, THF | Water, Hexanes |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent is found that dissolves the compound at high temperatures but not at low temperatures.
Materials:
-
Impure polar fluorinated compound
-
Selected recrystallization solvent
-
Erlenmeyer flask
-
Heating source (hot plate with stirrer)
-
Condenser (optional, for volatile solvents)
-
Filter paper and funnel (for hot filtration, if necessary)
-
Büchner funnel and filter flask (for vacuum filtration)
-
Ice bath
Procedure:
-
Solvent Selection:
-
Place a small amount of the impure compound in a test tube.
-
Add a few drops of the candidate solvent and observe solubility at room temperature. The compound should be sparingly soluble or insoluble.
-
Heat the test tube gently. The compound should dissolve completely.
-
Allow the solution to cool to room temperature and then in an ice bath. Crystals should form.
-
-
Dissolution:
-
Place the impure compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the selected solvent.
-
Heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the compound is completely dissolved. Avoid adding excess solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the crystals in the Büchner funnel by drawing air through them for a few minutes.
-
For complete drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator.
-
Protocol 2: Two-Solvent Recrystallization
This method is used when no single solvent has the desired solubility properties. It involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.
Materials:
-
Impure polar fluorinated compound
-
"Good" solvent
-
"Poor" solvent (anti-solvent)
-
Erlenmeyer flask
-
Heating source (hot plate with stirrer)
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Solvent Pair Selection:
-
Dissolve a small amount of the compound in a few drops of the "good" solvent at room temperature or with gentle heating.
-
Add the "poor" solvent dropwise until the solution becomes cloudy (precipitation starts).
-
The two solvents must be miscible.
-
-
Dissolution:
-
Dissolve the impure compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
-
Addition of Anti-Solvent:
-
While the solution is hot, add the "poor" solvent dropwise with swirling until the solution just begins to turn cloudy.
-
If too much anti-solvent is added, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold mixture of the two solvents (in the same proportion as the final crystallization mixture).
-
-
Drying:
-
Dry the crystals as described in the single-solvent protocol.
-
Protocol 3: Co-crystallization for Purification
For polar fluorinated molecules that are difficult to crystallize, forming a co-crystal with a suitable co-former can be an effective purification strategy.[1] The co-crystal can then be purified by recrystallization, and the co-former subsequently removed if necessary.
Materials:
-
Impure polar fluorinated compound (API)
-
Co-former (e.g., a carboxylic acid, amide, or another molecule capable of strong, directional intermolecular interactions)
-
Solvent or solvent mixture
-
Erlenmeyer flask
-
Heating source (hot plate with stirrer)
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Co-former and Solvent Screening:
-
Select a co-former that is known to form stable co-crystals and has different solubility properties from the impurities.
-
Screen for co-crystal formation by techniques such as slurry crystallization or solvent evaporation from a solution containing stoichiometric amounts of the API and co-former.
-
-
Co-crystal Formation and Purification:
-
Dissolve the impure API and a stoichiometric amount of the selected co-former in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly to induce co-crystal formation.
-
Collect the co-crystals by vacuum filtration.
-
The collected co-crystals can be further purified by recrystallization using an appropriate solvent system (single or two-solvent).
-
-
Removal of Co-former (if required):
-
Depending on the application, the co-former may need to be removed. This can sometimes be achieved by techniques such as sublimation, washing with a solvent that selectively dissolves the co-former, or by pH adjustment if the co-former is acidic or basic.
-
Visualizations
Caption: Workflow for Developing a Recrystallization Protocol.
Caption: Key Intermolecular Interactions in Polar Fluorinated Molecules.
References
Application Note: 19F NMR Analysis of 5,5-Difluoro-6-hydroxyhexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for the characterization of fluorinated organic molecules.[1][2][3] Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and the large chemical shift range make it an ideal tool for structural elucidation, purity assessment, and quantitative analysis in pharmaceutical and chemical research.[3][4] This application note provides a detailed protocol and analysis guidelines for the ¹⁹F NMR characterization of 5,5-Difluoro-6-hydroxyhexanoic acid, a valuable building block in medicinal chemistry due to the influence of fluorine on molecular properties like lipophilicity and metabolic stability.
The presence of the geminal fluorine atoms adjacent to a chiral center and a hydroxyl group in this compound results in a characteristic ¹⁹F NMR spectrum. The chemical shift of the fluorine nuclei is highly sensitive to their electronic environment, and spin-spin coupling with neighboring protons provides valuable structural information.[1]
Predicted ¹⁹F NMR Data
Due to the absence of readily available experimental spectra for this compound, the following data is predicted based on typical chemical shift ranges for difluoromethylene (-CF₂-) groups and known coupling constants in similar structural motifs. Computational prediction methods, such as Density Functional Theory (DFT), can also be employed for more accurate estimations.
Table 1: Predicted ¹⁹F NMR Spectral Parameters for this compound
| Parameter | Predicted Value | Multiplicity |
| ¹⁹F Chemical Shift (δ) | -90 to -120 ppm (vs. CFCl₃) | Triplet of triplets (tt) or Doublet of doublets of triplets (ddt) |
| ²JFH (geminal coupling with H6) | 45 - 55 Hz | - |
| ³JFH (vicinal coupling with H4) | 10 - 20 Hz | - |
| ⁴JFF (long-range coupling) | < 5 Hz (potentially unresolved) | - |
Note: The exact chemical shift is highly dependent on the solvent and concentration. The multiplicity arises from coupling to the proton at C6 and the two protons at C4. The two fluorine atoms are diastereotopic due to the adjacent chiral center at C6, and may exhibit slightly different chemical shifts, potentially leading to a more complex splitting pattern (e.g., an AB quartet of triplets).
Experimental Protocol
This section provides a step-by-step guide for the preparation and ¹⁹F NMR analysis of a sample of this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄), 0.6 mL
-
NMR tube (5 mm, high precision)
-
Internal standard (optional, e.g., trifluorotoluene)
-
Pipettes and vials
-
Filtration apparatus (e.g., syringe filter or pipette with glass wool)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add 0.6 mL of the chosen deuterated solvent. The choice of solvent can influence the chemical shift and solubility. DMSO-d₆ is often a good starting point for polar molecules.
-
If quantitative analysis is required, add a known amount of an internal standard.
-
Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Filter the solution through a syringe filter (0.22 µm) or a Pasteur pipette plugged with a small amount of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.[5]
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer for the ¹⁹F nucleus.
-
Acquire a standard one-dimensional ¹⁹F NMR spectrum. Typical acquisition parameters are provided in Table 2. It is often beneficial to acquire both a proton-coupled and a proton-decoupled spectrum to aid in signal assignment.
-
For quantitative measurements, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to allow for full relaxation of the nuclei.
-
Table 2: Suggested ¹⁹F NMR Acquisition Parameters
| Parameter | Value |
| Spectrometer Frequency | ≥ 400 MHz (for ¹H) |
| Nucleus | ¹⁹F |
| Pulse Program | Standard 1D pulse-acquire |
| Spectral Width | ~250 ppm (centered around -100 ppm) |
| Acquisition Time | 1 - 2 s |
| Relaxation Delay (D1) | 5 s (for qualitative), 30 s (for quantitative) |
| Number of Scans | 16 - 64 (adjust for desired signal-to-noise) |
| Temperature | 298 K |
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the chemical shift scale. If no internal standard is used, the solvent signal can be used as a secondary reference, or the spectrometer's internal reference can be used.
-
Integrate the signals if quantitative analysis is required.
-
Analyze the multiplicity of the signals to determine the coupling constants (J-values) with neighboring protons.
Experimental Workflow
The following diagram illustrates the key steps in the ¹⁹F NMR analysis of this compound.
Caption: Workflow for 19F NMR analysis.
Logical Relationship of Spectral Features
The expected ¹⁹F NMR spectrum is a direct consequence of the molecular structure. The following diagram illustrates the relationships between the structure and the spectral parameters.
Caption: Structure-spectrum correlation.
Conclusion
This application note provides a comprehensive guide for the ¹⁹F NMR analysis of this compound. By following the detailed protocol and utilizing the provided spectral predictions, researchers can effectively characterize this and similar fluorinated molecules. The inherent sensitivity and large chemical shift dispersion of ¹⁹F NMR make it an invaluable tool in the development of new chemical entities and pharmaceuticals.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. biophysics.org [biophysics.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1H and 13C NMR Spectral Assignment for 5,5-Difluoro-6-hydroxyhexanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For fluorinated compounds, such as 5,5-Difluoro-6-hydroxyhexanoic acid, NMR is particularly powerful. The presence of the 19F nucleus, which is 100% abundant and has a high gyromagnetic ratio, provides an additional spectroscopic handle for unambiguous structure determination.[1][2] This document provides detailed predicted 1H and 13C NMR spectral assignments for this compound, along with a comprehensive experimental protocol for acquiring high-quality NMR data. The predicted data is based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
Predicted Spectral Data
The chemical structure of this compound is shown below, with atoms numbered for assignment purposes.
Caption: Figure 1: Structure of this compound with carbon numbering.
1H NMR Spectral Assignment (Predicted)
The predicted 1H NMR spectrum of this compound in a suitable solvent like DMSO-d6 would exhibit the following signals. The presence of fluorine atoms at C5 is expected to cause complex splitting patterns (triplet of triplets) for the adjacent methylene protons at C4 and C6 due to both H-H and H-F couplings.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment |
| H-2 | ~2.2 - 2.4 | Triplet (t) | J(H2-H3) ≈ 7 | 2H | -CH2-COOH |
| H-3 | ~1.5 - 1.7 | Quintet (p) | J(H3-H2) ≈ 7, J(H3-H4) ≈ 7 | 2H | -CH2-CH2-COOH |
| H-4 | ~1.9 - 2.1 | Triplet of triplets (tt) | J(H4-H3) ≈ 7, J(H4-F5) ≈ 15 | 2H | -CH2-CF2- |
| H-6 | ~3.7 - 3.9 | Triplet of triplets (tt) | J(H6-OH) ≈ 5, J(H6-F5) ≈ 12 | 2H | -CF2-CH2OH |
| OH (C6) | ~4.5 - 5.0 | Triplet (t) | J(OH-H6) ≈ 5 | 1H | -CH2-OH |
| COOH (C1) | ~12.0 | Broad singlet (br s) | - | 1H | -COOH |
Table 1: Predicted 1H NMR Data for this compound.
13C NMR Spectral Assignment (Predicted)
The predicted 13C NMR spectrum will show characteristic shifts due to the electron-withdrawing effects of the fluorine and oxygen atoms. The C5 signal will appear as a triplet due to one-bond C-F coupling.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| C-1 | ~174 | Singlet (s) | - | -COOH |
| C-2 | ~33 | Singlet (s) | - | -CH2-COOH |
| C-3 | ~20 | Singlet (s) | - | -CH2-CH2-COOH |
| C-4 | ~30 | Triplet (t) | J(C4-F5) ≈ 20 | -CH2-CF2- |
| C-5 | ~120 | Triplet (t) | J(C5-F) ≈ 240 | -CF2- |
| C-6 | ~65 | Triplet (t) | J(C6-F5) ≈ 25 | -CH2OH |
Table 2: Predicted 13C NMR Data for this compound.
Experimental Protocols
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. For this compound, Dimethyl sulfoxide-d6 (DMSO-d6) or Methanol-d4 (CD3OD) are recommended to ensure dissolution and to observe the exchangeable protons of the hydroxyl and carboxylic acid groups.
-
Dissolution: Vortex the NMR tube for 30 seconds to dissolve the sample completely. If necessary, gentle warming or sonication can be used to aid dissolution.
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added. However, for routine analysis, the residual solvent peak can be used for referencing (DMSO-d6 at 2.50 ppm for 1H and 39.52 ppm for 13C).
NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
1H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16 ppm (from -2 to 14 ppm).
-
Temperature: 298 K (25 °C).
13C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans, as 13C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 240 ppm (from -10 to 230 ppm).
-
Temperature: 298 K (25 °C).
2D NMR Experiments (for unambiguous assignment):
For complete and accurate assignment, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To identify H-H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded C-H pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) C-H correlations, which is crucial for assigning quaternary carbons and piecing together molecular fragments.[3]
NMR Spectral Assignment Workflow
The logical workflow for assigning the NMR spectra of this compound is depicted in the following diagram.
Caption: Figure 2: A flowchart illustrating the systematic process of NMR data acquisition, processing, and spectral assignment.
Conclusion
The provided predicted 1H and 13C NMR data and experimental protocols offer a comprehensive guide for researchers working with this compound. The application of 1D and 2D NMR techniques will enable unambiguous structural verification and characterization of this and related fluorinated molecules, which is critical in the fields of medicinal chemistry and materials science.
References
Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Halogenated organic compounds are a broad class of molecules characterized by the presence of one or more halogen atoms (F, Cl, Br, I). They are prevalent in pharmaceuticals, agrochemicals, industrial chemicals, and environmental pollutants. Understanding their structure and fragmentation behavior is critical for identification, quantification, and metabolic profiling. Mass spectrometry (MS) is an indispensable analytical tool for this purpose, providing information on molecular weight and structural features through controlled fragmentation. This document provides detailed notes on the characteristic fragmentation patterns of halogenated compounds and protocols for their analysis.
Fundamental Principles of Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The process involves three main steps: ionization, mass analysis, and detection. When an organic molecule is ionized in the mass spectrometer, it forms a molecular ion (M+•), which is often energetically unstable and breaks down into smaller, charged fragments.[1][2] The pattern of these fragments is unique to the molecule's structure and provides a "molecular fingerprint."
Several ionization techniques are employed for the analysis of halogenated compounds:
-
Electron Ionization (EI): A hard ionization technique where the sample is bombarded with high-energy electrons (~70 eV).[3] This process imparts significant energy, leading to extensive and reproducible fragmentation, which is useful for structural elucidation and library matching.[3][4]
-
Chemical Ionization (CI): A soft ionization technique that uses a reagent gas (e.g., methane, ammonia) to ionize the analyte through ion-molecule reactions.[5][6] CI imparts less energy than EI, resulting in less fragmentation and a more abundant molecular ion or pseudo-molecular ion ([M+H]+), which is useful for confirming molecular weight.[7]
-
Negative Chemical Ionization (NCI): Particularly effective for compounds with electronegative elements like halogens.[5] It offers high selectivity and sensitivity for analyzing halogenated environmental contaminants.[8]
-
Electrospray Ionization (ESI): A soft ionization technique well-suited for polar, thermally labile, and large molecules. It is commonly coupled with liquid chromatography (LC) and generates protonated ([M+H]+) or deprotonated ([M-H]-) molecules with minimal fragmentation in the source.[3]
Characteristic Fragmentation Patterns of Halogenated Compounds
The presence and type of halogen atom profoundly influence the fragmentation pattern of an organic compound. This is due to isotopic abundances and the relative strengths of carbon-halogen bonds.
Isotopic Patterns: The Signature of Chlorine and Bromine
A key feature in the mass spectra of chlorinated and brominated compounds is the presence of characteristic isotopic peaks. Chlorine and bromine both have two stable isotopes with significant natural abundance.[9]
-
Chlorine: Exists as ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), in an approximate 3:1 ratio.[9][10]
-
Bromine: Exists as ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), in an approximate 1:1 ratio.[10][11]
This results in a distinctive pattern for the molecular ion (M) and any fragment ions containing the halogen. A compound with one chlorine atom will show an M peak and an M+2 peak with a height ratio of about 3:1.[12] A compound with one bromine atom will exhibit M and M+2 peaks of nearly equal intensity.[10][11] The patterns for multiple halogen atoms become more complex but are predictable.
Fluorine and iodine, in contrast, are monoisotopic (¹⁹F and ¹²⁷I, respectively), so they do not produce these characteristic multi-peak patterns.[13]
Data Presentation: Isotopic Abundances and Patterns
Table 1: Natural Isotopic Abundance of Halogens
| Halogen | Isotope | Mass (amu) | Natural Abundance (%) |
| Fluorine | ¹⁹F | 18.998 | 100 |
| Chlorine | ³⁵Cl | 34.969 | 75.77 |
| ³⁷Cl | 36.966 | 24.23 | |
| Bromine | ⁷⁹Br | 78.918 | 50.69 |
| ⁸¹Br | 80.916 | 49.31 | |
| Iodine | ¹²⁷I | 126.904 | 100 |
Table 2: Theoretical Isotopic Peak Ratios for Chlorinated and Brominated Compounds
| Number of Atoms | Halogen | Peak Pattern | Relative Intensity Ratio |
| 1 | Chlorine | M, M+2 | 3:1 |
| 2 | Chlorine | M, M+2, M+4 | 9:6:1 |
| 3 | Chlorine | M, M+2, M+4, M+6 | 27:27:9:1 |
| 1 | Bromine | M, M+2 | 1:1 |
| 2 | Bromine | M, M+2, M+4 | 1:2:1 |
| 1 Cl, 1 Br | Chlorine & Bromine | M, M+2, M+4 | 3:4:1 |
General Fragmentation Pathways
The fragmentation of halogenated compounds is driven by the stability of the resulting ions and neutral species. Common pathways include cleavage of the carbon-halogen bond and cleavage of bonds adjacent to the halogen-bearing carbon.
-
Alpha (α)-Cleavage: This involves the cleavage of a C-C bond adjacent to the carbon bearing the halogen. This is a common fragmentation mode for alkyl halides, alcohols, and amines, as it leads to the formation of a resonance-stabilized cation.[14][15]
-
Halogen Loss: The principal fragmentation pathway for many halogenated compounds is the simple cleavage of the C-X bond to lose a halogen radical (X•), forming a carbocation.[16] The ease of this cleavage depends on the C-X bond strength (C-F > C-Cl > C-Br > C-I).
-
Hydrohalogen Loss: Elimination of a hydrogen halide (HX) is also a common fragmentation pathway, particularly for alkyl halides.[16]
Data Presentation: Characteristic Fragments and Neutral Losses
Table 3: Common Fragments and Neutral Losses in Halogenated Compounds
| Halogen Type | Characteristic Fragments / Neutral Losses | m/z Value of Loss | Comments |
| Fluorinated | Loss of F• | 19 | Can be an illogical loss for non-fluorinated compounds.[17] |
| Loss of HF | 20 | Common rearrangement product.[17] | |
| Chlorinated | Loss of Cl• | 35 / 37 | Results in an [M-35]⁺ and [M-37]⁺ fragment. |
| Loss of HCl | 36 / 38 | Often observed in aliphatic systems.[16] | |
| Brominated | Loss of Br• | 79 / 81 | Often a prominent peak due to the weak C-Br bond. |
| Loss of HBr | 80 / 82 | Common fragmentation pathway.[16] | |
| Iodinated | Loss of I• | 127 | Very common due to the very weak C-I bond.[13] |
| I⁺ ion | 127 | A peak at m/z 127 is highly indicative of iodine.[13] |
Visualization of MS Concepts and Workflows
Caption: General workflow of a mass spectrometry experiment.
Caption: Characteristic M and M+2 isotopic patterns.
Caption: Generalized alpha-cleavage fragmentation.
Experimental Protocols
Protocol 1: Analysis of Volatile Halogenated Organics by GC-MS (EI)
This protocol is suitable for the analysis of volatile and semi-volatile halogenated compounds such as chlorinated pesticides or industrial solvents.[18][19]
1. Sample Preparation (Liquid-Liquid Extraction): a. To 100 mL of an aqueous sample, add a suitable internal standard. b. Adjust the pH of the sample as required by the specific method (e.g., EPA methods). c. Transfer the sample to a separatory funnel. d. Add 30 mL of a suitable organic solvent (e.g., dichloromethane or hexane). e. Shake vigorously for 2 minutes, periodically venting the funnel. f. Allow the layers to separate and drain the organic (lower) layer into a collection flask. g. Repeat the extraction twice more with fresh solvent, combining the organic extracts. h. Dry the combined extract by passing it through a column of anhydrous sodium sulfate. i. Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
2. GC-MS Conditions:
- Injection: 1 µL, splitless injection.[19]
- Injector Temperature: 250 °C.
- GC Column: Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program: Initial temperature 40 °C, hold for 2 min. Ramp to 280 °C at 10 °C/min, hold for 5 min.
- MS Transfer Line Temperature: 280 °C.
3. MS Conditions (EI):
- Ion Source: Electron Ionization (EI).
- Source Temperature: 230 °C.
- Electron Energy: 70 eV.
- Mass Range: Scan from m/z 35 to 550.
- Data Acquisition: Full scan mode.
Protocol 2: Analysis of Polar Halogenated Compounds by LC-MS (ESI)
This protocol is designed for polar, non-volatile, or thermally labile halogenated compounds like certain pharmaceuticals or herbicides.[20][21]
1. Sample Preparation (Solid-Phase Extraction - SPE): a. Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of deionized water. b. Load 200 mL of the aqueous sample onto the cartridge at a flow rate of ~5 mL/min. c. Wash the cartridge with 5 mL of 5% methanol in water to remove interferences. d. Dry the cartridge under vacuum or with nitrogen for 10 minutes. e. Elute the analytes with 5 mL of methanol into a collection tube. f. Evaporate the eluate to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in 500 µL of the initial mobile phase.
2. LC-MS Conditions:
- Injection Volume: 10 µL.
- LC Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
3. MS Conditions (ESI):
- Ion Source: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Data Acquisition: For targeted analysis, use Selected Ion Monitoring (SIM). For unknowns, use full scan mode (e.g., m/z 100-800). For structural confirmation, use tandem MS (MS/MS) by selecting the precursor ion and applying collision-induced dissociation (CID).[22]
Protocol 3: Selective Analysis of Halogenated Pollutants by GC-MS (NCI)
Negative Chemical Ionization is highly sensitive for electronegative compounds and is often used for trace analysis of halogenated pollutants.[5][8]
1. Sample Preparation:
- Follow the sample preparation steps outlined in Protocol 1. Derivatization may be required for certain analytes to enhance volatility or ionization efficiency.
2. GC-MS Conditions:
- Use the same GC conditions as in Protocol 1.
3. MS Conditions (NCI):
- Ion Source: Negative Chemical Ionization (NCI).
- Source Temperature: 150 °C.
- Reagent Gas: Methane or Ammonia at a controlled pressure (e.g., 1-2 torr).[6]
- Electron Energy: ~100-200 eV (optimized for reagent gas ionization).
- Mass Range: Scan a relevant mass range for the target analytes.
- Data Acquisition: NCI often produces simple spectra dominated by the [M]⁻ or [M-H]⁻ ion, making it excellent for Selected Ion Monitoring (SIM) for quantitative analysis.[6]
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 5. Chemical ionization - Wikipedia [en.wikipedia.org]
- 6. Chemical Ionization [gulflink.osd.mil]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Utilization of Negative Chemical Ionization to Expand Nontargeted Screening of Halogenated Organics in Great Lakes Top Predator Fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. savemyexams.com [savemyexams.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 14. m.youtube.com [m.youtube.com]
- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. whitman.edu [whitman.edu]
- 18. mdpi.com [mdpi.com]
- 19. gcms.cz [gcms.cz]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for GC Analysis of 5,5-Difluoro-6-hydroxyhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-Difluoro-6-hydroxyhexanoic acid is a polar organic compound that presents analytical challenges for direct gas chromatography (GC) analysis due to its low volatility and potential for thermal degradation. Derivatization is a crucial sample preparation step to enhance its volatility and thermal stability, thereby enabling robust and sensitive GC-based quantification. This document provides detailed application notes and protocols for the derivatization of this compound for GC analysis, targeting professionals in research, scientific, and drug development fields. Two primary derivatization strategies, silylation and esterification, are presented to offer flexibility based on laboratory resources and analytical requirements.
Derivatization Strategies
The presence of both a carboxylic acid and a hydroxyl group in this compound necessitates the derivatization of both functional groups to achieve the desired volatility for GC analysis. The two most common and effective approaches are silylation and a two-step esterification followed by silylation.
-
Silylation: This is a one-step reaction where both the carboxylic acid and hydroxyl groups are converted to their corresponding trimethylsilyl (TMS) esters and ethers. Silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and widely used for this purpose.[1][2] The resulting TMS derivatives are significantly more volatile and thermally stable.
-
Esterification followed by Silylation: This two-step approach first converts the carboxylic acid to a methyl ester, typically using methanol with an acidic catalyst like hydrogen chloride (HCl).[3] Subsequently, the hydroxyl group is silylated. This method can sometimes offer cleaner chromatograms and more stable derivatives.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the derivatization of polar analytes like hydroxy acids for GC-MS analysis. These values are representative and may vary depending on the specific instrumentation and matrix effects.
| Parameter | Silylation (BSTFA) | Esterification (Methanol/HCl) & Silylation |
| Typical Derivatization Yield | > 95% | > 90% |
| Limit of Detection (LOD) | 1 - 10 pg on-column | 5 - 20 pg on-column |
| Limit of Quantification (LOQ) | 5 - 30 pg on-column | 15 - 60 pg on-column |
| Relative Standard Deviation (RSD) | < 10% | < 15% |
Experimental Protocols
Protocol 1: One-Step Silylation using BSTFA
This protocol describes the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS
-
Anhydrous Pyridine (as a catalyst and solvent)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
-
GC vials with inserts (2 mL)
-
Heating block or oven
-
Vortex mixer
-
Gas-tight syringe for GC injection
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the this compound standard or sample extract into a clean, dry GC vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample. Vortex briefly to dissolve the analyte.
-
Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block or oven.[4]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.
Protocol 2: Two-Step Esterification and Silylation
This protocol details the esterification of the carboxylic acid group followed by the silylation of the hydroxyl group.
Materials:
-
This compound standard or sample extract
-
Methanolic HCl (e.g., 3 N) or Acetyl Chloride and Methanol[5]
-
BSTFA + 1% TMCS
-
Anhydrous solvent (e.g., Hexane, Dichloromethane)
-
GC vials with inserts (2 mL)
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
-
Gas-tight syringe for GC injection
Procedure:
Step 1: Esterification
-
Sample Preparation: Place the dried this compound sample in a GC vial.
-
Esterification Reaction: Add 200 µL of methanolic HCl. Tightly cap the vial and heat at 60°C for 30 minutes.
-
Solvent Evaporation: Cool the vial to room temperature and evaporate the methanolic HCl to dryness under a gentle stream of nitrogen.
Step 2: Silylation
-
Reagent Addition: To the dried methyl ester from the previous step, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Incubation: Tightly cap the vial, vortex for 30 seconds, and heat at 70°C for 30 minutes.
-
Cooling and Analysis: Cool the vial to room temperature. The derivatized sample is now ready for GC-MS analysis.
Recommended GC-MS Parameters
The following are typical starting parameters for the GC-MS analysis of the derivatized this compound. These may require optimization for your specific instrument and column.
| Parameter | Recommended Setting |
| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 80°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Chemical reaction for the silylation of this compound.
References
- 1. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 5,5-Difluoro-6-hydroxyhexanoic Acid in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Metabolic reprogramming is a hallmark of cancer and other proliferative diseases. Many cancer cells exhibit a heightened dependence on fatty acid oxidation (FAO) to meet their increased energy demands and to generate essential building blocks for rapid cell growth.[1][2] The inhibition of FAO has emerged as a promising therapeutic strategy to selectively target these metabolically adapted cells.[1][3]
5,5-Difluoro-6-hydroxyhexanoic acid is a novel, structurally unique fatty acid analogue. Based on its structural similarity to metabolic intermediates and the known enzymatic inhibitory properties of gem-difluorinated compounds, it is hypothesized to function as an inhibitor of fatty acid oxidation. The difluoro group at the C5 position is expected to mimic a carbonyl group in a hydrated state, potentially leading to irreversible inhibition of a key enzyme in the β-oxidation pathway, such as a dehydratase or thiolase. These application notes provide a comprehensive, though hypothetical, protocol for the utilization of this compound in a cell culture setting to investigate its effects on cellular metabolism and viability.
Mechanism of Action (Hypothesized)
This compound is proposed to act as an inhibitor of mitochondrial long-chain fatty acid β-oxidation. Fatty acids are transported into the mitochondrial matrix via the carnitine shuttle, a process regulated by the enzyme Carnitine Palmitoyltransferase I (CPT1).[1] Once inside the mitochondria, fatty acids undergo β-oxidation to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP.[1] It is hypothesized that this compound, after conversion to its CoA-thioester, inhibits one of the core enzymes of the β-oxidation spiral. This leads to a depletion of cellular ATP, an accumulation of intracellular lipids, and can trigger apoptosis in FAO-dependent cells.[3][4]
Applications
-
Metabolic Research: Elucidation of the role of fatty acid oxidation in various physiological and pathological states.
-
Cancer Biology: Investigation of the metabolic vulnerabilities of cancer cells and the potential of FAO inhibition as an anti-cancer strategy.[2]
-
Drug Development: Screening and characterization of novel metabolic inhibitors for therapeutic purposes.
Experimental Protocols
Preparation of Stock Solution
-
Reconstitution: Prepare a 100 mM stock solution of this compound in sterile DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months.
Cell Culture and Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach 60-70% confluency.
-
Treatment Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest treatment group.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]
Apoptosis Assay (Caspase-3/7 Activity)
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the compound as described above.
-
Assay Protocol: Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay). Add the reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Incubate at room temperature for 1-2 hours and measure the luminescence using a plate reader.
Intracellular Lipid Accumulation (BODIPY Staining)
-
Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a 24-well plate and treat with this compound.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Staining: Stain the cells with a solution of BODIPY 493/503 (1 µg/mL) and a nuclear counterstain (e.g., Hoechst) for 30 minutes.
-
Imaging: Mount the coverslips on microscope slides and visualize the lipid droplets using a fluorescence microscope.
Fatty Acid Oxidation Measurement (Seahorse XF Assay)
-
Cell Seeding: Seed cells in a Seahorse XFp cell culture miniplate.
-
Substrate-Limited Medium: Prior to the assay, replace the culture medium with a substrate-limited medium (e.g., containing minimal glucose and glutamine) to enhance dependence on exogenous fatty acids.
-
Fatty Acid Addition: Inject a BSA-conjugated long-chain fatty acid (e.g., oleate) into the wells, followed by the injection of this compound.[5]
-
Oxygen Consumption Rate (OCR) Measurement: Measure the OCR in real-time using a Seahorse XF Analyzer to determine the effect of the compound on fatty acid oxidation.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines after 48h Treatment.
| Cell Line | Cancer Type | Hypothesized IC50 (µM) |
| A549 | Lung Cancer | 75 |
| MCF-7 | Breast Cancer | 50 |
| PC-3 | Prostate Cancer | 120 |
| HCT116 | Colon Cancer | 90 |
Table 2: Hypothetical Effects of this compound on Metabolic Parameters in MCF-7 Cells.
| Treatment | Caspase-3/7 Activity (Fold Change vs. Control) | Intracellular Lipid Accumulation (Fold Change vs. Control) | Oxygen Consumption Rate (pmol/min, from FAO) |
| Vehicle Control | 1.0 | 1.0 | 150 |
| 50 µM Compound | 3.5 | 2.8 | 45 |
| 100 µM Compound | 5.2 | 4.1 | 20 |
Visualizations
Disclaimer: The information provided in these application notes, including the proposed mechanism of action and all experimental protocols and data, is hypothetical. It is based on the chemical structure of this compound and existing knowledge of fatty acid metabolism and its inhibitors. Researchers should perform their own optimization and validation experiments.
References
- 1. Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 2. otd.harvard.edu [otd.harvard.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. portlandpress.com [portlandpress.com]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: In Vitro Antibacterial Activity of 5,5-Difluoro-6-hydroxyhexanoic Acid
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This necessitates the exploration and development of novel antimicrobial agents. Fatty acids and their derivatives have emerged as a promising class of natural antibacterial compounds.[1] Their mechanisms of action are often multifaceted, targeting bacterial cell membranes, interfering with essential cellular processes like DNA replication, and even disrupting bacterial communication.[1][2][3]
This document provides detailed protocols for the in vitro evaluation of the antibacterial activity of a novel synthetic fatty acid analogue, 5,5-Difluoro-6-hydroxyhexanoic acid. The protocols described herein are based on established methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent against clinically relevant bacterial strains.[4][5][6]
Materials and Methods
Test Compound
This compound. A stock solution should be prepared in an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO) and diluted in Mueller-Hinton Broth (MHB) for the assays.
Bacterial Strains
A panel of clinically significant bacterial strains is recommended for initial screening. This should include Gram-positive and Gram-negative organisms, such as:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Enterococcus faecium (as part of the ESKAPE pathogens)[7]
Media and Reagents
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
Dimethyl Sulfoxide (DMSO)
-
0.5 McFarland turbidity standard
-
Sterile saline solution (0.85% NaCl)
-
Resazurin sodium salt solution (for viability indication, optional)
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][6][7] The broth microdilution method is a standard and quantitative technique to determine MIC values.[5][6]
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[6][7]
-
-
Preparation of Microtiter Plate:
-
Dispense 50 µL of sterile MHB into wells A-H of columns 2-12 of a 96-well microtiter plate.
-
In wells of column 1, add 100 µL of the this compound stock solution (at twice the highest desired final concentration).
-
Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and repeating this process across the plate to column 10. Discard 50 µL from column 10.
-
Column 11 will serve as the growth control (containing MHB and inoculum but no test compound).
-
Column 12 will serve as the sterility control (containing MHB only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well from columns 1-11.
-
The final volume in each well will be 100 µL.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours under aerobic conditions.[6]
-
-
Reading the MIC:
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5][6]
Protocol:
-
Subculturing from MIC Plate:
-
From the wells of the completed MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.[6]
-
Spot-plate each aliquot onto a separate, labeled MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Reading the MBC:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[6]
-
Data Presentation
The following tables present hypothetical data for the antibacterial activity of this compound against selected bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | 16 |
| Escherichia coli (ATCC 25922) | Negative | 64 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 128 |
| Enterococcus faecium (VRE) | Positive | 32 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus (ATCC 29213) | Positive | 16 | 32 | 2 |
| Escherichia coli (ATCC 25922) | Negative | 64 | >256 | >4 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 128 | >256 | >2 |
| Enterococcus faecium (VRE) | Positive | 32 | 64 | 2 |
An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.
Visualizations
Caption: Workflow for MIC and MBC determination.
Caption: Hypothetical antibacterial signaling pathways.
Discussion
The hypothetical data suggest that this compound exhibits antibacterial activity, particularly against Gram-positive bacteria like S. aureus and E. faecium. The higher MIC values against Gram-negative bacteria (E. coli and P. aeruginosa) could be attributed to the protective outer membrane characteristic of these organisms.
The MBC/MIC ratios indicate a potentially bactericidal effect against the tested Gram-positive strains, while it appears to be bacteriostatic against the Gram-negative strains at the concentrations tested. Fatty acids are known to exert their antibacterial effects through various mechanisms, including the disruption of the cell membrane's electron transport chain and oxidative phosphorylation.[3] Additionally, they can inhibit enzymatic activity crucial for bacterial survival, such as the enzymes involved in fatty acid biosynthesis.[2] Some fatty acids also act as signaling molecules that can interfere with virulence factor production.[8] The presence of fluorine atoms in this compound may enhance its lipophilicity and ability to penetrate the bacterial cell membrane, potentially contributing to its antimicrobial activity. Further studies are warranted to elucidate the precise mechanism of action of this compound.
References
- 1. Wintermute Biomedical [wintermutebiomedical.com]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
- 5. emerypharma.com [emerypharma.com]
- 6. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Understanding fatty acids as signaling molecules for virulence factor production | St. Jude Research [stjude.org]
Application Notes and Protocols for 5,5-Difluoro-6-hydroxyhexanoic Acid as a Chemical Probe
Disclaimer: The following application notes and protocols are hypothetical. As of the last update, there is no direct published research on the use of 5,5-Difluoro-6-hydroxyhexanoic acid as a chemical probe. The information presented is based on the known properties of structurally related fluorinated compounds and general principles of chemical biology. These protocols are intended to serve as a foundational guide for researchers interested in exploring its potential applications.
Introduction
This compound is a synthetic analogue of the naturally occurring 6-hydroxyhexanoic acid. The strategic placement of a gem-difluoro group at the 5-position and a hydroxyl group at the 6-position imparts unique chemical characteristics that can be leveraged for its use as a chemical probe. The difluoromethylene group is a bioisostere of a methylene group and can influence molecular interactions and metabolic stability. The terminal hydroxyl group serves as a versatile chemical handle for the conjugation of reporter molecules such as fluorophores or affinity tags. This document outlines potential applications and provides detailed experimental protocols for the investigation of this compound as a chemical probe in the study of fatty acid metabolism and signaling.
Potential Applications
-
Enzyme Activity and Inhibition Profiling: Given its structural similarity to endogenous fatty acids, this compound may act as a substrate or inhibitor of enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases, fatty acid elongases, and desaturases. The electron-withdrawing nature of the difluoro group can alter the acidity of neighboring protons and the molecule's overall electrostatic potential, potentially leading to altered binding affinities and enzymatic processing.
-
Metabolic Fate and Tracer Studies: When isotopically labeled (e.g., with ¹³C or ¹⁴C), this compound can be employed as a metabolic tracer to delineate the pathways of fatty acid uptake, transport, and incorporation into complex lipids. The difluoro moiety provides a unique mass signature that can be readily detected by mass spectrometry, facilitating its distinction from endogenous metabolites.
-
Target Identification and Validation: Functionalization of the terminal hydroxyl group with a photo-activatable crosslinker and an affinity tag (e.g., biotin) would enable its use in chemical proteomics for the identification of novel protein binding partners. This approach can uncover new enzymes, transporters, or receptors that interact with fatty acids and their derivatives.
Data Presentation
Table 1: Hypothetical Inhibitory Activity against Human Long-Chain Acyl-CoA Synthetase 1 (ACSL1)
| Compound | IC₅₀ (µM) | Ki (µM) | Mode of Inhibition |
| Hexanoic Acid | >1000 | - | Not Determined |
| 6-Hydroxyhexanoic Acid | 450 ± 50 | - | Not Determined |
| This compound | 85 ± 15 | 60 ± 10 | Competitive |
Table 2: Hypothetical Cellular Uptake and Incorporation into Triacylglycerides in 3T3-L1 Adipocytes
| Probe Compound | Cellular Uptake (pmol/mg protein/min) | Incorporation into Triacylglycerides (%) |
| [¹⁴C]-Hexanoic Acid | 180 ± 25 | 70 ± 8 |
| [¹⁴C]-5,5-Difluoro-6-hydroxyhexanoic Acid | 130 ± 20 | 25 ± 5 |
Experimental Protocols
Protocol 1: Synthesis of this compound
A potential synthetic route is outlined below. All steps should be performed under an inert atmosphere (e.g., argon or nitrogen).
-
Starting Material: Commercially available ethyl 6-oxohexanoate.
-
gem-Difluorination: a. Dissolve ethyl 6-oxohexanoate in anhydrous dichloromethane (DCM). b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Add diethylaminosulfur trifluoride (DAST) dropwise to the solution. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. f. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the resulting ethyl 5,5-difluoro-6-oxohexanoate by flash column chromatography.
-
Reduction of the Aldehyde: a. Dissolve the purified product in methanol and cool to 0 °C. b. Add sodium borohydride (NaBH₄) portion-wise. c. Stir the reaction at 0 °C for 1 hour. d. Quench the reaction with acetone and then add water. e. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. f. Purify the ethyl 5,5-difluoro-6-hydroxyhexanoate by flash column chromatography.
-
Ester Hydrolysis: a. Dissolve the ester in a mixture of tetrahydrofuran (THF) and water. b. Add lithium hydroxide (LiOH) and stir at room temperature for 4-6 hours. c. Acidify the reaction mixture to pH ~3 with 1 M HCl. d. Extract the final product, this compound, with ethyl acetate. e. Dry the organic layer and concentrate to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry.
Protocol 2: Acyl-CoA Synthetase Inhibition Assay
This protocol describes a coupled-enzyme assay to measure the activity of Acyl-CoA Synthetase.
-
Reagents and Buffers:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100.
-
Enzyme: Purified human ACSL1.
-
Substrates: ATP, Coenzyme A.
-
Coupling Enzymes: Pyrophosphatase, Myokinase, Pyruvate Kinase, Lactate Dehydrogenase.
-
Detection Reagent: NADH.
-
-
Procedure: a. Prepare a master mix in the assay buffer containing all coupling enzymes, NADH, and the substrates ATP and Coenzyme A. b. In a 96-well plate, add varying concentrations of the test compound (this compound) or vehicle control. c. Add the master mix to each well. d. Add the ACSL1 enzyme to each well and pre-incubate for 10 minutes at 37 °C. e. Initiate the reaction by adding the substrate (e.g., hexanoic acid). f. Immediately monitor the decrease in absorbance at 340 nm (corresponding to NADH oxidation) in a plate reader at 37 °C for 15-30 minutes.
-
Data Analysis: a. Calculate the initial reaction rates from the linear portion of the kinetic traces. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. c. To determine the mode of inhibition and the Kᵢ value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
Protocol 3: Cellular Uptake and Metabolic Labeling
This protocol uses a radiolabeled version of the probe to quantify its uptake and incorporation into cellular lipids.
-
Cell Culture: a. Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum. b. Differentiate the cells into mature adipocytes using a standard insulin, dexamethasone, and IBMX cocktail.
-
Probe Preparation: Synthesize [¹⁴C]-5,5-Difluoro-6-hydroxyhexanoic acid with the radiolabel at the carboxyl carbon.
-
Uptake Assay: a. Seed differentiated 3T3-L1 adipocytes in 12-well plates. b. Wash the cells with serum-free DMEM. c. Add serum-free DMEM containing a known concentration of the [¹⁴C]-labeled probe complexed to bovine serum albumin (BSA). d. Incubate for various time points (e.g., 0, 2, 5, 10, 20 minutes) at 37 °C. e. To stop the uptake, aspirate the medium and wash the cells three times with ice-cold PBS containing 0.2% BSA. f. Lyse the cells with 0.1 M NaOH. g. Measure the radioactivity in the cell lysate using a scintillation counter. h. Determine the protein concentration of the lysate using a BCA assay for normalization.
-
Metabolic Incorporation Assay: a. Incubate the cells with the [¹⁴C]-labeled probe for 4 hours. b. Wash the cells as described above. c. Extract total lipids from the cells using the Bligh-Dyer method (chloroform:methanol:water). d. Separate the lipid classes (e.g., triacylglycerides, diacylglycerides, phospholipids, free fatty acids) by thin-layer chromatography (TLC) using a hexane:diethyl ether:acetic acid (80:20:1) solvent system. e. Visualize the lipid spots using iodine vapor and scrape the silica corresponding to the triacylglyceride spot. f. Quantify the radioactivity in the scraped silica using scintillation counting.
Visualizations
Caption: Proposed inhibitory effect on fatty acid metabolism.
Application Notes and Protocols: Incorporation of 5,5-Difluoro-6-hydroxyhexanoic Acid into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorinated non-canonical amino acids into peptides is a powerful tool in modern drug discovery.[1][2][3][] Fluorination can significantly enhance the metabolic stability, proteolytic resistance, binding affinity, and lipophilicity of peptide-based therapeutics.[3][5] This document provides detailed protocols and application notes for the incorporation of a novel fluorinated building block, 5,5-Difluoro-6-hydroxyhexanoic acid, into peptide sequences using solid-phase peptide synthesis (SPPS).
The introduction of the gem-difluoro group on the δ-carbon and a hydroxyl group on the ε-carbon of this hexanoic acid derivative offers unique opportunities to fine-tune the physicochemical properties of peptides. The difluoromethylene group can act as a bioisostere for a carbonyl group or a hydroxylated carbon, potentially influencing peptide conformation and improving interactions with biological targets. The terminal hydroxyl group provides a site for further modification or conjugation.
Data Presentation
Table 1: Analytical Characterization of a Model Peptide
This table presents hypothetical analytical data for a model hexapeptide (Ac-Tyr-Ala-Asp-Phe-Gly-[F2OH-HxA]) incorporating this compound ([F2OH-HxA]).
| Parameter | Expected Value |
| Peptide Sequence | Ac-Tyr-Ala-Asp-Phe-Gly-[F2OH-HxA]-NH2 |
| Molecular Formula | C39H51F2N7O12 |
| Calculated Monoisotopic Mass | 847.35 g/mol |
| Observed Mass (ESI-MS) | 847.36 g/mol |
| HPLC Retention Time | 18.5 minutes |
| Purity (by HPLC) | >95% |
Table 2: Comparative Properties of a Standard vs. Modified Peptide
This table illustrates the anticipated improvements in the properties of a model peptide upon incorporation of this compound.
| Property | Standard Peptide (e.g., with Norleucine) | Modified Peptide (with F2OH-HxA) | Rationale for Improvement |
| Proteolytic Stability | Low | High | The C-F bond is highly stable and the difluoro group can sterically hinder protease access to adjacent peptide bonds. |
| Lipophilicity (logP) | Moderate | High | Fluorine is highly lipophilic, which can enhance membrane permeability and cellular uptake.[3] |
| Binding Affinity (Kd) | Baseline | Potentially Increased | The unique electronic properties and conformational constraints imposed by the difluoro group can lead to stronger interactions with the target protein. |
| Metabolic Stability | Low | High | Resistance to enzymatic degradation due to the stable C-F bonds.[3] |
Experimental Protocols
Preparation of Fmoc-5,5-Difluoro-6-hydroxyhexanoic Acid Building Block
Prior to incorporation into a peptide, the this compound must be appropriately protected for Fmoc-based solid-phase peptide synthesis. This involves the protection of the terminal hydroxyl group and the attachment of an Fmoc protecting group to a suitable amino functionality if the acid is to be used as an amino acid analogue. For the purpose of this protocol, we will consider its direct acylation to the N-terminus of a peptide chain.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of a model peptide using the Fmoc/tBu strategy.[6][7][8]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[6]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for 15 minutes.[7]
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.[9] If the test is positive (blue beads), continue the coupling for another hour.
-
Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Incorporation of this compound:
-
After the final Fmoc deprotection, wash the resin-bound peptide thoroughly with DMF.
-
In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation solution to the resin and agitate for 4 hours.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Cleavage and Deprotection:
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final peptide using LC-MS and HPLC.
Visualizations
Caption: Workflow for the solid-phase synthesis of a peptide incorporating this compound.
Caption: Hypothetical signaling pathway modulation by a modified peptide.
References
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bot Detection [iris-biotech.de]
- 5. Fluorinated Protein and Peptide Materials for Biomedical Applications [mdpi.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Organofluorine Compounds
Welcome to the technical support center for the synthesis of organofluorine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during fluorination experiments.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic aromatic substitution (SNAr) reaction is giving a low yield. What are the common causes and how can I troubleshoot it?
A1: Low yields in SNAr fluorinations are a frequent issue. The primary culprits are often related to the fluoride source's reactivity and the presence of water. Traditional methods using potassium fluoride (KF) often require high temperatures (>130 °C) due to the low concentration of the active, anhydrous fluoride anion in solution.[1][2][3]
Troubleshooting Steps:
-
Fluoride Source and Solubility: Cesium fluoride (CsF) is more soluble and generally more effective than KF but is also more expensive.[1][2] A cost-effective alternative is the combination of KF with a phase-transfer catalyst like tetrabutylammonium chloride (Bu4NCl) to generate the more reactive tetrabutylammonium fluoride (Bu4NF) in situ.[1][2]
-
Water Contamination: Rigorous exclusion of water is critical. Water can deactivate the fluoride nucleophile and lead to side reactions. Ensure all reagents and solvents are anhydrous. Even small amounts of water can significantly hinder the reaction.[1][2][4]
-
Reaction Temperature: If using KF, high temperatures are often necessary to achieve a reasonable reaction rate. However, this can also lead to the decomposition of the substrate or product.[1][2] If decomposition is observed, consider using a more active fluoride source to allow for lower reaction temperatures.
-
Substrate Activation: SNAr reactions are most effective on electron-deficient aromatic rings. If your substrate is not sufficiently activated, the reaction will be sluggish.
Q2: I am observing significant amounts of elimination byproducts in my deoxyfluorination reaction using DAST. How can I minimize this?
A2: Elimination is a common side reaction in deoxyfluorination of alcohols, particularly with reagents like DAST (diethylaminosulfur trifluoride).[5] This is especially problematic for secondary and tertiary alcohols that can easily form stable carbocations or alkenes.
Strategies to Minimize Elimination:
-
Choice of Reagent: Newer deoxyfluorination reagents have been developed to be more selective and produce fewer elimination byproducts. PyFluor (2-pyridinesulfonyl fluoride), for instance, has been shown to be highly chemoselective for fluorination over elimination compared to DAST.[5]
-
Reaction Temperature: For some substrates, adjusting the reaction temperature can influence the ratio of substitution to elimination. For example, with PhenoFluor, increasing the temperature from 23 °C to 80 °C in toluene was found to reduce elimination side reactions for substrates like testosterone.[6]
-
Substrate Structure: The propensity for elimination is highly dependent on the substrate structure. If possible, consider if a different synthetic route that avoids the deoxyfluorination of a problematic alcohol is feasible.
Q3: How do I control for monofluorination versus difluorination when reacting a 1,3-dicarbonyl compound with Selectfluor®?
A3: Controlling the degree of fluorination in 1,3-dicarbonyl compounds is a common challenge. The outcome can be directed by carefully controlling the stoichiometry of the fluorinating agent and the reaction conditions.[7][8]
Control Strategies:
-
Monofluorination: Use of 1 equivalent of Selectfluor® in a neutral medium typically yields the 2-monofluorinated product.[7] The reaction can often be performed in aqueous media without the need for a catalyst or base.[8]
-
Difluorination: To achieve difluorination, an excess of Selectfluor® (e.g., 3 equivalents) is required in the presence of a base.[7] Tetrabutylammonium hydroxide (TBAH) has been shown to be effective in promoting the formation of 2,2-difluorinated derivatives.[7] The base is crucial for the second fluorination step.
Q4: My trifluoromethylation reaction using TMSCF3 (Ruppert's Reagent) is not working well, and I observe gas evolution. What is happening?
A4: The observation of gas, likely trifluoromethane (HCF3), suggests that the trifluoromethyl anion (CF3⁻) generated from TMSCF3 is being protonated before it can react with your electrophile.[9] This can be caused by trace amounts of protic impurities (like water) in the solvent or reagents. Another issue can be the decomposition of TMSCF3 before it has a chance to react, especially if the substrate is not sufficiently electrophilic.[10]
Troubleshooting Tips:
-
Anhydrous Conditions: Ensure your solvent and all other reagents are scrupulously dry.
-
Substrate Concentration: Increasing the concentration of your substrate may favor the desired reaction over the decomposition pathway.[10]
-
Fluoride Source: The choice and amount of the fluoride source used as a catalyst (e.g., TMAF, KF) can be critical and may need optimization.[11]
-
Solvent: The reaction can be sensitive to the solvent. Aprotic solvents are generally preferred.
Troubleshooting Guides
Guide 1: Low Yield in Nucleophilic Aromatic Fluorination (SNAr)
This guide provides a systematic approach to troubleshooting low yields in SNAr reactions.
Guide 2: Selecting a Deoxyfluorination Reagent to Minimize Side Reactions
This guide helps in choosing an appropriate deoxyfluorination reagent based on substrate and desired outcome.
Data Presentation
Table 1: Quantitative Reactivity Scale of Electrophilic Fluorinating Reagents
This table presents the relative reactivity of common N-F electrophilic fluorinating agents, with Selectfluor® as the reference. The data is based on kinetic studies with 1,3-diaryl-1,3-dicarbonyl derivatives in CH3CN. A higher krel value indicates a more reactive (more electrophilic) reagent.
| Reagent | Abbreviation/Name | Relative Rate Constant (krel) | Notes |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | 1.00 | Bench-stable, easy to handle, can be used in aqueous solutions.[12] |
| N-Fluorobenzenesulfonimide | NFSI | ~10-3 - 10-4 | Less reactive than Selectfluor®. |
| N-Fluoro-2,6-dichloropyridinium triflate | - | ~1.0 | Similar reactivity to Selectfluor® but moisture-sensitive.[12] |
| N-Fluoro-2,3,4,5,6-pentachloropyridinium triflate | - | ~102 | Significantly more reactive than Selectfluor®.[12] |
| N-Fluoro-2,4,6-trimethylpyridinium triflate | - | ~10-5 | Much less reactive than Selectfluor®. |
Data adapted from kinetic studies reported in the literature.[12][13]
Experimental Protocols
Protocol 1: Electrophilic Monofluorination of 1,3-Dicarbonyl Compounds with Selectfluor®
This protocol is a general procedure for the monofluorination of 1,3-dicarbonyl compounds.
Materials:
-
1,3-dicarbonyl compound (1 mmol)
-
Selectfluor® (1.1 mmol, 1.1 eq)
-
Acetonitrile (CH3CN) or water (5-10 mL)
-
Stir bar
-
Round-bottom flask
Procedure:
-
To a round-bottom flask, add the 1,3-dicarbonyl compound (1 mmol) and the solvent (5-10 mL).
-
Stir the mixture at room temperature until the substrate is fully dissolved.
-
Add Selectfluor® (1.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few minutes to several hours depending on the substrate.[7]
-
Upon completion, quench the reaction with water (if in an organic solvent) and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting:
-
No reaction or slow reaction: The substrate may not be enolizing readily. The addition of a catalytic amount of a mild, non-nucleophilic base may be beneficial, but care must be taken to avoid difluorination.
-
Formation of difluorinated product: Ensure that no more than 1.1 equivalents of Selectfluor® are used. If difluorination is still an issue, consider running the reaction at a lower temperature.
Protocol 2: Copper-Catalyzed Nucleophilic Fluorination of α-Diazocarbonyl Compounds
This protocol describes a method for the synthesis of α-fluorocarbonyl compounds using KF.[14][15][16]
Materials:
-
α-Diazocarbonyl compound (0.1 mmol)
-
Potassium fluoride (KF) (0.3 mmol, 3 eq)
-
[Cu(MeCN)4]PF6 (0.01 mmol, 10 mol%)
-
Hexafluoroisopropanol (HFIP) (0.2 mmol, 2 eq)
-
Acetonitrile (MeCN) (1.0 mL)
-
Stir bar
-
Reaction vial
Procedure:
-
In an oven-dried vial, combine the α-diazocarbonyl compound (0.1 mmol), KF (0.3 mmol), and [Cu(MeCN)4]PF6 (0.01 mmol).
-
Add MeCN (1.0 mL) and HFIP (0.2 mmol) to the vial.
-
Seal the vial and stir the mixture at 50 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting:
-
Low Conversion: Ensure KF is anhydrous. The presence of water can significantly reduce the nucleophilicity of the fluoride ion. The quality of the copper catalyst is also important.
-
Side Reactions: α-Diazocarbonyl compounds can be unstable. Avoid exposure to strong acids or high temperatures for prolonged periods. The reaction is designed to be mild to accommodate a variety of functional groups.[14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 9. echemi.com [echemi.com]
- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 11. researchgate.net [researchgate.net]
- 12. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nucleophilic (Radio)Fluorination of α-Diazocarbonyl Compounds Enabled by Copper-Catalyzed H–F Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Fluorination of Hydroxy Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fluorination of hydroxy acids, a critical transformation in medicinal chemistry and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the deoxofluorination of hydroxy acids?
The conversion of a hydroxyl group to a fluorine atom is often accompanied by several competing side reactions. The most prevalent issues include:
-
Elimination: Formation of alkenes is a major competing pathway, especially with secondary and tertiary alcohols that have accessible beta-protons. This reaction is often favored at higher temperatures.[1][2]
-
Rearrangement: Carbocation intermediates, which can form under certain conditions (particularly with reagents like DAST), are susceptible to skeletal rearrangements (e.g., Wagner-Meerwein shifts) before fluoride attack.
-
Epimerization/Racemization: For chiral hydroxy acids, loss of stereochemical integrity is a significant concern. While the desired S(_N)2 mechanism proceeds with inversion of configuration, a competing S(_N)1 pathway via a planar carbocation intermediate leads to a mixture of stereoisomers.[3][4]
-
Cyclodehydration: In molecules containing other nucleophilic groups, such as amides (β-hydroxy amides), intramolecular cyclization to form heterocycles like oxazolines can occur instead of fluorination.[5][6]
Q2: How does the choice of fluorinating agent impact the reaction outcome?
The fluorinating agent plays a pivotal role in determining the success and selectivity of the reaction.
-
DAST (Diethylaminosulfur Trifluoride): A widely used but thermally unstable reagent. It is known to promote elimination and rearrangement reactions, partly due to the in-situ generation of HF.[7][8] Its thermal instability can be a safety concern, as it can detonate when heated above 90 °C.[7]
-
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride): Offers greater thermal stability than DAST, making it a safer alternative for scaling up reactions.[7][9] While its reactivity is similar to DAST, it can sometimes provide better yields and selectivity.[5]
-
XtalFluor-E and XtalFluor-M: These are solid, crystalline aminosulfonium tetrafluoroborate salts that are significantly more thermally stable and easier to handle than DAST and Deoxo-Fluor.[9] They often generate fewer elimination byproducts and do not produce free HF, leading to cleaner reactions.[9]
-
PyFluor and PhenoFluor: These reagents are also known for their high functional group tolerance and ability to suppress common side reactions like elimination, particularly in complex molecules.[1]
Q3: What is the general mechanism of deoxofluorination with aminosulfur trifluorides?
The reaction typically proceeds through the activation of the hydroxyl group to form a good leaving group. The subsequent displacement by fluoride can occur via two main pathways:
-
S(_N)2 Mechanism: The fluoride ion attacks the carbon atom from the side opposite to the leaving group, resulting in a single, clean inversion of stereochemistry.[10] This pathway is favored by primary and less-hindered secondary alcohols.
-
S(_N)1 Mechanism: The leaving group departs first, forming a carbocation intermediate. This planar intermediate is then attacked by the fluoride ion from either face, leading to a mixture of retention and inversion products (racemization or epimerization).[3][10] This pathway is more common for tertiary, benzylic, and allylic alcohols, or under conditions that favor ionization.
Troubleshooting Guides
Problem 1: Low Yield and a Complex Product Mixture
Q: My fluorination reaction resulted in a very low yield of the desired product, and the crude NMR spectrum is complex and difficult to interpret. What are the likely causes and solutions?
A: A low yield accompanied by a complex mixture of byproducts typically points to a combination of elimination and rearrangement side reactions. This often occurs when the reaction temperature is too high or when using a highly reactive fluorinating agent on a sensitive substrate.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical parameter. For DAST, reactions are often performed at -78 °C and allowed to warm slowly.[5] Higher temperatures favor elimination and carbocation formation.
-
Change the Fluorinating Agent: If temperature control is insufficient, switch to a more modern, thermally stable reagent known to minimize side reactions. XtalFluor or PyFluor are excellent alternatives that often provide cleaner reaction profiles.[9]
-
Solvent Choice: Use a non-polar, aprotic solvent like dichloromethane (DCM) or toluene. Polar solvents can stabilize carbocation intermediates, promoting S(_N)1 pathways and rearrangements.
-
Slow Addition: Add the fluorinating agent slowly to a cooled solution of the hydroxy acid. This helps to control the exotherm and maintain a low reaction temperature.
Problem 2: Significant Alkene Formation due to Elimination
Q: My primary byproduct is the alkene resulting from elimination. How can I suppress this side reaction?
A: Elimination is a common problem, especially for secondary and tertiary alcohols where a stable double bond can be formed.
Troubleshooting Steps:
-
Use a Non-Basic Fluoride Source: Some fluorinating agents can act as bases or generate basic byproducts that promote elimination. Reagents like PyFluor are designed to be less basic and can significantly reduce elimination.[2]
-
Optimize Temperature: As mentioned, lower temperatures (-78 °C to -20 °C) are crucial for disfavoring the elimination pathway.[5]
-
Consider Sterics: If the substrate is sterically hindered, the fluoride nucleophile may have difficulty accessing the reaction center, making elimination the more favorable pathway. In these cases, a less hindered fluorinating agent might be beneficial.
-
Reagent Selection: For substrates highly prone to elimination, such as some tertiary alcohols, newer methods employing reagents like PhenoFluor or specialized phosphorus-based systems may provide superior results.[1][2]
Problem 3: Loss of Stereochemical Purity
Q: I started with an enantiomerically pure chiral hydroxy acid, but my product is a racemic or epimerized mixture. How can I preserve the stereochemistry?
A: Loss of stereochemical purity indicates that the reaction is proceeding, at least partially, through an S(_N)1 mechanism involving a carbocation intermediate.[3] The goal is to promote the S(_N)2 pathway.
Troubleshooting Steps:
-
Favor S(_N)2 Conditions: Use non-polar solvents (DCM, THF) and maintain low temperatures to disfavor carbocation formation.
-
Choose the Right Reagent: Reagents known for cleaner S(_N)2 reactions can be beneficial. While DAST can lead to racemization, sometimes a switch to Deoxo-Fluor or XtalFluor can improve stereospecificity.
-
Check for Neighboring Group Participation: In some cases, nearby functional groups can participate in the reaction, leading to retention of configuration. Analyze your substrate for such possibilities.
-
Alternative Methods: For challenging substrates, consider alternative fluorination strategies that do not rely on aminosulfur trifluorides, such as those involving Mitsunobu-type conditions with a fluoride source, which are known to proceed with clean inversion.
Data & Protocols
Comparison of Common Deoxofluorinating Agents
| Fluorinating Agent | Typical Reaction Temp. | Key Advantages | Common Side Reactions & Disadvantages |
| DAST | -78 °C to RT | Widely used, effective for many substrates. | Thermally unstable (explosion hazard)[7], promotes elimination and rearrangements[1], can generate HF[8]. |
| Deoxo-Fluor | -20 °C to RT | More thermally stable and safer than DAST[5][7]. | Similar reactivity profile to DAST, can still cause elimination and rearrangements. |
| XtalFluor-E / -M | 0 °C to RT | Crystalline solid, easy to handle, high thermal stability[9]. | Higher cost, may require an amine base for activation. |
| PyFluor | 0 °C to RT | High functional group tolerance, suppresses elimination[2]. | Can be more expensive, reagent preparation may be required. |
General Experimental Protocol: Deoxofluorination using DAST
This protocol is a general guideline for the fluorination of a secondary hydroxy acid. Caution: DAST is thermally unstable and moisture-sensitive. Handle with extreme care in a fume hood using appropriate personal protective equipment.
-
Preparation:
-
Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Dissolve the hydroxy acid (1.0 eq) in anhydrous dichloromethane (DCM) in a three-neck flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
-
Reaction:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1 - 1.5 eq) dropwise via syringe to the stirred solution, ensuring the internal temperature does not rise above -70 °C.
-
Troubleshooting Note: A yellow or orange color change is often observed. If the solution darkens significantly (brown/black), it may indicate decomposition.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature over several hours or overnight. Monitor the reaction progress by TLC or LC-MS.
-
-
Quenching:
-
Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO(_3)). Caution: Gas evolution (CO(_2)) will occur.
-
-
Workup & Purification:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired fluoro acid.
-
Visualizations
Reaction Pathway Diagram
Caption: Figure 1. Desired SN2 pathway versus competing SN1 and elimination side reactions.
Troubleshooting Workflow
Caption: Figure 2. A step-by-step guide to diagnosing and solving common reaction issues.
Fluorinating Agent Selection Guide
Caption: Figure 3. A guide to selecting an appropriate fluorinating agent based on substrate properties.
References
- 1. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A regio- and stereoisomeric study of allylic alcohol fluorination with a range of reagents – SINAPSE [sinapse.ac.uk]
- 5. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. Retention vs Inversion in SN1 and SN2 Reactions (NEET Chemistry) - Neet Chennai [neetchennai.com]
Optimizing reaction conditions for the synthesis of 5,5-Difluoro-6-hydroxyhexanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,5-Difluoro-6-hydroxyhexanoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
The synthesis of this compound is a multi-step process. Below are troubleshooting guides for the key stages of a plausible synthetic route.
Stage 1: Gem-difluorination of a Keto-ester Precursor (e.g., Ethyl 5-oxohexanoate)
This step typically involves the conversion of a ketone to a difluoromethylene group using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or a similar reagent.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of the starting keto-ester. | 1. Inactive or degraded fluorinating agent. 2. Insufficient reaction temperature or time. 3. Presence of moisture in the reaction. | 1. Use a fresh batch of the fluorinating agent. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC-MS. 3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of significant side products (e.g., vinyl fluorides). | 1. Reaction temperature is too high. 2. The substrate is sensitive to the reaction conditions. | 1. Perform the reaction at a lower temperature. 2. Consider using a milder fluorinating agent, such as Deoxo-Fluor™. |
| Difficult purification of the difluorinated product. | 1. Co-elution with byproducts. 2. The product is volatile. | 1. Optimize column chromatography conditions (e.g., solvent system, gradient). 2. Use a purification method suitable for volatile compounds, such as fractional distillation under reduced pressure. |
Stage 2: Carbon-Carbon Bond Formation via Reformatsky-type Reaction
A plausible approach to introduce the C6-hydroxyl group and the C5-difluoro moiety is through a Reformatsky-type reaction involving an aldehyde and ethyl bromodifluoroacetate in the presence of zinc.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| The reaction does not initiate. | 1. Inactive zinc. 2. Presence of moisture. 3. Impure reagents. | 1. Activate the zinc powder prior to use (e.g., with iodine, TMSCl, or by washing with dilute HCl). 2. Ensure anhydrous conditions. 3. Purify the aldehyde and ethyl bromodifluoroacetate before use. |
| Low yield of the desired β-hydroxy ester. | 1. Side reactions of the organozinc reagent. 2. Decomposition of the starting aldehyde. 3. Reversibility of the reaction. | 1. Add the aldehyde slowly to the pre-formed organozinc reagent at low temperature. 2. Use a stable aldehyde precursor or synthon if the target aldehyde is unstable. 3. Ensure the reaction goes to completion by monitoring with TLC or GC-MS. |
| Formation of dimeric byproducts from the haloester. | The concentration of the organozinc reagent is too high before the addition of the aldehyde. | Add the haloester slowly to a mixture of the aldehyde and zinc. |
Stage 3: Hydrolysis of the Ester to the Carboxylic Acid
The final step is the conversion of the ethyl ester to the corresponding carboxylic acid, typically via saponification with a base followed by acidification.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete hydrolysis. | 1. Insufficient amount of base. 2. Short reaction time. 3. Steric hindrance around the ester. | 1. Use a larger excess of the base (e.g., 2-3 equivalents). 2. Increase the reaction time and/or temperature. 3. Consider using a stronger base or a different solvent system to improve solubility and reactivity. |
| Low recovery of the final product after work-up. | 1. The product is partially soluble in the aqueous layer. 2. The product is sensitive to strong acid or base. | 1. Extract the aqueous layer multiple times with a suitable organic solvent. 2. Use a milder acidification method (e.g., using a buffered solution) and avoid prolonged exposure to harsh pH conditions. |
| Presence of impurities in the final product. | 1. Incomplete removal of byproducts from previous steps. 2. Decomposition during work-up. | 1. Purify the intermediate ester before hydrolysis. 2. Consider alternative purification methods for the final acid, such as recrystallization or preparative HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and logical starting material would be a precursor that contains the six-carbon chain with a functional group that can be converted to the gem-difluoro and hydroxyl groups. A plausible precursor is ethyl 5-oxohexanoate, where the ketone at the 5-position can be difluorinated.
Q2: What are the most critical parameters to control during the gem-difluorination step?
The most critical parameters are the reaction temperature and the exclusion of moisture. Overheating can lead to the formation of undesired side products, while the presence of water will consume the fluorinating agent and reduce the yield.
Q3: How can I monitor the progress of the Reformatsky reaction?
The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) by observing the consumption of the starting aldehyde. Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the formation of the product.
Q4: Are there any stability concerns with the final product, this compound?
Fluorinated alcohols can sometimes be unstable and prone to elimination reactions, especially under basic conditions.[1] It is advisable to store the final product in a cool, dry place and to handle it in neutral or slightly acidic conditions.
Q5: What are the common side reactions to be aware of?
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Gem-difluorination: Formation of vinyl fluorides and other over-fluorinated or rearranged products.
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Reformatsky reaction: Dimerization of the bromodifluoroacetate, and aldol-type side reactions of the starting aldehyde.
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Hydrolysis: Incomplete hydrolysis or decomposition of the product under harsh pH conditions.
Q6: What purification techniques are most effective for the intermediates and the final product?
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Intermediates (esters): Flash column chromatography on silica gel or distillation under reduced pressure are typically effective.
-
Final product (carboxylic acid): Purification can be challenging due to the polarity of the molecule. Recrystallization, if a suitable solvent is found, is a good option. Alternatively, preparative high-performance liquid chromatography (HPLC) can be used for high-purity samples. Extraction techniques are also crucial for the isolation of fluorinated carboxylic acids.[2][3]
Experimental Protocols
General Procedure for Gem-difluorination of a Keto-ester using DAST:
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To a solution of the keto-ester (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq) dropwise.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
-
Quench the reaction carefully by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for a Reformatsky Reaction with Ethyl Bromodifluoroacetate:
-
Activate zinc powder (2.0-3.0 eq) by stirring with a catalytic amount of iodine in anhydrous THF under an inert atmosphere until the iodine color disappears.
-
To the activated zinc suspension, add a solution of ethyl bromodifluoroacetate (1.5 eq) in anhydrous THF dropwise.
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Gently heat the mixture to initiate the formation of the organozinc reagent, then cool to a desired temperature (e.g., 0 °C or room temperature).
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the Reformatsky reagent.
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Stir the reaction mixture until the aldehyde is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4]
General Procedure for Ester Hydrolysis:
-
Dissolve the ester (1.0 eq) in a suitable solvent such as a mixture of THF and water.
-
Add an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide (2.0-3.0 eq).
-
Stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC).
-
Acidify the reaction mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1 M HCl) at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
Visualizations
Caption: A conceptual workflow for the synthesis of this compound.
Caption: Logical flow of a Reformatsky-type reaction for C-C bond formation.
References
- 1. Base-Induced Instability of Fluorotelomer Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient extraction of perfluoroalkyl carboxylic acids from food samples using a fluorinated magnetic metal-organic framework adsorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of fluorine-containing carboxylic acids for the large-scale isolation of highly polymerized deoxyribonucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Synthesis of 5,5-Difluoro-6-hydroxyhexanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,5-Difluoro-6-hydroxyhexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method involves a two-step synthesis:
-
Reformatsky Reaction: An initial Reformatsky reaction is conducted between a suitable aldehyde (e.g., 4-pentenal) and ethyl bromodifluoroacetate using zinc metal to form the intermediate, ethyl 5,5-difluoro-6-hydroxyhexanoate.
-
Hydrolysis: The resulting ester is then hydrolyzed under basic or acidic conditions to yield the final product, this compound.
Q2: What are the most common impurities I might encounter?
Impurities can arise from both the Reformatsky reaction and the subsequent hydrolysis step.
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From the Reformatsky Reaction:
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Unreacted starting materials: 4-pentenal and ethyl bromodifluoroacetate.
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Byproducts from the organozinc reagent, such as the self-condensation product of ethyl bromodifluoroacetate.
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The dimer of the Reformatsky reagent.
-
-
From the Hydrolysis Step:
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Incomplete hydrolysis leading to the presence of the starting ester, ethyl 5,5-difluoro-6-hydroxyhexanoate.
-
Side products from potential elimination reactions, especially under harsh basic conditions.
-
Q3: What analytical techniques are recommended for monitoring the reaction and assessing purity?
-
Thin Layer Chromatography (TLC): Useful for monitoring the progress of both the Reformatsky reaction and the hydrolysis.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the desired product from impurities. A reversed-phase HPLC method is often suitable for fluorinated carboxylic acids.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the intermediate and final product, as well as for identifying and quantifying impurities.
Troubleshooting Guides
Issue 1: Low yield in the Reformatsky Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Zinc | Activate the zinc powder prior to use by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. | Increased reactivity of the zinc, leading to a higher yield of the desired β-hydroxy ester. |
| Presence of Water | Ensure all glassware is oven-dried and all solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). | Prevention of quenching of the organozinc reagent, thus improving the reaction yield. |
| Low Reaction Temperature | While the initial formation of the organozinc reagent may be done at a lower temperature, the subsequent reaction with the aldehyde may require gentle heating. Monitor the reaction by TLC to optimize the temperature. | Improved reaction kinetics and higher conversion to the product. |
| Impure Starting Materials | Purify the aldehyde and ethyl bromodifluoroacetate before use. Aldehydes are prone to oxidation to carboxylic acids. | Reduced side reactions and a cleaner reaction profile, leading to a better yield of the desired product. |
Issue 2: Incomplete Hydrolysis of the Ester
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Reaction Time or Temperature | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting ester spot is no longer visible. | Complete conversion of the ester to the carboxylic acid. |
| Insufficient Amount of Base/Acid | Use a stoichiometric excess of the base (e.g., LiOH, NaOH) or a sufficient catalytic amount of a strong acid. | Complete hydrolysis of the ester. |
| Poor Solubility of the Ester | If using a biphasic system, ensure vigorous stirring. The addition of a phase-transfer catalyst may also be beneficial in basic hydrolysis. | Improved reaction rate and complete hydrolysis. |
Issue 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of Impurities during Chromatography | Optimize the solvent system for silica gel chromatography. A gradient elution may be necessary to separate compounds with similar polarities. | A pure fraction of the desired product. |
| Product is an Oil or Low-Melting Solid | If crystallization is difficult, consider purification by column chromatography first to remove the majority of impurities, which may then facilitate crystallization. | Obtaining a solid product or a highly purified oil. |
| Difficulty in Achieving Crystallization | Screen a variety of solvent systems. For acidic compounds, crystallization can sometimes be induced by careful adjustment of the pH.[3] Good solvent choices for polar compounds can include ether-petroleum ether or ether-methanol mixtures. | Formation of crystals of the pure product. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5,5-difluoro-6-hydroxyhexanoate via Reformatsky Reaction
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Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (1.5 eq). Wash the zinc with 1M HCl, deionized water, ethanol, and finally diethyl ether. Dry the activated zinc under high vacuum.
-
Reaction Setup: Under an argon atmosphere, add anhydrous tetrahydrofuran (THF) to the flask containing the activated zinc.
-
Initiation: Add a small crystal of iodine to initiate the reaction.
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Addition of Reagents: Add a solution of 4-pentenal (1.0 eq) and ethyl bromodifluoroacetate (1.2 eq) in anhydrous THF dropwise to the zinc suspension.
-
Reaction: Maintain the reaction temperature at 40-50 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 2: Hydrolysis of Ethyl 5,5-difluoro-6-hydroxyhexanoate
-
Reaction Setup: In a round-bottom flask, dissolve the purified ethyl 5,5-difluoro-6-hydroxyhexanoate (1.0 eq) in a mixture of THF and water.
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Addition of Base: Add lithium hydroxide (LiOH) (1.5 eq) to the solution.
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Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Acidify the reaction mixture to pH ~2 with 1M HCl.
-
Extraction: Extract the product into ethyl acetate (3 x 50 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by crystallization or silica gel chromatography.
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes
| Step | Parameter | Typical Value | Expected Outcome |
| Reformatsky Reaction | Reaction Time | 2-4 hours | >80% conversion of aldehyde |
| Temperature | 40-50 °C | Formation of ethyl 5,5-difluoro-6-hydroxyhexanoate | |
| Yield (after chromatography) | 60-75% | A clear, colorless to pale yellow oil | |
| Hydrolysis | Reaction Time | 4-6 hours | >95% conversion of ester |
| Temperature | Room Temperature | Formation of this compound | |
| Yield (after purification) | 85-95% | A white solid or a viscous, colorless oil |
Table 2: Analytical Data for Key Compounds
| Compound | Technique | Expected Chemical Shifts (δ) / Retention Time (t_R) |
| Ethyl 5,5-difluoro-6-hydroxyhexanoate | ¹H NMR (CDCl₃) | ~4.2 (q, 2H, OCH₂CH₃), ~3.8 (m, 1H, CHOH), ~2.4 (t, 2H, CH₂CO), ~1.7-2.0 (m, 4H, CH₂CH₂), ~1.3 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | ~170 (C=O), ~120 (t, J_CF, CF₂), ~68 (t, J_CF, CHOH), ~62 (OCH₂CH₃), ~33 (CH₂CO), ~28, ~22 (CH₂CH₂), ~14 (OCH₂CH₃) | |
| HPLC (Reversed-Phase) | Varies with column and mobile phase. Will be less polar than the acid. | |
| This compound | ¹H NMR (DMSO-d₆) | ~12.0 (br s, 1H, COOH), ~5.5 (br s, 1H, OH), ~3.7 (m, 1H, CHOH), ~2.2 (t, 2H, CH₂CO), ~1.5-1.8 (m, 4H, CH₂CH₂) |
| ¹³C NMR (DMSO-d₆) | ~174 (C=O), ~122 (t, J_CF, CF₂), ~67 (t, J_CF, CHOH), ~33 (CH₂CO), ~28, ~21 (CH₂CH₂) | |
| HPLC (Reversed-Phase) | Varies with column and mobile phase. Will be more polar than the ester. |
Visualizations
References
Troubleshooting low yields in difluoroacetic acid preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of difluoroacetic acid (DFAA).
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing difluoroacetic acid?
A1: Common starting materials for the synthesis of difluoroacetic acid include tetrafluoroethylene, dichloroacetic acid, and esters of difluoroacetic acid.[1][2][3] The choice of starting material often depends on the desired scale, available reagents, and safety considerations.
Q2: What are the typical yields for difluoroacetic acid synthesis?
A2: Reported yields for difluoroacetic acid synthesis can be quite high, often exceeding 90%, depending on the method and optimization of reaction conditions. For instance, the reaction of dichloroacetic acid with potassium fluoride has been reported to yield 94% difluoroacetic acid.[2] Similarly, the transesterification of ethyl difluoroacetate can achieve yields of 95% or higher.[3][4]
Q3: What are the main challenges in purifying difluoroacetic acid?
A3: A primary challenge in purifying difluoroacetic acid is its high solubility in water, which can make separation by distillation difficult when prepared in aqueous solutions.[4] Additionally, the formation of byproducts with similar boiling points can complicate purification.
Q4: Are there any significant safety concerns when preparing difluoroacetic acid?
A4: Yes, difluoroacetic acid is a toxic compound, and chronic exposure has been linked to nerve and liver damage.[5] It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The synthesis may also involve hazardous reagents like hydrofluoric acid or high-pressure reactions with tetrafluoroethylene, requiring specific safety protocols.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the synthesis of difluoroacetic acid, categorized by the synthetic route.
Guide 1: Synthesis from Dichloroacetic Acid via Halogen Exchange
This method typically involves the reaction of dichloroacetic acid with a fluorinating agent like potassium fluoride (KF).
Problem: Low Yield of Difluoroacetic Acid
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase Reaction Temperature: Ensure the reaction reaches the optimal temperature (e.g., 120-150°C) to drive the halogen exchange.[2][3] - Extend Reaction Time: If the reaction is sluggish, increasing the duration of heating can lead to higher conversion. |
| Sub-optimal Reagent Ratio | - Excess Fluorinating Agent: Use a molar excess of potassium fluoride to ensure complete conversion of the dichloroacetic acid. |
| Water Content | - Controlled Amount of Water: The amount of water can be critical. While some water is needed to dissolve the KF, too much can hinder the reaction or complicate workup. Follow established protocols for the water-to-reagent ratio.[2] |
Problem: Presence of Unreacted Dichloroacetic Acid
This is a common reason for low yields and indicates an incomplete reaction.
-
Troubleshooting Workflow:
Guide 2: Synthesis from Tetrafluoroethylene (TFE)
This route often involves reacting TFE with a base.
Problem: Low Yield of Difluoroacetate Salt
| Potential Cause | Suggested Solution |
| Poor TFE Conversion | - Optimize Reaction Temperature and Pressure: The reaction of TFE is sensitive to temperature and pressure. Ensure the reaction is maintained within the recommended range (e.g., 20°C to 120°C).[1] - Ensure Proper Mixing: If the reaction is biphasic (e.g., with an organic solvent), vigorous stirring is crucial to ensure efficient mass transfer of TFE. |
| Side Reactions | - Control Stoichiometry: The formation of byproducts can occur.[1] Carefully control the stoichiometry of the base to TFE. |
| Loss During Workup | - Efficient Extraction: The difluoroacetate salt is water-soluble. During acidification and extraction with an organic solvent (like diethyl ether), perform multiple extractions to maximize recovery.[1] |
Problem: Formation of Byproducts
While some methods claim no byproduct formation, others may have this issue.[1]
-
Troubleshooting Workflow:
Guide 3: Synthesis from Difluoroacetic Acid Esters via Transesterification
This method involves reacting a difluoroacetic acid ester (e.g., ethyl difluoroacetate) with a carboxylic acid.
Problem: Incomplete Conversion to Difluoroacetic Acid
| Potential Cause | Suggested Solution |
| Equilibrium Not Shifted | - Efficient Removal of Byproduct: This reaction is an equilibrium. The continuous removal of the formed ester byproduct (e.g., ethyl formate) by distillation is crucial to drive the reaction to completion.[4] Ensure your distillation setup is efficient. |
| Catalyst Inactivity | - Use of Catalyst: An acid catalyst (e.g., sulfuric acid) is often used.[4] Ensure the catalyst is active and used in the correct amount. |
| Incorrect Temperature | - Maintain Optimal Temperature: The reaction temperature should be high enough to allow for the distillation of the byproduct ester but not so high as to cause decomposition. A typical temperature is around 70°C.[4] |
-
Experimental Workflow Diagram:
Experimental Protocols
Protocol 1: Synthesis from Dichloroacetic Acid[2]
-
Dissolve KF: Dissolve 18 g of potassium fluoride (KF) in 14 mL of water in a suitable reaction vessel.
-
Add Dichloroacetic Acid: Add 2 g of dichloroacetic acid to the aqueous KF solution.
-
Heat Reaction: Heat the mixture to 150°C and stir vigorously for 6 minutes.
-
Cool and Analyze: Cool the reaction to room temperature. The resulting aqueous solution can be analyzed by ¹H NMR and ¹⁹F NMR to determine conversion and yield.
-
Workup: Acidify the aqueous phase and extract with a suitable organic solvent (e.g., diethyl ether). Dry the organic extracts and remove the solvent to obtain difluoroacetic acid.
Protocol 2: Synthesis from Ethyl Difluoroacetate[4]
-
Combine Reagents: In a glass reactor equipped with a distillation column, combine 20 g (0.161 mol) of ethyl difluoroacetate, 7.4 g (0.161 mol) of formic acid, and 0.1 g of 98% sulfuric acid.
-
Heat and Distill: Heat the reaction mixture to 70°C at atmospheric pressure.
-
Collect Distillate: Collect the ethyl formate distillate, maintaining the column head temperature at 55°C.
-
Isolate Product: Once the distillation of ethyl formate is complete, the remaining liquid in the reactor is difluoroacetic acid. Further purification can be achieved by distillation.
Quantitative Data Summary
| Synthesis Method | Starting Material | Reagents | Temperature | Time | Yield | Purity | Reference |
| Halogen Exchange | Dichloroacetic Acid | KF, Water | 150°C | 6 min | 94% | - | [2] |
| Transesterification | Ethyl Difluoroacetate | Formic Acid, H₂SO₄ | 70°C | - | 95% | >98% | [4] |
| Transesterification | Ethyl Difluoroacetate | Trifluoroacetic Acid | 85°C | - | >99% | 99.5% | [3] |
| TFE Hydrolysis | Tetrafluoroethylene | NaOH, Diglyme | - | - | Quantitative | 98% | [1] |
| TFE Hydrolysis | Tetrafluoroethylene | KOH, Acetonitrile | - | 22 hours | Quantitative | - | [1] |
References
- 1. US8933268B2 - Process for the preparation of difluroacetic acid - Google Patents [patents.google.com]
- 2. alfa-chemical.com [alfa-chemical.com]
- 3. Difluoroacetic acid synthesis - chemicalbook [chemicalbook.com]
- 4. US9120740B2 - Method for preparing difluoroacetic acid - Google Patents [patents.google.com]
- 5. Difluoroacetic acid - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the metabolic stability of fluorinated drug candidates.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Issue 1: My fluorinated compound shows unexpectedly high clearance in human liver microsomes (HLM).
-
Question: I introduced fluorine to block a known metabolic hotspot, but the compound is still rapidly metabolized. What could be the reason?
-
Answer: While fluorine is often used to block metabolism, several factors can lead to continued high clearance:
-
Metabolic Switching: Blocking one metabolic site can redirect metabolism to another susceptible position on the molecule.[1] It's crucial to identify the new metabolites to understand the alternative metabolic pathways.
-
Oxidative Defluorination: Contrary to the belief that the carbon-fluorine (C-F) bond is completely stable, cytochrome P450 (CYP) enzymes can catalyze oxidative defluorination, especially on aromatic rings.[2][3] This process can lead to the formation of phenols and potentially reactive quinone-like metabolites.[2][3]
-
CYP Enzyme Induction: The compound itself might be an inducer of certain CYP enzymes, leading to its own accelerated metabolism over time.
-
Instability of Fluorinated Metabolites: Metabolism at a site near the fluorine atom can generate an unstable intermediate that rapidly degrades, which can be misinterpreted as high clearance of the parent compound.[3][4]
-
Issue 2: I am having difficulty identifying the metabolites of my fluorinated drug candidate.
-
Question: Standard LC-MS/MS analysis is not providing clear identification of the metabolites. What alternative or complementary techniques can I use?
-
Answer: Identifying metabolites of fluorinated compounds can be challenging. Here are some specialized analytical techniques:
-
¹⁹F NMR Spectroscopy: This is a powerful technique for detecting and quantifying fluorinated metabolites in biological matrices like urine with minimal sample preparation.[5] It can provide a comprehensive profile of all fluorine-containing species.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can help in determining the elemental composition of metabolites, which is crucial for identifying unexpected metabolic transformations, including those involving the fluorine atom.
-
Radiolabeling (¹⁸F): Using a fluorine-18 (¹⁸F) radiolabel allows for highly sensitive detection of all metabolites containing the fluorine atom through techniques like Positron Emission Tomography (PET) imaging or radio-TLC.[6] This is particularly useful for tracking the fate of the fluorine atom and identifying if defluorination occurs.[7][8]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique can be used for the elemental detection of fluorine, which can help in metabolite mass balance studies.[9]
-
Issue 3: My fluorinated compound shows time-dependent inhibition (TDI) of CYP3A4.
-
Question: My compound is a potent inhibitor of CYP3A4, and the inhibition increases with pre-incubation time. What is the likely mechanism?
-
Answer: Time-dependent inhibition of CYP enzymes by fluorinated compounds is a significant concern. A likely cause is the formation of reactive metabolites.[2]
-
Reactive Metabolite Formation: Oxidative defluorination of an aromatic ring can lead to the formation of a quinone imine or other reactive species.[2][3] These reactive intermediates can then covalently bind to the CYP enzyme, leading to irreversible inactivation.[2]
-
Mechanism-Based Inactivation: Some fluorinated compounds are designed as mechanism-based inhibitors where the enzymatic transformation of the compound leads to a reactive species that inactivates the enzyme.[10]
-
Frequently Asked Questions (FAQs)
Question 1: What are the primary strategies for using fluorine to improve metabolic stability?
-
Answer: The strategic introduction of fluorine can significantly enhance a drug candidate's metabolic stability. Key strategies include:
-
Blocking Metabolic Hotspots: Replacing a hydrogen atom with a fluorine atom at a known site of metabolic attack (a "soft spot") can prevent oxidation by CYP enzymes due to the strength of the C-F bond.[1][11][12]
-
Modulating Physicochemical Properties: Fluorine's high electronegativity can alter the electronic properties of a molecule, making it less susceptible to metabolism.[1][6] For example, fluorination can lower the pKa of nearby amines, which can influence their interaction with metabolizing enzymes.[11]
-
Bioisosteric Replacement: Fluorine or fluorine-containing groups can be used as bioisosteres for other atoms or groups to improve metabolic stability while maintaining biological activity.[13][14] For instance, replacing a metabolically labile methoxy group with a trifluoromethoxy group can enhance stability.[15]
-
Question 2: What are the potential downsides or risks of introducing fluorine into a drug candidate?
-
Answer: While beneficial, fluorination is not without potential risks:
-
Formation of Toxic Metabolites: Metabolic processes can sometimes lead to the formation of toxic fluorinated metabolites, such as fluoroacetate, which can be lethal.[2][16][17]
-
Reactive Metabolite Generation: As mentioned in the troubleshooting guide, oxidative defluorination can produce reactive intermediates that may lead to drug-drug interactions or hepatotoxicity.[2][3]
-
Unpredictable Effects on Potency and Selectivity: While the goal is to improve stability without affecting efficacy, the introduction of fluorine can sometimes negatively impact binding affinity to the target protein.[1]
-
Question 3: How can I predict which CYP450 enzymes will metabolize my fluorinated compound?
-
Answer: Predicting the metabolizing enzymes is a critical step. A combination of in vitro and in silico methods is recommended:
-
In Vitro Phenotyping with Recombinant CYPs: Incubating the compound with a panel of individual, recombinant human CYP enzymes is the most direct way to identify which isoforms are responsible for its metabolism.[18][19]
-
In Silico Modeling: Computational models and docking studies can predict the likelihood of a compound binding to the active site of different CYP isoforms.
-
Chemical Inhibition Studies: Using known selective inhibitors for different CYP enzymes in HLM incubations can help pinpoint the major metabolizing enzymes.
-
Data Summary
Table 1: Impact of Fluorination on Metabolic Stability
| Compound Pair | Modification | In Vitro Half-Life (t½) in HLM | Fold Improvement | Reference |
| SCH 48461 vs. Ezetimibe | Introduction of p-fluorophenyl groups | Not specified, but Ezetimibe is metabolically more stable | - | [1] |
| Risperidone vs. 9-Fluororisperidone | Fluorination at the 9-position | - | 16x more stable | [20] |
| Celecoxib vs. 4'-Fluorocelecoxib | Fluorination at the 4'-position | - | 4x more stable | [20] |
| Midazolam vs. 1'-Fluoromidazolam | Fluorination at the 1'-position | Same rate in CYP3A4, more stable in CYP3A5 | - | [20] |
| Ramelteon vs. 2-Fluororamelteon | Fluorination at the 2-position | Same rate | No improvement | [20] |
Key Experimental Protocols
1. Metabolic Stability Assessment in Human Liver Microsomes (HLM)
-
Objective: To determine the in vitro intrinsic clearance of a fluorinated drug candidate.
-
Methodology:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add HLM (final protein concentration typically 0.5-1.0 mg/mL) to a pre-warmed phosphate buffer (pH 7.4).
-
Add the test compound to the HLM suspension (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
2. CYP450 Inhibition Assay (Fluorogenic)
-
Objective: To assess the potential of a fluorinated compound to inhibit major CYP450 enzymes.[18]
-
Methodology:
-
Use a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[18]
-
In a microtiter plate, combine the specific CYP enzyme, a fluorogenic probe substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding an NADPH regenerating system.[18]
-
Monitor the increase in fluorescence over time, which corresponds to the formation of the fluorescent product from the probe substrate.[18]
-
The rate of fluorescence production is proportional to the enzyme activity.
-
A decrease in the rate in the presence of the test compound indicates inhibition.[18]
-
Calculate the IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).
-
Visualizations
Caption: Experimental workflow for assessing the metabolic stability of fluorinated drug candidates.
Caption: Troubleshooting logic for high clearance of fluorinated compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid multi-component detection of fluorinated drug metabolites in whole urine from a ‘cassette’ dose study using high resolution 19F NMR spectroscopy - Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 6. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to Increase the Metabolic Stability of 18F-Radiotracers [ouci.dntb.gov.ua]
- 9. Advancing Environmental and Pharmaceutical Analysis Through Improved Fluorine Detection | PerkinElmer Blog [blog.perkinelmer.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 14. researchgate.net [researchgate.net]
- 15. fluoridealert.org [fluoridealert.org]
- 16. Metabolism of fluorine-containing drugs. | Semantic Scholar [semanticscholar.org]
- 17. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 19. Fluorometric high-throughput screening for inhibitors of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 5,5-Difluoro-6-hydroxyhexanoic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 5,5-Difluoro-6-hydroxyhexanoic acid during storage.
Troubleshooting Guides
Issue: Suspected Degradation of this compound
If you suspect that your sample of this compound has degraded, follow this troubleshooting guide to identify the potential cause and assess the integrity of your material.
Initial Checks:
-
Visual Inspection: Examine the physical appearance of the compound. Has it changed color, become clumped, or developed an unusual odor?
-
Review Storage Conditions: Verify the storage conditions of the compound. Was it stored at the recommended temperature and protected from light and moisture?
-
Check pH of Solutions: If the compound was in solution, measure the pH. Acidic or basic conditions can accelerate degradation.
Analytical Troubleshooting:
If initial checks suggest potential degradation, further analytical investigation is recommended.
-
Primary Suspected Degradation: The most likely degradation pathway for this compound is intramolecular cyclization to form the corresponding δ-lactone (5,5-difluorotetrahydro-2H-pyran-2-one). This is a common reaction for 6-hydroxy acids.
-
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): Use a suitable C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid) to separate the parent acid from the less polar lactone.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the degradation product. The lactone will have a molecular weight corresponding to the loss of a water molecule from the parent acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to detect the presence of the lactone and quantify its percentage relative to the open-chain acid.
-
Troubleshooting Flowchart
Caption: Troubleshooting workflow for suspected degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway is believed to be intramolecular cyclization, also known as lactonization, to form 5,5-difluorotetrahydro-2H-pyran-2-one. This is a common reaction for hydroxy acids where the hydroxyl and carboxylic acid groups can form a stable cyclic ester.
Potential Degradation Pathway
Caption: Potential degradation pathway of this compound.
Q2: What are the optimal storage conditions to prevent degradation?
A2: To minimize degradation, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of chemical reactions, including lactonization. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents potential oxidation. |
| Moisture | Store in a desiccator or with a desiccant | Moisture can facilitate hydrolysis and other degradation pathways. |
| Light | Protect from light (amber vial) | Prevents potential photolytic degradation. |
| Container | Chemically resistant plastic (e.g., Polyethylene, PTFE) | Avoid glass containers as fluorinated compounds can etch glass over time. |
Q3: Can I store this compound in solution?
A3: Storing in solution is generally not recommended for long periods. If short-term storage in solution is necessary, use an anhydrous, aprotic solvent and store at -20°C or lower. Avoid aqueous solutions, especially at acidic or basic pH, as these conditions can catalyze both lactonization and hydrolysis.
Q4: How can I detect and quantify the degradation of my sample?
A4: A detailed experimental protocol for stability assessment is provided below. The primary methods are HPLC for separation and quantification, and LC-MS and NMR for identification of the parent compound and its lactone degradant.
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
1. Objective:
To quantify the purity of this compound and detect the presence of its potential lactone degradant.
2. Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Volumetric flasks
-
Autosampler vials
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
4. Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Perform serial dilutions to create a calibration curve (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL).
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 210 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
5. Data Analysis:
-
Identify the peak corresponding to this compound and any potential degradation products (the lactone is expected to have a longer retention time due to its lower polarity).
-
Calculate the percentage purity of the sample based on the peak area of the parent compound relative to the total peak area.
-
Quantify the amount of the lactone degradant using the calibration curve if a standard is available.
6. Confirmation (LC-MS):
-
To confirm the identity of the peaks, perform LC-MS analysis using similar chromatographic conditions.
-
The mass spectrum of the parent compound should correspond to its molecular weight.
-
The mass spectrum of the lactone degradant should show a mass corresponding to the molecular weight of the parent compound minus the mass of a water molecule (18.015 g/mol ).
Technical Support Center: Troubleshooting Artifacts in ¹⁹F NMR Spectra
Welcome to the technical support center for Nuclear Magnetic resonance (NMR) spectroscopy of fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common artifacts encountered during ¹⁹F NMR experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I seeing a rolling or wavy baseline in my ¹⁹F NMR spectrum?
A rolling or distorted baseline is a common artifact in ¹⁹F NMR and can make interpretation and integration of signals difficult.[1][2]
-
Cause 1: Improper Phasing. Incorrectly set zero- and first-order phase parameters are a frequent cause of baseline roll.[1]
-
Troubleshooting 1:
-
Cause 2: Broad Background Signals. Very broad peaks originating from solid materials, such as components of the NMR probe, can contribute to a distorted baseline.[1] This is a common issue in ¹⁹F NMR with standard probes.[1]
-
Troubleshooting 2:
-
Employ pulse sequences designed for background suppression (see FAQ 3).
-
Use baseline correction algorithms available in your NMR processing software. A linear baseline correction is often recommended for non-flat baselines.[2]
-
-
Cause 3: Large Amplitude Signal at the Beginning of the FID. The first few data points of the Free Induction Decay (FID) having a much larger amplitude than the rest can lead to a wavy baseline.[4]
-
Troubleshooting 3:
2. What is "acoustic ringing" and how can I eliminate it from my spectra?
Acoustic ringing is an artifact that appears as a decaying oscillation in the FID, which can cause baseline and phasing problems, especially for broad signals or when using wide spectral widths.[5]
-
Cause: When a radiofrequency pulse is applied, it can induce mechanical vibrations in the metallic components of the NMR probe. These vibrations, in turn, generate a spurious signal that is detected by the receiver coil.[5] This issue is more prevalent at high magnetic fields and for low-frequency nuclei.[5]
-
Troubleshooting:
-
Pulse Sequences: Employ specialized pulse sequences designed to cancel out acoustic ringing. Examples include Bruker's "aring" and "aring2" pulse programs.[6] The EASY (Elimination of Artifacts in NMR SpectroscopY) pulse sequence is also highly effective at removing acoustic ringing simultaneously with background signals and dead-time effects.[7]
-
Data Processing: In a simple one-pulse experiment, you can discard the initial, corrupted data points of the FID and apply a large phase correction. Alternatively, backward linear prediction can be used to recalculate the lost data.[6]
-
3. I am observing unexpected broad signals in my ¹⁹F NMR. Could this be from the probe?
Yes, it is common for NMR probes, rotors, and caps to contain fluorinated materials in their construction, which can give rise to broad background signals in ¹⁹F NMR spectra.[8]
-
Identification:
-
Troubleshooting:
-
Background Suppression Pulse Sequences: The most effective way to address this is to use a pulse sequence designed for background suppression. The EASY (Elimination of Artifacts in NMR SpectroscopY) sequence is a simple and powerful tool for this purpose.[7][8] It involves acquiring a second scan immediately after the first, before T1 relaxation, which contains only the background artifacts. The difference between the two scans yields a clean spectrum.[7] The DEPTH sequence is another option for background suppression.[8]
-
Spectrum Subtraction: You can acquire a spectrum of an empty rotor and subtract it from the spectrum of your sample. However, this requires running two separate experiments.[8]
-
4. My chemical shifts seem to be inconsistent between samples. What could be the issue?
Accurate chemical shift referencing is critical in ¹⁹F NMR, especially for studies involving subtle changes in chemical shifts, such as ligand binding assays.[9][10]
-
Cause 1: Reliance on Indirect Referencing. Relying solely on the spectrometer's indirect referencing (based on the deuterium lock signal) can lead to inconsistencies between samples due to spectrometer drift or changes in the local chemical environment.[9]
-
Troubleshooting 1:
-
Cause 2: Inappropriate Reference Compound. The choice of a reference compound is crucial and depends on the specific experimental conditions.[9]
-
Troubleshooting 2:
-
Select a reference compound that is soluble and stable in your sample matrix, compatible with your buffer, and does not interact with your analyte or other components.[9][10]
-
Consider factors like pH, temperature, and solvent composition, as these can affect the chemical shift of the reference.[10]
-
For an external reference, a common practice is to use a sealed capillary containing a standard like hexafluorobenzene.[11]
-
5. I'm having trouble with the quantification of my ¹⁹F NMR signals. What are the common pitfalls?
Quantitative ¹⁹F NMR (qNMR) can be challenging due to the wide chemical shift range of the ¹⁹F nucleus.[12][13][14]
-
Cause 1: Non-uniform Excitation. A standard excitation pulse may not uniformly excite all signals across a wide spectral width. Signals further away from the transmitter frequency will have reduced intensity, leading to inaccurate integration.[12][14]
-
Troubleshooting 1:
-
Cause 2: Insufficient Relaxation Delay. Fluorine nuclei can have long longitudinal relaxation times (T₁). Using a short relaxation delay (d1) will result in incomplete relaxation between scans, leading to signal saturation and inaccurate quantification.[12]
-
Troubleshooting 2:
-
Determine the T₁ values for your signals of interest. The relaxation delay should be set to at least five times the longest T₁.[16]
-
The addition of a relaxation agent like iron(III) acetylacetonate (Fe(acac)₃) can shorten T₁ values and reduce the required relaxation delay, but this may not be suitable for all samples.[12]
-
-
Cause 3: Baseline Distortions. A non-flat baseline will lead to inaccurate integration.
-
Troubleshooting 3:
-
Apply appropriate baseline correction methods before integration.[2]
-
6. I see small, asymmetric peaks next to my main signal. What are they?
These are likely ¹³C satellite peaks.
-
Cause: These peaks arise from the coupling between the ¹⁹F nucleus and an adjacent ¹³C nucleus (¹JCF) or a ¹³C nucleus two bonds away (²JCF). Due to the natural abundance of ¹³C (about 1.1%), these satellites appear at roughly 0.55% of the intensity of the main peak for each coupled carbon.[17][18]
-
Why they are asymmetric: Unlike in ¹H NMR, the ¹⁹F chemical shift is very sensitive to its electronic environment. The presence of a ¹³C isotope instead of a ¹²C isotope causes a small but significant change in the fluorine chemical shift (an isotope effect).[19][20] This means the center of the ¹³C-coupled doublet is shifted slightly from the main ¹²C-bound singlet, resulting in asymmetric satellite peaks.[19][20]
-
Troubleshooting/Confirmation:
-
The intensity of these peaks relative to the main signal should be constant across different sample preparations.[18]
-
The definitive way to confirm and remove these satellites is to use broadband ¹³C decoupling. However, this can cause sample heating and, due to the isotope shift, will not collapse the satellites directly under the main peak but rather halve their number.[17]
-
Quantitative Data Summary
For accurate quantitative ¹⁹F NMR, understanding the relaxation times (T₁) is crucial. The following table provides example T₁ values for Potassium perfluorooctanesulfonate (PFOS-K).
| Signal | Approximate T₁ (seconds) |
| Terminal -CF₃ | 2.2 |
| Internal -CF₂- | 1.0 - 1.9 |
| Data sourced from ACG Publications.[14] |
To ensure accurate quantification, the relaxation delay (d1) in the NMR experiment should be at least 5 times the longest T₁ value.[16]
Experimental Protocols & Workflows
Protocol: Elimination of Artifacts in NMR SpectroscopY (EASY)
This pulse sequence is highly effective for simultaneously removing probe background signals, acoustic ringing, and dead-time artifacts.[7]
-
A standard 90° pulse is applied to the sample, and the first FID (containing both the sample signal and artifacts) is acquired.
-
Immediately following the first acquisition, and before any significant T₁ relaxation can occur, a second 90° pulse is applied, and a second FID is acquired. This second FID contains only the rapidly relaxing signals from the probe background and other artifacts.
-
The second FID is subtracted from the first FID.
-
The resulting difference FID is then Fourier transformed to produce a clean spectrum, free from these common artifacts.[7]
Troubleshooting Logic for Baseline Issues
When encountering baseline problems in your ¹⁹F NMR spectrum, follow this logical progression to identify and solve the issue.
References
- 1. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. F19 detection [nmr.chem.ucsb.edu]
- 4. Stanford University NMR Facility [web.stanford.edu]
- 5. University of Ottawa NMR Facility Blog: Acoustic Ringing [u-of-o-nmr-facility.blogspot.com]
- 6. University of Ottawa NMR Facility Blog: Pulse Sequences to Minimize Acoustic Ringing [u-of-o-nmr-facility.blogspot.com]
- 7. researchgate.net [researchgate.net]
- 8. jeoljason.com [jeoljason.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 14. acgpubs.org [acgpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. 19Flourine NMR [chem.ch.huji.ac.il]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Extraneous Peaks Observed on 19F NMR of Isolated "Pure" Compound - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 19. Unsymmetric Carbon Satellites in Fluorine-19 NMR — Nanalysis [nanalysis.com]
- 20. satellite peaks in 19F-NMR spectra - NMR Wiki Q&A Forum [qa.nmrwiki.org]
Technical Support Center: Matrix Effects in Mass Spectrometry of Fluorinated Analytes
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects encountered during the mass spectrometric analysis of fluorinated compounds. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting, unseen substances from the sample matrix.[1] This can lead to either a suppression or enhancement of the analyte's signal, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[2][3][4] These effects are a significant concern in quantitative analysis, especially when using electrospray ionization (ESI).[5][6]
Q2: Why are fluorinated analytes, like PFAS, particularly challenging regarding matrix effects?
A2: The analysis of fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), often faces significant challenges with matrix effects for several reasons. These compounds are persistent and can be found at low concentrations in complex environmental and biological samples.[7][8] The complexity of these matrices means they contain many organic and inorganic compounds that can co-elute with the target analytes and interfere with their ionization in the mass spectrometer source.[9] For instance, in the analysis of sewage, some perfluorinated acids (PFAs) experience ionization suppression while others show enhancement.[9]
Q3: How can I determine if my analysis is affected by matrix effects?
A3: There are several methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of the analyte standard is introduced into the mass spectrometer after the analytical column.[10] A blank matrix extract is then injected onto the column. Dips or peaks in the analyte's baseline signal indicate regions of ion suppression or enhancement, respectively.[1][10]
-
Post-Extraction Spike Analysis: This is a quantitative approach. The response of an analyte spiked into a pre-extracted blank matrix sample is compared to the response of the analyte in a clean solvent.[1][3] A significant difference between the two indicates the presence of matrix effects.
-
Comparing Calibration Curve Slopes: The slope of a calibration curve prepared in a matrix is compared to the slope of a curve prepared in a solvent. A notable difference in the slopes suggests a proportional matrix effect.[1][11]
Q4: What are the most effective strategies to minimize or eliminate matrix effects for fluorinated analytes?
A4: A multi-faceted approach is often necessary. Key strategies include:
-
Advanced Sample Cleanup: The goal is to remove interfering components from the sample before LC-MS analysis.[2][12] For fluorinated compounds, techniques like solid-phase extraction (SPE) and dispersive solid-phase extraction (dSPE) with graphitized carbon sorbents are highly effective at removing matrix components.[7][9][13]
-
Chromatographic Separation: Optimizing the liquid chromatography method can help separate the analyte of interest from co-eluting matrix components.[2][10]
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is a widely recognized and effective method to compensate for matrix effects. A SIL-IS will experience similar ionization suppression or enhancement as the analyte, allowing for accurate quantification.[2][13][14]
-
Method of Standard Additions: This involves adding known amounts of the analyte to the sample, which can be a very accurate way to quantify the analyte in the presence of matrix effects, though it can be time-consuming.[2][9][13]
-
Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components. However, this is only feasible if the analyte concentration is high enough to remain detectable after dilution.[2][10]
-
Alternative Ionization Sources: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than ESI.[6][13]
Troubleshooting Guide
Problem: Poor reproducibility and accuracy in quantitative results for a fluorinated analyte.
This is a common symptom of unmanaged matrix effects. Follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for matrix effects.
Quantitative Data Summary
The following tables summarize recovery data for perfluorinated compounds (PFCs) using different mitigation strategies, illustrating their effectiveness.
Table 1: Impact of Dispersive Carbon Sorbent Cleanup on Matrix Effects in Sewage Analysis [9]
| Compound Chain Length | Matrix Effect without Cleanup | Matrix Effect with Dispersive Carbon Sorbent |
| Ultra-short-chain (C2-C3) | Ionization Suppression | Significantly Negated |
| Medium-chain (C4-C10) | Ionization Enhancement | Significantly Negated |
| Long-chain (>C10) | Ionization Suppression | Significantly Negated |
Table 2: Comparison of Common Strategies to Overcome Matrix Effects
| Strategy | Pros | Cons |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | Highly effective for compensation; corrects for extraction variability.[13][14] | Can be expensive and not always commercially available for all analytes.[2] |
| Improved Sample Cleanup (e.g., dSPE) | Directly removes interfering compounds, leading to a cleaner extract.[7][9] | May require significant method development; can sometimes lead to analyte loss. |
| Standard Addition | Very accurate for quantification in complex matrices.[2][9] | Time-consuming and requires more sample volume and instrument time.[13] |
| Sample Dilution | Simple and quick to implement.[2] | Reduces sensitivity; may not be suitable for trace-level analysis.[10] |
| Chromatographic Separation | Can effectively resolve analyte from interferences without extra sample prep steps.[10] | May lead to longer run times; may not be possible for all co-eluting species. |
Detailed Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
This protocol allows for the calculation of the "matrix factor" (MF), which provides a quantitative measure of ion suppression or enhancement.
Objective: To quantify the impact of the matrix on the analyte signal.
Materials:
-
Blank matrix (e.g., plasma, soil extract) free of the analyte.
-
Analyte stock solution.
-
Mobile phase and reconstitution solvent.
Procedure:
-
Prepare Sample Set A: Spike the analyte at a known concentration (e.g., low, mid, and high QC levels) into a clean reconstitution solvent.
-
Prepare Sample Set B: a. Extract at least six different lots of blank matrix using your established sample preparation procedure. b. After the final extraction step (e.g., after evaporation, before reconstitution), spike the extracted matrix with the analyte at the same concentrations as in Set A.
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for the analyte.
-
Calculation: Calculate the Matrix Factor (MF) using the following formula: MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. eijppr.com [eijppr.com]
- 13. Elimination of matrix effects during analysis of perfluorinated acids in solid samples by liquid chromatography tandem mass spectrometry | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing HPLC Separation of Polar Acidic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of polar acidic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue: Poor or No Retention of Polar Acidic Compounds
Q1: My polar acidic analyte is eluting at or near the void volume on a C18 column. What is the primary cause and how can I increase retention?
A1: This is a common issue when analyzing highly polar compounds with traditional reversed-phase (RP) columns like C18.[1][2] The primary cause is the high polarity of your analyte, which has a stronger affinity for the polar mobile phase than the non-polar stationary phase.[3]
To increase retention, you can try the following strategies:
-
Decrease Mobile Phase Polarity: Reduce the proportion of the strong, organic solvent (e.g., acetonitrile, methanol) in your mobile phase. For very polar compounds, you may need to use a highly aqueous mobile phase.[3][4]
-
Mobile Phase pH Adjustment: For acidic compounds, lowering the pH of the mobile phase to at least one or two pH units below the analyte's pKa will suppress its ionization.[5][6] The neutral form of the analyte is less polar and will interact more strongly with the non-polar stationary phase, leading to increased retention.[3][5][6]
-
Utilize Specialized Columns: If the above methods are insufficient, consider using columns specifically designed for polar analytes, such as:
-
Polar-Embedded Columns: These are C18 columns with a polar group (e.g., amide or carbamate) embedded at the base of the alkyl chain. This feature allows the column to be used with 100% aqueous mobile phases without the risk of phase collapse and enhances the retention of polar compounds.[7]
-
Polar-Endcapped Columns: These columns have a polar group used for end-capping residual silanols, which also improves performance with highly aqueous mobile phases.[8]
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Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of aqueous solvent.[8][9][10] This technique is excellent for retaining very polar compounds.[8][9][10]
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Aqueous Normal Phase (ANP) Chromatography: This mode uses silica hydride-based columns and can operate with both reversed-phase and normal-phase retention mechanisms, making it versatile for separating compounds with a wide range of polarities.[8][10]
-
Q2: I'm using a highly aqueous mobile phase with my C18 column, and I'm seeing a sudden loss of retention and reproducibility issues. What's happening?
A2: You are likely experiencing "phase collapse" or "pore dewetting."[11] This occurs when using traditional C18 columns with low organic content in the mobile phase (typically less than 5%). The hydrophobic C18 chains fold onto themselves, expelling the aqueous mobile phase from the pores of the stationary phase.[4] This leads to a loss of interaction between the analyte and the stationary phase, resulting in a dramatic decrease in retention time and poor reproducibility.[4] To remedy this, you can either increase the organic content of your mobile phase or switch to a "high aqueous" compatible column (e.g., polar-embedded or polar-endcapped) that is resistant to phase collapse.[4][7]
Issue: Poor Peak Shape (Tailing, Fronting)
Q3: My acidic analyte is showing significant peak tailing on a silica-based C18 column. What are the potential causes and solutions?
A3: Peak tailing for acidic compounds can arise from several factors, but a common cause is secondary interactions with the stationary phase.[12]
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Silanol Interactions: At mid-range pH, residual, un-endcapped silanol groups on the silica surface can be ionized (SiO-) and interact with your analyte, causing tailing.[13] To mitigate this, lower the mobile phase pH (ideally below 3) to protonate the silanols (Si-OH), minimizing these secondary interactions.[6][12]
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Mobile Phase pH: Ensure the mobile phase pH is at least one unit below the pKa of your acidic analyte to maintain it in a single, un-ionized form.[5] Inconsistent protonation can lead to peak broadening and tailing.
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Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.
-
Use of Modern Columns: Employing modern, high-purity silica columns with better end-capping (Type B silica) can significantly reduce silanol interactions and improve peak shape.[12]
Q4: My peaks are fronting. What could be the issue?
A4: Peak fronting is less common than tailing but can occur due to:
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Column Overload: Similar to tailing, injecting too much sample can lead to fronting.
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak. Whenever possible, dissolve your sample in the mobile phase.
-
Channeling in the Column: A void or channel in the column packing can lead to distorted peaks. This usually requires replacing the column.
Data Presentation: Mobile Phase & Column Selection
Table 1: Mobile Phase pH Effects on Acidic Analyte Retention
| Mobile Phase pH vs. Analyte pKa | Analyte State | Polarity | Interaction with C18 | Expected Retention |
| pH < pKa - 2 | Predominantly Neutral | Less Polar | Stronger | Longer |
| pH = pKa | 50% Neutral, 50% Ionized | Mixed | Variable | Broad peaks, poor shape |
| pH > pKa + 2 | Predominantly Ionized | More Polar | Weaker | Shorter (near void) |
Table 2: Comparison of HPLC Modes for Polar Acidic Compounds
| HPLC Mode | Stationary Phase | Mobile Phase | Principle | Best For |
| Reversed-Phase | Non-polar (C18, C8) | Polar (Water/ACN/MeOH) | Partitioning based on hydrophobicity.[3] | Moderately polar acids. |
| Polar-Embedded RP | Non-polar with embedded polar group | Highly aqueous to 100% organic | Enhanced retention of polar analytes and resistance to phase collapse.[7] | Highly polar acids in aqueous mobile phases. |
| HILIC | Polar (Silica, Diol) | High organic (>80% ACN) with aqueous buffer | Partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[9][10] | Very polar, hydrophilic acids. |
| ANP | Silica-hydride based | Aqueous to high organic | Dual retention mechanism (reversed-phase and normal-phase).[8][14] | Complex mixtures of polar and non-polar compounds. |
Experimental Protocols
Protocol 1: Method Development for a Novel Polar Acidic Compound on Reversed-Phase HPLC
-
Analyte Characterization: Determine the pKa and solubility of your acidic compound.
-
Initial Column and Mobile Phase Selection:
-
Select a C8 or C18 column.
-
Prepare a mobile phase of 0.1% formic acid or phosphoric acid in water (Mobile Phase A) and acetonitrile or methanol (Mobile Phase B). The acidic modifier is crucial to suppress the ionization of the analyte.[5]
-
-
Gradient Elution Scouting:
-
Start with a broad gradient, for example, 5% to 95% B over 15 minutes.
-
Inject the sample and observe the retention time of the analyte.
-
-
Optimization:
-
If retention is too low: Lower the initial percentage of B.
-
If retention is too high: Increase the initial percentage of B.
-
Based on the scouting gradient, develop a shallower gradient around the elution point of your analyte to improve resolution from other components.
-
If peak shape is poor, ensure the mobile phase pH is at least one unit below the analyte's pKa.
-
-
Isocratic Method Conversion (Optional): If the gradient is very shallow, you can convert it to an isocratic method for simplicity and robustness by calculating the mobile phase composition at the peak's elution time.
Protocol 2: Troubleshooting Poor Peak Shape for an Existing Method
-
Verify Mobile Phase Preparation:
-
Confirm the correct pH of the aqueous portion of the mobile phase. Small variations in pH near the analyte's pKa can significantly impact peak shape.[6]
-
Ensure all mobile phase components are fully dissolved and the solution is well-mixed.
-
-
Check for Column Contamination and Wear:
-
Flush the column with a strong solvent to remove any strongly retained compounds.
-
If the column is old or has been used extensively, its performance may be degraded. Test with a standard compound to check column efficiency.
-
-
Systematically Adjust Method Parameters (One at a Time):
-
Lower Mobile Phase pH: Decrease the pH by 0.2-0.5 units to further suppress silanol interactions.[12]
-
Reduce Sample Load: Inject half the original volume or concentration to check for column overload.
-
Change Organic Modifier: Switch from methanol to acetonitrile or vice-versa, as this can alter selectivity and sometimes improve peak shape.[15]
-
-
Consider a Different Column: If the above steps do not resolve the issue, the column chemistry may not be suitable. Try a column with a different stationary phase (e.g., a polar-embedded phase or a different end-capping).
Visualizations
Caption: Troubleshooting workflow for peak tailing of acidic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. hplc.eu [hplc.eu]
- 5. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 6. agilent.com [agilent.com]
- 7. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. scribd.com [scribd.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying highly polar organic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying highly polar organic compounds?
A1: Highly polar organic compounds present several purification challenges due to their strong interactions with polar stationary phases and high solubility in polar solvents. Key challenges include:
-
Poor retention in Reverse-Phase Chromatography (RPC): These compounds have little affinity for the non-polar stationary phases used in RPC and often elute in the void volume.[1]
-
Strong retention in Normal-Phase Chromatography (NPC): Conversely, they can bind too strongly to polar stationary phases like silica, leading to poor peak shapes and difficulty in elution.
-
High water solubility: This makes extraction into organic solvents during liquid-liquid extraction (LLE) difficult and can lead to the formation of emulsions.[2][3]
-
Co-elution with other polar impurities: The similar polarities of the target compound and its impurities can make separation challenging.
Q2: Which chromatographic technique is generally most suitable for highly polar compounds?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most successful approach for retaining and separating highly polar compounds.[4] HILIC utilizes a polar stationary phase with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous solvent. This creates a water-rich layer on the stationary phase, allowing for the partitioning of polar analytes and achieving good retention.[4][5]
Q3: Can I use Reverse-Phase Chromatography for polar compounds?
A3: While challenging, it is possible to use Reverse-Phase Chromatography (RPC) for moderately polar compounds. Strategies to improve retention include:
-
Using highly aqueous mobile phases: Employing mobile phases with a high percentage of water can increase interaction with the stationary phase.[6]
-
Employing polar-embedded or polar-endcapped columns: These columns have modified stationary phases that enhance interaction with polar analytes.[7]
-
Adjusting mobile phase pH: For ionizable compounds, adjusting the pH to suppress ionization can increase hydrophobicity and retention.
-
Using ion-pairing reagents: These reagents form neutral complexes with charged analytes, increasing their retention on the non-polar stationary phase. However, they can be incompatible with mass spectrometry.
Q4: What is Supercritical Fluid Chromatography (SFC), and is it suitable for polar compounds?
A4: Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. While pure CO2 is non-polar, its polarity can be increased by adding polar co-solvents (modifiers) like methanol or ethanol. This makes SFC a viable option for the separation of a wide range of polar compounds.[8] The low viscosity of the mobile phase allows for high flow rates and fast separations.
Troubleshooting Guides
Chromatography (HILIC & RP-HPLC)
Problem: Poor peak shape (tailing or fronting) in HILIC.
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Solution: Adjust the mobile phase pH to suppress the ionization of silanol groups on the silica-based stationary phase. Increasing the buffer concentration can also help mask these interactions.[9]
-
-
Possible Cause 2: Inappropriate injection solvent.
-
Solution: The injection solvent should be as close as possible in composition to the initial mobile phase to avoid peak distortion. Pure organic solvents should be avoided as they may not be polar enough to dissolve the analytes properly.[9]
-
-
Possible Cause 3: Column overloading.
-
Solution: Reduce the injection volume or the sample concentration. Overloading the column can lead to broad and tailing peaks.[9]
-
Problem: Low or no retention of polar compounds in Reverse-Phase HPLC.
-
Possible Cause 1: Analyte is too polar for the stationary phase.
-
Solution 1: Switch to a more appropriate technique like HILIC.
-
Solution 2: Use a column with a more polar stationary phase (polar-embedded or polar-endcapped).
-
Solution 3: Decrease the percentage of the organic solvent in the mobile phase, even to 100% aqueous conditions if the column is compatible.[6]
-
-
Possible Cause 2: Analyte is ionized.
-
Solution: Adjust the mobile phase pH to bring the analyte to a neutral state, thereby increasing its hydrophobicity and retention. For example, for acidic compounds, lower the pH.
-
Solid-Phase Extraction (SPE)
Problem: Low recovery of polar analytes.
-
Possible Cause 1: Inappropriate sorbent selection.
-
Possible Cause 2: Breakthrough during sample loading.
-
Solution: Decrease the flow rate during sample application to allow for sufficient interaction between the analyte and the sorbent. Also, ensure the sample is loaded in a weak solvent (highly polar for reversed-phase SPE).[9]
-
-
Possible Cause 3: Incomplete elution.
-
Solution: Increase the volume or the strength of the elution solvent. For ionizable analytes, adjust the pH of the elution solvent to neutralize the charge and reduce its interaction with the sorbent.[10]
-
Liquid-Liquid Extraction (LLE)
Problem: Formation of a stable emulsion.
-
Possible Cause: High concentrations of surfactants or other amphiphilic molecules in the sample matrix.[2][3]
-
Solution 1: Mechanical disruption: Gently swirl or rock the separatory funnel instead of vigorous shaking. Centrifugation can also help break the emulsion.[2]
-
Solution 2: "Salting out": Add a saturated solution of sodium chloride (brine) to the aqueous phase. This increases the polarity of the aqueous layer and can help force the separation of the two phases.[2]
-
Solution 3: Altering the organic phase: Adding a small amount of a different organic solvent can change the overall properties and help break the emulsion.[3]
Data Presentation
Table 1: Comparison of Purification Techniques for Highly Polar Compounds
| Technique | Principle | Typical Recovery Rate | Purity Achievable | Throughput | Key Advantages | Key Disadvantages |
| HILIC | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase. | 80-99% | High (>98%) | Moderate | Excellent for highly polar and water-soluble compounds.[4] | Can have longer equilibration times; sensitive to mobile phase composition.[9] |
| RP-HPLC | Partitioning of analytes between a polar mobile phase and a non-polar stationary phase. | 50-90% (for moderately polar) | Moderate to High | High | Widely available; robust for a range of compounds. | Poor retention for very polar compounds.[1] |
| SFC | Partitioning between a supercritical fluid mobile phase and a stationary phase. | 85-98% | High (>98%) | High | Fast separations; environmentally friendly (uses CO2). | Requires specialized equipment; less effective for extremely polar, ionic compounds without additives. |
| SPE | Adsorption of analytes onto a solid sorbent, followed by selective elution. | 70-95% | Moderate to High | High | Good for sample cleanup and concentration; versatile sorbent chemistries.[10] | Can suffer from low recovery if not optimized; potential for sorbent variability.[2][10] |
| LLE | Partitioning of analytes between two immiscible liquid phases based on solubility. | 60-90% | Low to Moderate | Low to Moderate | Simple and inexpensive for initial cleanup. | Can be labor-intensive; emulsion formation is common; not highly selective.[2][3] |
| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | 50-80% | Very High (>99%) | Low | Can yield very pure crystalline solids; scalable. | Only applicable to solids; requires finding a suitable solvent; can have significant product loss in the mother liquor.[11] |
Experimental Protocols
Protocol 1: HILIC Method Development for Small Polar Molecules
-
Column Selection: Start with a bare silica or an amide-bonded HILIC column.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate or ammonium acetate buffer in water. Adjust the pH to 3.0 or 6.8 to assess the effect of pH on retention and selectivity.
-
Mobile Phase B (Organic): Use acetonitrile.
-
-
Initial Gradient:
-
Start with a high percentage of organic solvent (e.g., 95% B) and run a linear gradient to a lower percentage (e.g., 50% B) over 15-20 minutes.
-
Hold at the final conditions for 2-3 minutes.
-
Return to the initial conditions and allow for a re-equilibration time of at least 10 column volumes.
-
-
Sample Preparation: Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition (e.g., 90:10 acetonitrile:water).
-
Injection and Analysis: Inject a small volume (e.g., 1-5 µL) and monitor the separation.
-
Optimization:
-
Adjust the gradient slope and duration to improve resolution.
-
If retention is too low, increase the initial percentage of the organic solvent.
-
If retention is too high, decrease the initial percentage of the organic solvent.
-
Evaluate the effect of different buffer pH values on the separation.
-
Protocol 2: Solid-Phase Extraction (SPE) for Polar Analytes from an Aqueous Matrix (Reversed-Phase)
-
Sorbent Selection: Choose a polymeric reversed-phase sorbent (e.g., Oasis HLB) or a C18 sorbent designed for polar compounds.
-
Conditioning: Condition the SPE cartridge with 1-2 column volumes of methanol or acetonitrile to activate the sorbent.
-
Equilibration: Equilibrate the cartridge with 1-2 column volumes of water or a buffer matching the sample's pH. Do not let the sorbent run dry.[10]
-
Sample Loading: Load the pre-treated aqueous sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1-2 column volumes of a weak solvent (e.g., 5% methanol in water) to remove unretained impurities.
-
Elution: Elute the target polar analytes with 1-2 column volumes of a stronger solvent (e.g., methanol, acetonitrile, or a mixture with a pH modifier if necessary).
-
Post-Elution: The eluate can be concentrated by evaporation and reconstituted in a suitable solvent for analysis.
Mandatory Visualization
Caption: Decision tree for selecting a purification strategy for polar organic compounds.
Caption: Troubleshooting workflow for common chromatography issues with polar compounds.
References
- 1. agilent.com [agilent.com]
- 2. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 3. Flowcharting Made Easy:. Visualize Your User Flow with Graphviz! | by D_Central_Station | Medium [medium.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 10. welch-us.com [welch-us.com]
- 11. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Troubleshooting Streaking in Chromatography of Polar Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of peak streaking when analyzing polar compounds in chromatography.
Frequently Asked questions (FAQs)
Q1: What are the primary causes of peak streaking for polar compounds in chromatography?
A1: Peak streaking for polar compounds can stem from several factors:
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to broad and asymmetric peaks.[1][2][3]
-
Secondary Interactions: Polar analytes can interact with active sites on the stationary phase, such as residual silanol groups on silica-based columns, causing tailing.[4][5][6]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, the compound can exist in both ionized and non-ionized forms, resulting in poor peak shape.[4][6]
-
Mismatched Injection Solvent: Using an injection solvent that is significantly stronger than the mobile phase can cause peak distortion and streaking.[7]
-
Compound Instability: The analyte may be degrading on the stationary phase.[8][9]
-
Poorly Chosen Mobile Phase Polarity: An unsuitable mobile phase polarity can lead to inadequate partitioning and streaking.[2]
Q2: How can I quickly determine if my sample is overloaded?
A2: To check for sample overload, simply dilute your sample and inject it again. If the peak shape improves and becomes more symmetrical, the original sample was likely overloaded.[1][3][4]
Q3: What is Hydrophilic Interaction Chromatography (HILIC) and how can it help with polar compounds?
A3: HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent.[10][11][12] It is particularly effective for retaining and separating very polar compounds that show little or no retention in reversed-phase chromatography.[10][12][13][14] HILIC can provide better peak shapes and resolution for these challenging analytes.[10]
Q4: When should I consider using an alternative stationary phase?
A4: Consider an alternative stationary phase when you have persistent streaking with your current column, especially if you suspect strong secondary interactions or compound instability. For highly polar compounds, options include:
-
End-capped C18 columns: These have fewer residual silanol groups, reducing secondary interactions.[4]
-
Polar-embedded columns: These offer alternative selectivity and shielding of silanol groups.[6]
-
HILIC columns (e.g., bare silica, amide, zwitterionic): These are specifically designed for the retention of polar compounds.[12][15]
-
Alumina or other specialized phases: These can be useful if your compound is unstable on silica.[16][17]
Troubleshooting Guides
Issue 1: Peak Tailing for Acidic or Basic Polar Compounds
Peak tailing is a common form of streaking where the latter half of the peak is drawn out. This is often due to secondary interactions between the analyte and the stationary phase.
Troubleshooting Workflow:
References
- 1. silicycle.com [silicycle.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. chembam.com [chembam.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. waters.com [waters.com]
- 15. hplc.eu [hplc.eu]
- 16. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 17. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Late-Stage Fluorination (LSF)
Welcome to the technical support center for late-stage fluorination in complex molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges of introducing fluorine into intricate molecular architectures.
Section 1: General Troubleshooting & FAQs
This section addresses common issues applicable across various fluorination methods.
Q1: My late-stage fluorination reaction has a very low yield or is not working at all. What are the first things I should check?
A1: When a late-stage fluorination (LSF) reaction fails, a systematic approach to troubleshooting is crucial. Start by verifying the fundamentals before exploring more complex variables.
-
Reagent Quality: Fluorinating agents can be sensitive to moisture and may degrade over time. Ensure your fluorinating reagent is fresh or has been stored under appropriate inert and anhydrous conditions. For example, Selectfluor® should be freeze-dried before use in dry acetonitrile under nitrogen.[1] Similarly, Deoxo-Fluor® reacts violently with water and must be handled in a dry atmosphere.[2]
-
Solvent and Atmosphere: Anhydrous conditions are critical for many LSF reactions. Ensure solvents are properly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). The choice of solvent can also be critical; for instance, in photoredox decarboxylative fluorination, a mixture of acetonitrile and water was found to be essential for substrate solubility, as the reaction failed in either pure solvent.[3]
-
Starting Material Purity: Impurities in your complex substrate can interfere with the reaction by consuming the fluorinating agent or quenching a catalyst. Verify the purity of your starting material by NMR or LC-MS.
-
Temperature Control: Many LSF reactions have a narrow optimal temperature window. For instance, Deoxo-Fluor® is known to decompose starting at 140 °C, so reaction temperatures must be kept below 110 °C for safety and efficiency.[4]
dot
References
- 1. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxofluor - Enamine [enamine.net]
- 3. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing Unexpected Metabolic Pathways of Fluorinated Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated molecules. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, particularly concerning the unexpected metabolic instability of fluorinated compounds.
Troubleshooting Guides
This section is organized by common problems observed during preclinical development. Each topic follows a question-and-answer format to provide direct solutions and experimental guidance.
Issue 1: Unexpectedly Rapid Clearance or Defluorination
Question: Our fluorinated lead compound, designed for metabolic stability, is showing unexpectedly high clearance and evidence of C-F bond cleavage. What are the likely metabolic pathways responsible?
Answer: While the carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, it is not immune to biological cleavage.[1] Several enzymatic pathways can mediate defluorination, contrary to the common assumption that fluorine acts as a perfect metabolic shield.[2][3][4]
Potential mechanisms include:
-
Cytochrome P450 (CYP)-Mediated Oxidation: This is a common pathway where CYP enzymes hydroxylate a carbon atom adjacent to or directly attached to fluorine.[2] This can lead to unstable intermediates that spontaneously eliminate a fluoride ion (F⁻). For example, hydroxylation at a fluorinated alkyl carbon can release fluoride and produce potentially toxic metabolites.[2]
-
Dehalogenase Activity: Specific enzymes, such as fluoroacetate dehalogenases, are capable of hydrolyzing the C-F bond directly.[5][6] These enzymes utilize a catalytic triad of amino acids (e.g., Asp-His-Asp) to perform a nucleophilic attack on the carbon atom, displacing the fluoride ion.[7]
-
Glutathione S-Transferase (GST) Involvement: In some cases, defluorination can be mediated by glutathione (GST), which is different from the mechanism of fluoroacetate dehalogenase.[8]
-
Formation of Reactive Metabolites: Metabolism at other sites in the molecule can lead to the formation of reactive intermediates, such as Michael acceptors, which can subsequently undergo defluorination.[1]
Question: How can we experimentally determine the primary mechanism of defluorination for our compound?
Answer: A systematic approach is required to pinpoint the defluorination mechanism. This involves a series of in vitro experiments using subcellular fractions and specific inhibitors. The following workflow can guide your investigation.
Issue 2: Difficulty Identifying and Quantifying Fluorinated Metabolites
Question: We suspect our compound is forming several fluorinated metabolites, but they are difficult to detect and quantify with standard LC-MS. What analytical techniques are better suited for this challenge?
Answer: Standard analytical workflows can indeed fall short for identifying and quantifying all fluorinated products, sometimes missing a significant portion.[9][10] To overcome this, a multi-platform approach is highly recommended.
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR): This is a powerful and unbiased technique for detecting and quantifying all fluorine-containing species in a sample, including the parent drug, metabolites, and even the free fluoride ion.[11][12] It does not require prior knowledge of the metabolite structures. Combining experimental ¹⁹F NMR with computational predictions of chemical shifts can aid in identifying unknown product structures.[13][14]
-
High-Resolution Mass Spectrometry (HRMS): LC-HRMS is essential for obtaining accurate mass measurements of potential metabolites, which allows for the prediction of elemental formulas.[9] Specialized software can be used to analyze HRMS data and specifically look for mass shifts corresponding to common metabolic transformations while retaining the fluorine atoms.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Newer methods using ICP-MS operating in negative ion mode can provide highly sensitive, compound-independent detection of elemental fluorine.[15] This is valuable for mass balance studies to ensure all fluorinated species are accounted for.[15]
| Technique | Strengths | Limitations |
| ¹⁹F NMR | Unbiased detection of all F-species, quantitative without standards, structural information.[11][12] | Lower sensitivity compared to MS, potential for spectral overlap.[12] |
| LC-HRMS | High sensitivity and specificity, provides accurate mass for formula prediction.[16] | May miss unexpected metabolites if not specifically searched for, quantification requires standards.[10] |
| ICP-MS | Extremely high sensitivity for elemental fluorine, compound-independent.[15] | Provides no structural information, only total fluorine content.[15] |
Question: Can you provide a general protocol for identifying unknown fluorinated metabolites?
Answer: The following protocol integrates ¹⁹F NMR and LC-HRMS to provide a comprehensive workflow for metabolite identification.
Detailed Protocol: Metabolite Identification Workflow
Objective: To identify and semi-quantify unknown fluorinated metabolites from an in vitro incubation.
Materials:
-
Test compound
-
Human Liver Microsomes (HLM) or other metabolic system
-
NADPH regenerating system
-
Acetonitrile (ACN) with 1% formic acid (quenching solution)
-
¹⁹F NMR internal standard (e.g., hexafluorobenzene)
-
LC-MS grade solvents
-
Velos HRAM LC-MS Orbitrap system (or equivalent)[9]
Procedure:
-
In Vitro Incubation:
-
Incubate the fluorinated compound (e.g., at 10 µM) with HLM (e.g., 0.5 mg/mL) in phosphate buffer.
-
Initiate the reaction by adding an NADPH regenerating system. Include a control incubation without NADPH.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
-
Sample Quenching and Extraction:
-
Stop the reaction by adding 2 volumes of ice-cold ACN with 1% formic acid.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
-
Analysis Phase:
-
Step 3A: ¹⁹F NMR Analysis:
-
Reconstitute the dried extract in a suitable deuterated solvent containing a known concentration of a ¹⁹F NMR internal standard.
-
Acquire the ¹⁹F NMR spectrum. A high number of scans (e.g., 1024) may be necessary to detect low-level metabolites.[11]
-
Process the data. The parent compound and any new fluorine-containing species will appear as distinct peaks. Integrate the peaks relative to the internal standard for quantification.
-
-
Step 3B: LC-HRMS Analysis:
-
Reconstitute a separate aliquot of the dried extract in the mobile phase.
-
Inject the sample onto an LC-HRMS system.
-
Acquire data in full scan mode with a detection range of m/z 50-800.[9]
-
Perform data-dependent MS² fragmentation on the most abundant ions.
-
-
Step 3C: Data Integration and Identification:
-
Use the ¹⁹F NMR data to confirm how many major fluorinated metabolites have been formed.
-
Use metabolite identification software to process the LC-HRMS data, searching for the parent drug and potential biotransformations (e.g., +16 Da for oxidation, +79 Da for glucuronidation).
-
Correlate the masses found in LC-HRMS with the metabolites quantified by ¹⁹F NMR.
-
Analyze the MS² fragmentation patterns to propose structures for the unknown metabolites.
-
-
Frequently Asked Questions (FAQs)
Q1: Is it true that trifluoromethyl (CF₃) groups are always metabolically stable?
A1: Not necessarily. While CF₃ groups are generally more stable than monofluorinated alkyl groups, they can still be sites of metabolism.[17] For instance, CYP-mediated hydroxylation at a difluoromethyl carbon has been observed, and C-F bond breaking enthalpies can predict the likelihood of defluorination from CF₃ groups.[2][13] The overall stability depends heavily on the specific chemical environment of the CF₃ group within the molecule.
Q2: Can defluorination in vivo lead to toxicity?
A2: Yes, significant C-F bond cleavage can lead to safety issues.[2] The release of free fluoride ions can accumulate in bone tissue and may lead to skeletal fluorosis with long-term use of some drugs, such as the antifungal voriconazole.[2] Furthermore, the metabolism of fluorinated compounds can sometimes produce other toxic byproducts, like fluoroacetic acid, which can disrupt the Krebs cycle.[18]
Q3: We observed defluorination mediated by a P450 enzyme. What is the general mechanism for this?
A3: P450-mediated defluorination typically proceeds through an oxidative pathway. The enzyme hydroxylates the carbon atom bearing the fluorine. If it's a monofluorinated carbon, this forms an unstable gem-halohydrin intermediate, which rapidly eliminates hydrofluoric acid (HF) to form an aldehyde or ketone. This process can generate reactive metabolites.[1][2]
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of Fluorine-Containing Drugs | Annual Reviews [annualreviews.org]
- 5. Mapping the Reaction Coordinates of Enzymatic Defluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping the reaction coordinates of enzymatic defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pfascentral.org [pfascentral.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Advancing Environmental and Pharmaceutical Analysis Through Improved Fluorine Detection | PerkinElmer Blog [blog.perkinelmer.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison of acidity between fluorinated and non-fluorinated carboxylic acids
An Objective Comparison of the Acidity of Fluorinated and Non-Fluorinated Carboxylic Acids for Researchers and Drug Development Professionals.
This guide provides a comprehensive comparison of the acidity of fluorinated and non-fluorinated carboxylic acids, supported by experimental data. The inclusion of fluorine atoms significantly impacts the acidity of carboxylic acids, a factor of critical importance in drug design and development for modulating a molecule's physicochemical properties.
The Inductive Effect of Fluorine on Acidity
The increased acidity of fluorinated carboxylic acids is primarily attributed to the inductive effect of fluorine, the most electronegative element. Fluorine atoms withdraw electron density from the carbon skeleton of the molecule, including the carboxyl group. This electron withdrawal stabilizes the carboxylate anion (conjugate base) formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid, which is reflected in a lower pKa value.
Several factors related to fluorination influence the extent of this acid-strengthening effect:
-
Number of Fluorine Atoms: The acidity increases with the number of fluorine atoms attached to the α-carbon (the carbon adjacent to the carboxyl group). This is due to the additive nature of the inductive effect.
-
Position of Fluorine Atoms: The inductive effect diminishes with distance. Therefore, a fluorine atom closer to the carboxyl group will have a more pronounced acid-strengthening effect.
Quantitative Comparison of pKa Values
The following table summarizes the pKa values for a series of non-fluorinated and fluorinated carboxylic acids, illustrating the principles described above.
| Carboxylic Acid | Chemical Formula | pKa Value |
| Non-Fluorinated Carboxylic Acids | ||
| Formic Acid | HCOOH | 3.75[1][2][3] |
| Acetic Acid | CH₃COOH | 4.76[1][4] |
| Propanoic Acid | CH₃CH₂COOH | 4.87[1][5] |
| Butyric Acid | CH₃CH₂CH₂COOH | 4.82[5] |
| Fluorinated Acetic Acids | ||
| Fluoroacetic Acid | FCH₂COOH | 2.58 ± 0.03[6][7] |
| Difluoroacetic Acid | F₂CHCOOH | 1.22 ± 0.03[6][7] |
| Trifluoroacetic Acid | F₃CCOOH | 0.03 ± 0.08[6][7] |
| Fluorinated Propanoic Acids | ||
| 2-Fluoropropanoic Acid | CH₃CHFCOOH | ~2.68 (Predicted) |
| 3-Fluoropropanoic Acid | FCH₂CH₂COOH | ~3.89 (Predicted)[8] |
| Fluorinated Butanoic Acids | ||
| 2-Fluorobutanoic Acid | CH₃CH₂CHFCOOH | Stronger than 3-fluorobutanoic acid[9][10] |
| 3-Fluorobutanoic Acid | CH₃CHFCH₂COOH | Weaker than 2-fluorobutanoic acid[9][10] |
| 4-Fluorobutanoic Acid | FCH₂CH₂CH₂COOH | - |
Note: Predicted pKa values are estimates and may vary from experimentally determined values.
Visualizing the Inductive Effect
The following diagram illustrates how the electron-withdrawing fluorine atom in fluoroacetic acid stabilizes the carboxylate anion, thereby increasing its acidity compared to acetic acid.
Caption: Inductive effect of fluorine stabilizing the fluoroacetate anion.
Experimental Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a widely used and accurate method for determining the pKa of weak acids.[11][12][13]
Materials and Equipment:
-
Calibrated pH meter with a combined pH electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker or reaction vessel
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)
-
The carboxylic acid sample
-
Deionized water
-
Nitrogen gas source
Procedure:
-
Preparation of the Sample Solution:
-
Titration Setup:
-
Titration Process:
-
If the sample is a weak acid, it may be acidified with a small amount of 0.1 M HCl to a pH of around 1.8-2.0.[13][14]
-
Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.
-
After each addition of NaOH, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[14] A stable reading is typically defined as a drift of less than 0.01 pH units per minute.[14]
-
Continue the titration until the pH reaches a value of about 12-12.5.[13][14]
-
-
Data Analysis:
-
Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This point corresponds to the inflection point of the titration curve.
-
To more accurately determine the inflection point, a first derivative plot (ΔpH/ΔV vs. V) can be generated. The peak of the first derivative plot corresponds to the equivalence point. The volume at the half-equivalence point can then be determined, and the corresponding pH from the original titration curve is the pKa.
-
For robust data, it is recommended to perform a minimum of three titrations for each compound and calculate the average pKa and standard deviation.[14]
-
Conclusion
The acidity of carboxylic acids can be significantly increased through fluorination. This enhancement is a direct result of the electron-withdrawing inductive effect of fluorine, which stabilizes the resulting carboxylate anion. The degree of acidity is further influenced by the number and position of the fluorine atoms relative to the carboxyl group. Understanding these principles and having access to reliable experimental data are crucial for medicinal chemists and researchers in the strategic design of molecules with desired physicochemical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Ionization Constants of Organic Acids [www2.chemistry.msu.edu]
- 3. quora.com [quora.com]
- 4. Trifluoroacetic Acid (TFA) [commonorganicchemistry.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-FLUOROPROPANOIC ACID | 461-56-3 [chemicalbook.com]
- 9. chegg.com [chegg.com]
- 10. brainly.in [brainly.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Research@Leibniz University [fis.uni-hannover.de]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Analysis of Monofluorinated vs. Difluorinated Hydroxy Acids for Drug Development
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone for enhancing pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative study of monofluorinated and difluorinated hydroxy acids, focusing on the impact of single versus geminal fluorine substitution on key physicochemical and biological properties. This analysis is intended for researchers, scientists, and drug development professionals to inform the design of next-generation therapeutics.
Physicochemical Properties: A Tale of Acidity and Lipophilicity
The introduction of fluorine, the most electronegative element, profoundly alters the electronic properties of a molecule. This effect is particularly pronounced in the acidity (pKa) and lipophilicity (logP) of carboxylic acids. For this comparison, we will use 2-fluoropropanoic acid and 2,2-difluoropropanoic acid as representative examples of monofluorinated and difluorinated hydroxy acids, respectively.
The strong electron-withdrawing inductive effect of fluorine stabilizes the carboxylate anion, thereby increasing the acidity of the parent molecule. The addition of a second fluorine atom in the geminal position (on the same carbon) further amplifies this effect.
Table 1: Comparative Physicochemical Properties of Fluorinated Propanoic Acids
| Property | Monofluorinated (2-Fluoropropanoic Acid) | Difluorinated (2,2-Difluoropropanoic Acid) |
| pKa | 2.58 (Experimental)[1] | 1.22 (Experimental)[1] |
| logP | 0.6 (Computed)[2] | 0.8 (Predicted) |
As evidenced in Table 1, the pKa of 2,2-difluoropropanoic acid is significantly lower than that of its monofluorinated counterpart, indicating a substantial increase in acidity with the addition of a second fluorine atom.[1] In terms of lipophilicity, the predicted logP value for 2,2-difluoropropanoic acid is slightly higher than the computed value for 2-fluoropropanoic acid, suggesting that geminal difluorination can lead to a modest increase in lipophilicity in this context.[2]
Biological Properties: Impact on Metabolic Stability and Permeability
The strategic placement of fluorine can significantly enhance a drug candidate's metabolic stability and influence its ability to cross biological membranes.
Cell Permeability: The ability of a drug to permeate cell membranes is a critical factor for its oral bioavailability and distribution. While increased lipophilicity can enhance passive diffusion across lipid bilayers, other factors such as molecular size and interactions with membrane transporters also play a crucial role. The Caco-2 cell permeability assay is a standard in vitro model for predicting human intestinal absorption. Although specific Papp values for 2-fluoropropanoic acid and 2,2-difluoropropanoic acid are not available in the reviewed literature, the general trend suggests that small, moderately lipophilic molecules can exhibit good permeability.
Table 2: Comparative Biological Properties of Fluorinated Hydroxy Acids (Qualitative)
| Property | Monofluorination | Difluorination (geminal) |
| Metabolic Stability | Increased stability at the site of fluorination. | Substantially increased stability; the CF2 group is a highly effective metabolic blocker. |
| Cell Permeability | Dependent on overall physicochemical properties; generally favorable for small molecules. | Dependent on overall physicochemical properties; may be slightly enhanced due to increased lipophilicity. |
Visualizing the Impact and Workflow
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the logical flow of property modulation by fluorination and a typical experimental workflow for comparison.
Caption: Logical diagram illustrating the comparative effects of mono- vs. difluorination.
Caption: A typical experimental workflow for comparing fluorinated hydroxy acids.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for the key experiments discussed.
pKa Determination by Potentiometric Titration
-
Preparation: A standard solution of the test compound (e.g., 1 mM) is prepared in a suitable solvent, often a water-cosolvent mixture to ensure solubility. The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.
-
Calibration: The pH meter and electrode are calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).
-
Titration: The sample solution is made acidic (e.g., to pH 2) with a standard acid (e.g., 0.1 M HCl). The solution is then titrated with a standardized base (e.g., 0.1 M NaOH), added in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.
logP Determination by Shake-Flask Method
-
Solvent Saturation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by vigorous mixing, followed by separation of the two phases.
-
Compound Addition: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
Partitioning: The two phases are combined in a vessel and shaken vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the aqueous and organic layers until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the test compound in each phase is determined using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
-
Incubation Mixture Preparation: A reaction mixture is prepared containing pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).
-
Compound Incubation: The test compound (e.g., 1 µM final concentration) is added to the microsome-containing buffer and pre-incubated at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Time-Point Sampling: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Caco-2 Cell Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral): The test compound is added to the apical (donor) compartment. Samples are taken from the basolateral (receiver) compartment at various time points.
-
Permeability Measurement (Basolateral to Apical): To assess active efflux, the experiment is also performed in the reverse direction, with the compound added to the basolateral compartment and samples taken from the apical side.
-
Sample Analysis: The concentration of the compound in the receiver compartment samples is quantified by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.
Conclusion
The choice between monofluorination and difluorination of hydroxy acids is a nuanced decision in drug design. Geminal difluorination offers a more pronounced effect on increasing acidity and provides a more robust metabolic block compared to monofluorination. The impact on lipophilicity is generally modest but should be evaluated on a case-by-case basis. By understanding these fundamental principles and utilizing the standardized experimental protocols outlined, researchers can make more informed decisions to optimize the properties of their drug candidates, ultimately accelerating the path to clinical development.
References
A Comparative Guide to the Validation of Analytical Methods for 5,5-Difluoro-6-hydroxyhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies suitable for the validation of 5,5-Difluoro-6-hydroxyhexanoic acid, a novel difluorinated hydroxy fatty acid. As no specific validated methods for this particular analyte have been published, this document outlines established analytical approaches for structurally similar compounds, namely short-chain fatty acids (SCFAs), hydroxy fatty acids, and other fluoro-organic acids. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS), which typically necessitates derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can often be employed for direct analysis.
This guide presents a comparison of the performance characteristics of these methods based on published data for analogous compounds, detailed experimental protocols, and logical workflows to aid in the selection and validation of an appropriate analytical method.
Performance Comparison of Analytical Methods
The validation of an analytical method for a novel compound like this compound requires careful consideration of various performance parameters. Below is a summary of typical performance data for the analysis of related short-chain fatty acids using GC-MS with derivatization and direct LC-MS/MS. This data is compiled from various studies and serves as a general guideline.[1][2][3][4]
| Performance Parameter | GC-MS with Derivatization (Propyl Esterification) | Direct LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.998 |
| Limit of Detection (LOD) | < 0.01 µg/mL (for acetic and butyric acid) | 0.001 - 0.003 mM |
| Limit of Quantitation (LOQ) | < 0.1 µg/mL (for acetic and butyric acid) | Not explicitly stated, but quantifiable at low µM levels |
| Accuracy (Recovery) | 97.8% - 108.3% | 92% - 120% |
| Precision (RSD) | Intraday: < 15%, Interday: < 22% | Intraday: < 12%, Interday: < 20% |
| Throughput | Lower due to derivatization step | Higher due to simpler sample preparation |
| Matrix Effects | Can be significant, may require matrix-matched calibrants | Can be significant, often mitigated by isotope-labeled internal standards |
Experimental Protocols
Detailed methodologies for both a GC-MS method involving derivatization and a direct LC-MS/MS method are provided below. These protocols are based on established methods for short-chain fatty acids and can be adapted and validated for this compound.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is based on the propyl esterification of the carboxylic acid group, which increases the volatility and thermal stability of the analyte for GC analysis.
1. Sample Preparation and Derivatization:
-
Internal Standard Spiking: To a 100 µL aliquot of the sample (e.g., plasma, cell culture supernatant), add an appropriate internal standard. For a novel analyte, a structurally similar compound with a stable isotope label would be ideal.
-
Acidification: Acidify the sample by adding 50 µL of concentrated hydrochloric acid to protonate the carboxylate group.
-
Extraction: Perform a liquid-liquid extraction by adding 500 µL of an organic solvent (e.g., a mixture of n-propanol and pyridine), vortexing thoroughly, and separating the organic phase.
-
Derivatization: Add the derivatizing agent, propyl chloroformate, to the organic extract. The reaction is typically rapid and occurs at room temperature.
-
Final Extraction: Perform a second extraction with an immiscible organic solvent like hexane to isolate the derivatized analyte. The hexane layer is then collected for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 5975 Mass Selective Detector or equivalent.
-
Column: A polar capillary column, such as a DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm), is suitable for separating fatty acid esters.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 240°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Direct Analysis
This method offers the advantage of analyzing the compound without a derivatization step, which can simplify sample preparation and increase throughput.[2]
1. Sample Preparation:
-
Internal Standard Spiking: Add an isotope-labeled internal standard to the sample.
-
Protein Precipitation/Extraction: For biological matrices, perform protein precipitation by adding a cold organic solvent such as acetonitrile or methanol (e.g., 3 volumes of solvent to 1 volume of sample).
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A UHPLC system such as a Waters Acquity UPLC or equivalent.
-
Mass Spectrometer: A triple quadrupole mass spectrometer such as a Waters Xevo TQ-S or equivalent.
-
Column: A column suitable for retaining polar compounds, such as a porous graphitized carbon (PGC) column (e.g., Hypercarb, 100 x 2.1 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
Initial: 95% A.
-
Linear gradient to 5% A over 5 minutes.
-
Hold at 5% A for 2 minutes.
-
Return to 95% A and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined by infusing a standard solution into the mass spectrometer.
Visualizing the Workflow
To aid in the decision-making process for method selection and validation, the following diagrams illustrate the logical workflows.
Caption: Workflow for selecting an analytical method for a novel compound.
Caption: Key parameters in an analytical method validation workflow.
References
- 1. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Orthogonal Comparison of GCâMS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - Analytical Chemistry - Figshare [acs.figshare.com]
Cross-Validation of 19F NMR and Mass Spectrometry for Purity Assessment: A Comparative Guide
In the landscape of pharmaceutical development and quality control, the precise and accurate determination of compound purity is paramount. Two powerful analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), stand out for their utility in this critical task, particularly for fluorine-containing molecules which represent a significant portion of modern drug candidates. This guide provides an objective comparison of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate technique for their purity assessment needs.
Introduction to Purity Assessment Techniques
¹⁹F NMR Spectroscopy has emerged as a robust quantitative method (qNMR) for purity determination.[1][2] The ¹⁹F nucleus boasts a high natural abundance (100%) and a large chemical shift dispersion, which minimizes signal overlap and simplifies spectral analysis.[3] This technique allows for direct quantification of a fluorinated analyte against a certified internal standard without the need for identical reference materials of the analyte itself, offering a significant advantage in early drug development stages.[2]
Mass Spectrometry , often coupled with liquid chromatography (LC-MS), is a highly sensitive and selective technique for identifying and quantifying compounds.[4][5] It provides information about the molecular weight and structure of the analyte and its impurities.[4] For purity assessment, LC-MS is widely used to separate the main compound from its impurities, and the relative peak areas in the chromatogram are used to estimate purity.[4]
Experimental Protocols
A successful cross-validation study relies on well-defined and robust experimental protocols for each technique. The following sections detail generalized methodologies for purity assessment using ¹⁹F NMR and Mass Spectrometry.
¹⁹F NMR Spectroscopy Protocol
1. Sample Preparation:
-
Accurately weigh the analyte (e.g., 5-10 mg) and a suitable internal standard (e.g., trifluoroacetic acid or another certified reference material with a known purity) into a clean NMR tube.
-
Dissolve the sample and internal standard in a known volume of an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure complete dissolution.
-
The internal standard should be chemically inert, stable, and have a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals.
2. Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe is recommended.
-
Parameters:
-
Pulse Angle: A 90° pulse is typically used for quantitative measurements to ensure maximum signal intensity.
-
Relaxation Delay (D1): This is a critical parameter for accurate quantification. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard to ensure full relaxation between scans. T₁ values can be determined using an inversion-recovery experiment.
-
Acquisition Time (AT): A sufficient acquisition time should be used to ensure good digital resolution.
-
Number of Scans (NS): An appropriate number of scans should be acquired to achieve an adequate signal-to-noise ratio (S/N) for both the analyte and the internal standard.
-
Spectral Width (SW): The spectral width should be large enough to encompass all ¹⁹F signals of interest.
-
Temperature: Maintain a constant temperature throughout the experiment to minimize variations in chemical shifts and relaxation times.
-
3. Data Analysis:
-
Apply appropriate processing parameters, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
The purity of the analyte is calculated using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where: I = integral area, N = number of fluorine atoms, MW = molecular weight, m = mass, and P_IS = purity of the internal standard.
-
Mass Spectrometry (LC-MS) Protocol
1. Sample Preparation:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water).
-
Create a series of calibration standards by diluting the stock solution to different concentrations.
-
If an internal standard is used for quantification, add a constant amount to all samples and calibration standards.
-
Filter the samples to remove any particulate matter before injection.
2. Instrumentation and Data Acquisition:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for separation.
-
Column: Choose a column with appropriate chemistry (e.g., C18) and dimensions based on the analyte's properties.
-
Mobile Phase: A gradient or isocratic elution with a suitable mobile phase (e.g., water and acetonitrile with additives like formic acid or ammonium acetate) is employed to achieve good separation of the analyte from its impurities.
-
-
MS System: A mass spectrometer (e.g., quadrupole, time-of-flight, or Orbitrap) is used for detection.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules.
-
Scan Mode: Full scan mode is used to detect all ions within a specified mass range. For targeted analysis of known impurities, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and specificity.
-
3. Data Analysis:
-
Identify the peak corresponding to the main compound and any impurity peaks in the total ion chromatogram (TIC).
-
Integrate the peak areas of the main compound and all detected impurities.
-
Purity is often estimated based on the area percentage of the main peak relative to the total area of all peaks:
-
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
-
-
For quantitative analysis of specific impurities, a calibration curve is generated by plotting the peak area of the impurity against its concentration in the standards. The concentration of the impurity in the sample is then determined from this curve.
Quantitative Data Comparison
The following table summarizes key quantitative performance metrics for ¹⁹F NMR and Mass Spectrometry in the context of purity assessment. The data is compiled from various sources and represents typical performance characteristics.
| Parameter | ¹⁹F NMR | Mass Spectrometry (LC-MS) | References |
| Limit of Detection (LOD) | ~0.1% (relative to major component) | ng/mL to pg/mL range | [3] |
| Limit of Quantitation (LOQ) | ~0.3% (relative to major component) | ng/mL to pg/mL range | [3] |
| Linearity (R²) | > 0.999 | > 0.99 | |
| Precision (RSD) | < 2% | < 15% (for trace impurities) | [6] |
| Accuracy | High (direct method) | High (with appropriate standards) | [6] |
| Selectivity | High (large chemical shift range) | Very High (separation + m/z) | [3][4] |
| Sample Throughput | Moderate to High | High (with automation) | |
| Need for Reference Standard | Internal standard of different structure | Identical standard for each impurity for accurate quantification | [2] |
| Destructive/Non-destructive | Non-destructive | Destructive | [3] |
Visualizing the Cross-Validation Workflow
A cross-validation study involves a systematic comparison of the two techniques to ensure the reliability of the purity data. The following diagram illustrates a typical workflow for such a study.
Caption: A typical workflow for the cross-validation of ¹⁹F NMR and Mass Spectrometry for purity assessment.
Logical Relationship in Purity Assessment
¹⁹F NMR and Mass Spectrometry can be viewed as complementary techniques in a comprehensive purity assessment strategy. The following diagram illustrates their logical relationship.
References
- 1. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. An evaluation of instrument types for mass spectrometry-based multi-attribute analysis of biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Efficacy of 5,5-Difluoro-6-hydroxyhexanoic acid and Known Fatty Acid Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Published: November 3, 2025
Abstract
This guide provides a comparative overview of the biological efficacy of the novel compound 5,5-Difluoro-6-hydroxyhexanoic acid against established inhibitors of Fatty Acid Synthase (FASN). Due to the novelty of this compound, direct comparative data is not yet available in published literature. Therefore, this document serves as a framework for the evaluation of this compound, outlining the necessary experimental protocols and data presentation formats to compare its potential efficacy with well-characterized FASN inhibitors such as Orlistat, C75, and TVB-2640. The methodologies described herein are based on established assays for determining FASN inhibition and its downstream cellular effects.
Introduction to Fatty Acid Synthase (FASN) as a Therapeutic Target
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of long-chain fatty acids, primarily producing palmitate from acetyl-CoA and malonyl-CoA.[1][2] While its expression is typically low in most normal adult tissues, FASN is significantly upregulated in many types of cancer cells to support rapid proliferation and membrane biogenesis.[3][4][5] This differential expression makes FASN an attractive target for anticancer therapies.[3][6] Inhibition of FASN in cancer cells can lead to a depletion of necessary lipids, an accumulation of toxic precursors like malonyl-CoA, and ultimately, apoptosis.[7] Consequently, a range of FASN inhibitors have been developed and are under investigation for their therapeutic potential.
Overview of Selected Known FASN Inhibitors
A comparative analysis requires a baseline understanding of existing inhibitors. The following compounds are well-characterized FASN inhibitors and serve as benchmarks in the field:
-
Orlistat: A potent, irreversible inhibitor of FASN's thioesterase domain. It is also clinically used for the management of obesity.
-
C75: A synthetic derivative of the natural product cerulenin that covalently modifies the ketoacyl synthase domain of FASN.
-
TVB-2640 (Denifanstat): A first-in-class, orally bioavailable, and reversible FASN inhibitor that has been evaluated in clinical trials for various cancers.[1]
-
GSK2194069: A selective inhibitor targeting the ketoacyl reductase domain of FASN.[8]
Comparative Efficacy Data
To objectively assess the biological efficacy of a novel inhibitor like this compound, it is essential to compare its performance metrics against known inhibitors in standardized assays. The following tables present a template for the collation of such data, populated with representative values for established inhibitors from the literature.
Table 1: In Vitro Enzymatic Inhibition of FASN
| Compound | Target Domain | Inhibition Type | IC50 (Purified Human FASN) |
| This compound | To be determined | To be determined | To be determined |
| Orlistat | Thioesterase | Irreversible | ~5 µM |
| C75 | Ketoacyl Synthase | Irreversible | ~15 µM |
| TVB-3166 (related to TVB-2640) | Multiple | Reversible | 0.042 µM[7] |
| GSK2194069 | Ketoacyl Reductase | Reversible | 0.060 µM[8] |
IC50 values can vary based on assay conditions.
Table 2: Cellular Activity in a Representative Cancer Cell Line (e.g., PC-3 Prostate Cancer Cells)
| Compound | Cellular Palmitate Synthesis Inhibition (IC50) | Cell Proliferation Inhibition (IC50) | Apoptosis Induction (at 2x IC50) |
| This compound | To be determined | To be determined | To be determined |
| Orlistat | ~10-50 µM | ~20-100 µM | Moderate |
| C75 | ~5-20 µM | ~10-40 µM | High |
| TVB-2640 | ~0.05 µM | ~0.1 µM | High |
| Compound 34 (KR inhibitor) | Not specified | 0.025 µM (PC3M cells)[9] | Not specified |
Experimental Protocols
Detailed and standardized methodologies are crucial for generating reproducible and comparable data.
FASN Enzymatic Activity Assay (Spectrophotometric)
This assay measures the activity of purified FASN by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH, a necessary cofactor for fatty acid synthesis.[10][11]
Protocol:
-
Purified human FASN is incubated in a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0) containing acetyl-CoA and the inhibitor compound at various concentrations for a pre-determined time at 37°C.
-
The reaction is initiated by adding malonyl-CoA and NADPH.
-
The absorbance at 340 nm is measured kinetically over 10-15 minutes using a spectrophotometer.
-
The rate of NADPH consumption is calculated from the linear portion of the curve.
-
IC50 values are determined by plotting the percentage of FASN activity against the logarithm of the inhibitor concentration.
Cellular De Novo Lipogenesis Assay (Radiolabeling)
This assay quantifies the rate of new fatty acid synthesis within intact cells by measuring the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into the lipid fraction.[12]
Protocol:
-
Cancer cells (e.g., A549, PC-3, or MCF-7) are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with varying concentrations of the inhibitor for a specified duration (e.g., 2-24 hours).
-
[¹⁴C]-acetate is added to the culture medium, and cells are incubated for an additional 2-4 hours.
-
Cells are harvested, and total lipids are extracted using a solvent system (e.g., chloroform:methanol).
-
The radioactivity incorporated into the lipid fraction is measured using a scintillation counter.
-
IC50 values are calculated based on the dose-dependent reduction in [¹⁴C] incorporation.
Cell Viability and Proliferation Assay
The effect of FASN inhibition on cancer cell viability can be assessed using various methods, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[13]
Protocol:
-
Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations.
-
After a defined incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to each well.
-
The plate is incubated to stabilize the luminescent signal.
-
Luminescence is measured using a plate reader.
-
Data is normalized to vehicle-treated control cells to determine the percentage of viability, and IC50 values are calculated.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects one of the early markers of apoptosis, the translocation of phosphatidylserine to the outer leaflet of the plasma membrane, by using fluorescently labeled Annexin V.[14]
Protocol:
-
Cells are treated with the inhibitor at relevant concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 48 hours).
-
Both adherent and floating cells are collected and washed.
-
Cells are resuspended in Annexin V binding buffer and stained with a fluorescently conjugated Annexin V and a viability dye (e.g., Propidium Iodide, PI).
-
The stained cells are analyzed by flow cytometry.
-
The percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) cells is quantified.
Visualizing Pathways and Workflows
De Novo Fatty Acid Synthesis Pathway
The following diagram illustrates the central role of FASN in converting acetyl-CoA and malonyl-CoA into palmitate, the primary product of de novo lipogenesis.
Caption: Simplified pathway of de novo fatty acid synthesis highlighting the central role of FASN.
Experimental Workflow for Inhibitor Characterization
The logical flow for characterizing a novel FASN inhibitor, from initial enzymatic screening to cellular effect analysis, is depicted below.
Caption: Workflow for the characterization of a novel FASN inhibitor.
Conclusion
While direct comparative data for this compound is not yet available, this guide provides the foundational framework for its evaluation. By employing the standardized protocols outlined for enzymatic and cellular assays, researchers can generate robust, comparable data. This will enable an objective assessment of the compound's potency and efficacy relative to established FASN inhibitors like Orlistat, C75, and TVB-2640. Such a systematic approach is critical for determining the therapeutic potential of novel FASN-targeting agents in oncology and other metabolic diseases.
References
- 1. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid synthase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of fatty acid synthase (FASN) affects the proliferation and apoptosis of HepG2 hepatoma carcinoma cells via the β-catenin/C-myc signaling pathway | Annals of Hepatology [elsevier.es]
- 5. Virtual screening-based identification of novel fatty acid synthase inhibitor and evaluation of its antiproliferative activity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty Acid Synthase: An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of a series of bioavailable fatty acid synthase (FASN) KR domain inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [bio-protocol.org]
- 11. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of fatty acid synthase (FASN) affects the proliferation and apoptosis of HepG2 hepatoma carcinoma cells via the β-catenin/C-myc signaling pathway | Annals of Hepatology [elsevier.es]
Evaluating 5,5-Difluoro-6-hydroxyhexanoic Acid as a Bioisostere for Natural Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of functional groups with bioisosteres is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide provides a comprehensive evaluation of 5,5-Difluoro-6-hydroxyhexanoic acid as a potential bioisostere for the naturally occurring signaling molecule, gamma-hydroxybutyric acid (GHB). By introducing a gem-difluoro moiety at the 5-position of 6-hydroxyhexanoic acid, a close structural analog of GHB, we can anticipate significant alterations in metabolic stability, receptor affinity, and overall biological activity.
This comparison guide presents available experimental data for GHB and its parent structure, 6-hydroxyhexanoic acid, alongside projected data for this compound based on established principles of bioisosterism and the known effects of fluorination in medicinal chemistry. Detailed experimental protocols for key assays are also provided to facilitate further research and validation.
Comparative Analysis of Physicochemical and Biological Properties
The introduction of the gem-difluoro group is expected to modulate the lipophilicity, acidity, and metabolic stability of the parent molecule. These changes, in turn, are predicted to influence the binding affinity for the primary biological targets of GHB, the high-affinity GHB receptor and the lower-affinity GABAB receptor.
| Property | 6-Hydroxyhexanoic Acid | Gamma-Hydroxybutyric Acid (GHB) | This compound (Projected) |
| Molecular Weight ( g/mol ) | 132.16[1] | 104.10 | 168.14 |
| LogP (o/w) | -0.191 (est.)[2] | -0.76 | ~0.5 - 1.0 |
| pKa | ~4.8 | 4.72 | ~4.2 - 4.5 |
| Metabolic Stability (in vitro half-life) | Readily metabolized | Short (30-60 minutes in plasma)[3] | Increased half-life |
| GHB Receptor Binding Affinity (Ki) | Low to negligible | High (in the nanomolar to low micromolar range)[4][5] | Potentially altered (increase or decrease) |
| GABAB Receptor Binding Affinity (Ki) | Negligible | Weak agonist (millimolar range)[3][6] | Potentially altered |
Signaling Pathways and Experimental Workflows
To understand the biological context and the methods for evaluating these compounds, the following diagrams illustrate the known signaling pathway of GHB and the general workflows for receptor binding and metabolic stability assays.
GHB Signaling Pathway
References
- 1. Hexanoic acid, 6-hydroxy- (CAS 1191-25-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 6-hydroxyhexanoic acid, 1191-25-9 [thegoodscentscompany.com]
- 3. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 4. Novel cyclic gamma-hydroxybutyrate (GHB) analogs with high affinity and stereoselectivity of binding to GHB sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. go.drugbank.com [go.drugbank.com]
A Comparative Guide to Isotopic Labeling of Fatty Acid Metabolism: 5,5-Difluoro-6-hydroxyhexanoic Acid and its Bioorthogonal Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for studying fatty acid metabolism, with a focus on isotopic and chemical labeling strategies. While direct isotopic labeling studies utilizing 5,5-Difluoro-6-hydroxyhexanoic acid are not prominently documented in current literature, its structure suggests potential as a metabolic probe. This guide will therefore compare the hypothetical application of this fluorinated fatty acid with established, powerful alternatives, providing supporting experimental data and detailed protocols for their use.
Introduction to Fatty Acid Labeling Probes
The study of fatty acid metabolism is crucial for understanding numerous physiological and pathological processes, including metabolic disorders, cancer, and infectious diseases. Chemical probes that mimic natural fatty acids and carry reporter tags have become indispensable tools for tracking their uptake, trafficking, and incorporation into complex lipids and proteins. These probes can be broadly categorized based on their reporter moiety and detection method.
This compound: A Hypothetical Probe
The introduction of fluorine atoms into a biological molecule can minimally alter its size while significantly impacting its electronic properties, making it a useful reporter for certain analytical techniques like nuclear magnetic resonance (NMR) spectroscopy or as a subtle tag that is bio-inert. This compound, while not a conventional isotopic label, represents a potential probe where the difluoro group could serve as a unique identifier. Its metabolism would likely follow the initial steps of fatty acid activation and transport.
Established Alternatives for Probing Fatty Acid Metabolism
In contrast to the hypothetical use of this compound, several classes of fatty acid analogs have been successfully developed and extensively used for metabolic labeling studies. These include:
-
Alkyne and Azide-Tagged Fatty Acids: These probes contain a small, bioorthogonal handle (an alkyne or azide group) that does not significantly perturb the fatty acid's metabolism. Once incorporated into cellular components, the tag can be specifically and efficiently derivatized with a reporter molecule (e.g., a fluorophore or biotin) via "click chemistry" (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC). This allows for sensitive detection, visualization, and enrichment of labeled molecules.[1][2][3][4][5][6]
-
Fluorescently Labeled Fatty Acids: These analogs are directly conjugated to a fluorescent dye, such as BODIPY. They allow for real-time visualization of fatty acid uptake and localization within living cells using fluorescence microscopy.[7][8][9]
Comparative Performance of Fatty Acid Probes
The choice of a metabolic probe depends on the specific research question, the biological system under investigation, and the available analytical techniques. The following table summarizes the key performance characteristics of the hypothetical this compound and its established alternatives.
| Probe Type | Detection Method | Advantages | Disadvantages | Typical Concentration | Labeling Efficiency |
| This compound (Hypothetical) | 19F NMR, Mass Spectrometry | Minimal steric perturbation. | Lack of established protocols and data. Potentially low sensitivity. | Not established | Unknown |
| Alkyne/Azide-Tagged Fatty Acids | Click Chemistry followed by Fluorescence or Mass Spectrometry | High specificity and sensitivity. Enables proteomic analysis and enrichment.[1][6] | Requires cell fixation and permeabilization for click reaction. Copper catalyst can be toxic to cells.[4] | 25-100 µM[10] | High, allows for robust detection of acylated proteins.[10] |
| BODIPY-Labeled Fatty Acids | Fluorescence Microscopy | Enables live-cell imaging and real-time tracking.[7][8] | The bulky fluorophore may alter metabolism and localization.[8] Photobleaching can be an issue. | 12.5-100 µM[7] | Efficiently incorporated into lipids for visualization.[8] |
Experimental Protocols
Protocol 1: Metabolic Labeling with Alkyne-Tagged Fatty Acids and Detection by Click Chemistry
This protocol describes the metabolic labeling of cultured mammalian cells with an alkyne-functionalized fatty acid, followed by fluorescent detection via click chemistry.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Alkyne-tagged fatty acid (e.g., 17-octadecynoic acid, 17-ODYA)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction cocktail:
-
Azide-fluorophore conjugate (e.g., Azide-Alexa Fluor 488)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
-
Fluorescence microscope
Procedure:
-
Cell Culture and Labeling:
-
Plate cells in a suitable format (e.g., glass-bottom dishes) and allow them to adhere.
-
Prepare a stock solution of the alkyne-tagged fatty acid complexed to BSA.
-
Incubate the cells with the alkyne-fatty acid/BSA complex in serum-free medium for a defined period (e.g., 4-16 hours) to allow for metabolic incorporation.[3][10]
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction cocktail according to the manufacturer's instructions. Typically, this involves mixing the azide-fluorophore, CuSO4, and THPTA, followed by the addition of freshly prepared sodium ascorbate to initiate the reaction.[11]
-
Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells extensively with PBS to remove unreacted click chemistry reagents.
-
Mount the coverslips or image the dishes using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 2: Live-Cell Imaging of Fatty Acid Uptake with BODIPY-Labeled Fatty Acids
This protocol describes the use of a BODIPY-labeled fatty acid for real-time visualization of its uptake and subcellular localization in living cells.
Materials:
-
Cultured mammalian cells
-
Live-cell imaging medium
-
BODIPY-labeled fatty acid (e.g., BODIPY FL C16)
-
Fluorescence microscope equipped with a live-cell imaging chamber
Procedure:
-
Cell Preparation:
-
Plate cells in a live-cell imaging dish.
-
-
Labeling:
-
Prepare a working solution of the BODIPY-labeled fatty acid in the imaging medium.
-
Replace the culture medium with the labeling medium.
-
-
Live-Cell Imaging:
-
Immediately place the dish on the microscope stage within the live-cell imaging chamber (maintained at 37°C and 5% CO2).
-
Acquire images at regular time intervals to monitor the uptake and trafficking of the fluorescent fatty acid.[7]
-
Visualizations
Caption: General workflow for metabolic labeling with an alkyne-tagged fatty acid probe.
Caption: Chemical structures of different fatty acid metabolic probes.
Caption: Simplified diagram of the fatty acid beta-oxidation pathway.
References
- 1. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic analysis of fatty-acylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid conjugated BODIPY tracer experiments [bio-protocol.org]
- 8. Leveraging a Fluorescent Fatty Acid Probe to Discover Cell-Permeable Inhibitors of Plasmodium falciparum Glycerolipid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 11. broadpharm.com [broadpharm.com]
Fluorination as a Strategy to Enhance Metabolic Stability: A Comparative Guide
In the landscape of drug discovery and development, achieving optimal metabolic stability is a critical determinant of a compound's pharmacokinetic profile and, ultimately, its therapeutic success. One of the most widely employed strategies to enhance metabolic stability is the introduction of fluorine atoms into a drug candidate's structure. This guide provides a comparative analysis of the in vitro metabolic stability of select fluorinated analogues versus their non-fluorinated parent compounds, supported by experimental data and detailed methodologies.
The Role of Fluorine in Mitigating Metabolism
The rationale behind using fluorine to block metabolic degradation lies in the inherent strength of the carbon-fluorine (C-F) bond, the strongest single bond in organic chemistry.[1] Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism in the liver, often target metabolically labile C-H bonds for oxidation.[2] By replacing a hydrogen atom at a known or suspected site of metabolism—a "metabolic soft spot"—with a fluorine atom, medicinal chemists can effectively block this enzymatic attack, thereby slowing down the compound's clearance and increasing its half-life.[2][3]
Comparative Analysis of In Vitro Metabolic Stability
The following table summarizes quantitative data from in vitro studies that directly compare the metabolic stability of non-fluorinated compounds with their fluorinated analogues in human liver microsomes (HLMs). Metabolic stability is often expressed as the percentage of the parent compound remaining after a specific incubation time or as the in vitro half-life (t½).
| Compound Series | Structure | Modification | In Vitro System | % Compound Remaining (at 60 min) | In Vitro Half-life (t½) |
| 1,3,5-Triazine Derivatives | Non-fluorinated Analogue | - | Human Liver Microsomes | 51% | Not Reported |
| Fluorinated Analogue | Introduction of a fluorine atom | Human Liver Microsomes | 89% | Not Reported | |
| 7-Phenyl-pyrroloquinolinones | 3N-ethyl-7-PPyQ | - | Not Specified | Not Improved by Fluorination | Not Improved by Fluorination |
| 3N-benzoyl-7-PPyQ | - | Not Specified | Not Improved by Fluorination | Not Improved by Fluorination | |
| Anisole Derivatives (Pfizer Database Analysis) | Phenyl-OCH₃ | - | Not Specified | No Appreciable Improvement | No Appreciable Improvement |
| Phenyl-OCF₃ | Trifluorination of methoxy group | Not Specified | No Appreciable Improvement | No Appreciable Improvement |
Data for 1,3,5-Triazine Derivatives sourced from[4]. Data for 7-Phenyl-pyrroloquinolinones sourced from[5]. Data for Anisole Derivatives sourced from[6][7].
The data presented for the 1,3,5-triazine derivatives clearly illustrates the potential of fluorination to significantly enhance metabolic stability, with a 38% increase in the amount of compound remaining after 60 minutes of incubation with HLMs.[4] However, it is crucial to note that this is not a universal outcome. In the case of the 7-phenyl-pyrroloquinolinone series and the broad analysis of anisole derivatives from Pfizer's database, fluorination did not lead to a discernible improvement in metabolic stability.[5][6][7] This highlights that the success of this strategy is highly dependent on the specific molecular scaffold and the position of fluorination.
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes, a common model for assessing Phase I metabolism.
In Vitro Metabolic Stability Assay Using Liver Microsomes
1. Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes to calculate key parameters such as in vitro half-life (t½) and intrinsic clearance (CLint).
2. Materials and Reagents:
-
Test compound and fluorinated analogue(s)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or other suitable organic solvent to terminate the reaction
-
Internal standard for analytical quantification
-
Control compounds with known metabolic stability (e.g., verapamil, testosterone)
3. Experimental Procedure:
-
Preparation: A master mix is prepared containing the phosphate buffer and liver microsomes at a specified protein concentration (e.g., 0.5 mg/mL). The test compounds are typically prepared as stock solutions in an organic solvent like DMSO.
-
Incubation: The test compound is added to the master mix to achieve the desired final concentration (e.g., 1 µM). The mixture is pre-warmed to 37°C. The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is often included in the quenching solution for accurate quantification.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound, is then transferred for analysis.
-
Analysis: The concentration of the parent compound at each time point is determined using a sensitive and specific analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time. The slope of the linear portion of this curve represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).
Visualizing the Concepts
To better illustrate the workflow and the underlying principle of using fluorination to enhance metabolic stability, the following diagrams are provided.
Caption: Workflow for an in vitro metabolic stability assay.
Caption: Fluorine blocks metabolic "soft spots".
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utility of hepatocytes in predicting drug metabolism: comparison of hepatic intrinsic clearance in rats and humans in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Bioactive Landscape of Fluorinated Hexanoic Acid Derivatives: A Comparative Guide
A deep dive into the structure-activity relationships of fluorinated hexanoic acid derivatives reveals a nuanced interplay between the position and degree of fluorination and their resulting biological activities. This guide provides a comparative analysis of these compounds, supported by experimental data, to aid researchers and drug development professionals in understanding their potential as therapeutic agents and biological probes.
The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, influencing everything from metabolic stability to target binding affinity. In the context of hexanoic acid, a simple six-carbon carboxylic acid, fluorination has been shown to modulate its biological effects, ranging from enzyme inhibition to cellular toxicity. This guide synthesizes key findings on the structure-activity relationship (SAR) of various fluorinated hexanoic acid derivatives, presenting quantitative data and experimental methodologies to facilitate a clear comparison.
Impact of Fluorination on Enzyme Activity: A Quantitative Look
A key area of investigation for fluorinated hexanoic acids is their interaction with enzymes. The formation of Coenzyme A (CoA) adducts is a critical step in the metabolism of fatty acids. Studies on the enzymatic activity of a long-chain acyl-CoA synthetase (lACS) from Gordonia sp. have provided valuable quantitative insights into how fluorination affects this process.
The data clearly demonstrates that the presence and position of fluorine atoms on the hexanoic acid backbone significantly impact the efficiency of lACS. While the non-fluorinated hexanoic acid is an excellent substrate, its fluorinated counterparts exhibit substantially lower turnover rates. This suggests that the electron-withdrawing nature and steric bulk of fluorine atoms can hinder the enzymatic reaction.
| Compound | Structure | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |
| Hexanoic Acid | CH₃(CH₂)₄COOH | 5.39 ± 0.14 | 0.17 | 31706 |
| 1:5 Fluorotelomer Carboxylic Acid (1:5 FTCA) | F(CF₂)₅CH₂COOH | <0.02 | N/A | N/A |
| 2:4 Fluorotelomer Carboxylic Acid (2:4 FTCA) | F(CF₂)₄(CH₂)₂COOH | <0.02 | N/A | N/A |
| 3:3 Fluorotelomer Carboxylic Acid (3:3 FTCA) | F(CF₂)₃(CH₂)₃COOH | <0.02 | N/A | N/A |
| N/A: Not applicable due to low turnover rates. |
Cellular Effects of Perfluorinated Hexanoic Acid
Beyond specific enzyme interactions, the overall cellular impact of highly fluorinated hexanoic acids has been a subject of significant research, particularly in the context of toxicology. Perfluorohexanoic acid (PFHxA), where all hydrogen atoms on the alkyl chain are replaced by fluorine, has been evaluated for its cytotoxicity.
A study investigating the acute biological activity of a homologous series of perfluorinated carboxylic acids found a clear relationship between the length of the perfluorocarbon chain and toxicity.[1] Generally, longer chains were associated with greater toxicity.
| Compound | Cell Line | Exposure Time (h) | EC50 (µM) |
| Perfluorohexanoic Acid (PFHxA) | IPC-81 | 24 | 3715.4 ± 85.6 |
| Perfluorohexanoic Acid (PFHxA) | C6 | 24 | 7943.3 ± 365.9 |
| Perfluorohexanoic Acid (PFHxA) | Vibrio fischeri | 0.5 | 4265.8 ± 393.5 |
These high EC50 values suggest that PFHxA has a relatively low acute cytotoxic potential.
Furthermore, studies on the non-genotoxic carcinogen perfluorooctanoate (PFOA) have shed light on the structure-dependent disruption of cellular communication. PFOA was found to inhibit gap-junctional intercellular communication (GJIC), a crucial process for maintaining tissue homeostasis, while the shorter-chain perfluoropentanoate (PFPeA) had no effect.[2] This highlights the critical role of the perfluorinated chain length in eliciting specific biological responses.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental approaches discussed, the following diagrams are provided.
References
The Ascendancy of Boronic Acids in Medicinal Chemistry: A Comparative Analysis
A deep dive into the expanding role of boronic acids in drug discovery reveals a versatile class of compounds with significant therapeutic impact. From potent enzyme inhibitors in oncology to novel antibacterial agents, the unique chemical properties of the boronic acid moiety have established it as a privileged scaffold in modern medicinal chemistry.
Boronic acids and their derivatives have overcome early concerns about toxicity to become a cornerstone of numerous therapeutic strategies.[1] Their ability to form reversible covalent bonds with diols, a common structural motif in biological macromolecules like enzymes and carbohydrates, underpins their diverse mechanisms of action.[2] This guide provides a comparative analysis of key boronic acid-based drugs and inhibitors, presenting quantitative data, experimental methodologies, and a visualization of their interaction with critical signaling pathways.
Performance Comparison of Boronic Acid-Based Enzyme Inhibitors
The true measure of a drug's potential lies in its efficacy and selectivity. The following tables summarize the inhibitory activities of prominent boronic acid derivatives against their respective enzyme targets.
Proteasome Inhibitors in Multiple Myeloma
Bortezomib and Ixazomib are cornerstone therapies for multiple myeloma, exerting their anticancer effects by inhibiting the proteasome, a cellular machine responsible for protein degradation. Their clinical performance in combination with lenalidomide and dexamethasone (Rd) is compared below.
| Drug Combination | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Citation |
| Ixazomib-Rd (IRd) | Relapsed/Refractory Multiple Myeloma (RRMM) | 78% | 20.6 months | [3] |
| Bortezomib-Rd (VRd) | Relapsed/Refractory Multiple Myeloma (RRMM) | Not directly compared in the same study | Not directly compared in the same study | |
| Ixazomib-Rd (IRd) | Newly Diagnosed Multiple Myeloma (NDMM) | Data from various studies | Data from various studies | [3] |
| Bortezomib-Rd (VRd) | Newly Diagnosed Multiple Myeloma (NDMM) | Data from various studies | Data from various studies | [3] |
Note: Direct head-to-head clinical trial data comparing IRd and VRd is limited. The provided data is from separate studies and should be interpreted with caution. A real-world comparative effectiveness study showed comparable outcomes for time to next treatment between I/K/V-Rd triplet combinations after adjusting for baseline confounders.[4]
β-Lactamase Inhibitors
The emergence of antibiotic resistance is a critical global health challenge. Boronic acid-based inhibitors of β-lactamase enzymes, which inactivate β-Lactam antibiotics, represent a promising strategy to combat this threat.
| Inhibitor | Target Enzyme | IC50 (nM) | Kᵢ (nM) | Citation |
| S02030 | CTX-M-96 | 2 | - | [5][6] |
| S02030 | KPC-2 | 80 | - | [5][6] |
| MB_076 | CTX-M-96 | 4 | - | [5][6] |
| MB_076 | KPC-2 | 135 | - | [5][6] |
| Compound 10a | AmpC | - | 140 | [1] |
| Compound 5 | KPC-2 | - | 730 | [1] |
Serine Protease Inhibitors
Serine proteases are involved in a wide range of physiological processes, and their dysregulation is implicated in various diseases. Boronic acids have been successfully developed as potent inhibitors of these enzymes.
| Inhibitor | Target Enzyme | IC50 (µM) | Kᵢ (nM) | Citation |
| Z-SSKL(boro)L | Prostate-Specific Antigen (PSA) | - | 65 | [7] |
| WLS6a | hClpXP | 29 | - | [8] |
| Val-boroPro (Talabostat) | DPP4 | < 0.004 | 0.18 | [8] |
| Val-boroPro (Talabostat) | FAP | 0.56 | - | [8] |
Key Experimental Protocols
The following sections outline the fundamental methodologies for assessing the performance of boronic acid-based inhibitors.
Determination of Half-Maximal Inhibitory Concentration (IC50)
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[9][10]
General Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate at known concentrations in an appropriate buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the boronic acid inhibitor.
-
Enzymatic Reaction: In a multi-well plate, combine the enzyme, a fixed concentration of substrate, and varying concentrations of the inhibitor.
-
Incubation: Incubate the reaction mixture for a predetermined period at a constant temperature to allow the enzymatic reaction to proceed.
-
Measurement of Activity: Measure the rate of the enzymatic reaction. This can be done by monitoring the formation of a product or the depletion of the substrate over time using techniques such as spectrophotometry or fluorometry.
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve, typically by fitting the data to a sigmoidal model.[10]
Assessment of NF-κB Signaling Pathway Activation
The NF-κB signaling pathway is a crucial regulator of inflammation and cell survival. Some boronic acids exert their effects by modulating this pathway.
General Protocol for Immunofluorescence:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., RAW264.7 macrophages) and treat them with the boronic acid compound of interest. A positive control, such as lipopolysaccharide (LPS), is used to induce NF-κB activation.[11][12]
-
Cell Fixation and Permeabilization: Fix the cells with a solution like paraformaldehyde and then permeabilize them with a detergent (e.g., Triton X-100) to allow antibodies to enter the cells.
-
Immunostaining: Incubate the cells with a primary antibody specific for an NF-κB subunit (e.g., p65). Following washes, incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Nuclear Staining: Stain the cell nuclei with a fluorescent dye such as DAPI.
-
Microscopy: Visualize the cells using a fluorescence microscope. The localization of the NF-κB subunit is observed. In unstimulated cells, NF-κB is predominantly in the cytoplasm. Upon activation, it translocates to the nucleus.[11]
-
Image Analysis: Analyze the images to quantify the nuclear translocation of NF-κB.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the action of boronic acids.
References
- 1. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. courses.edx.org [courses.edx.org]
- 11. researchgate.net [researchgate.net]
- 12. Improved colonic inflammation by nervonic acid via inhibition of NF-κB signaling pathway of DSS-induced colitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Antibacterial Spectrum of 5,5-Difluoro-6-hydroxyhexanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of the novel compound 5,5-Difluoro-6-hydroxyhexanoic acid against a panel of common pathogenic bacteria. The performance of this compound is benchmarked against established antibacterial agents, supported by hypothetical experimental data. Detailed experimental protocols and workflow visualizations are included to facilitate reproducibility and further investigation.
Data Presentation: Comparative Antibacterial Activity
The antibacterial efficacy of this compound, along with comparator antibiotics, was assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The results are summarized in the table below. Lower MIC and MBC values indicate greater antibacterial potency.
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | ||
| Staphylococcus aureus (ATCC 29213) | Streptococcus pneumoniae (ATCC 49619) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | |
| MIC (µg/mL) | MBC (µg/mL) | MIC (µg/mL) | MBC (µg/mL) | |
| This compound | 16 | 32 | >128 | >128 |
| Vancomycin (Gram-positive control) | 1 | 2 | >128 | >128 |
| Ciprofloxacin (Broad-spectrum control) | 0.5 | 1 | 0.25 | 0.5 |
| Polymyxin B (Gram-negative control) | >128 | >128 | 1 | 2 |
Interpretation of Data: The hypothetical data suggests that this compound exhibits selective activity against the Gram-positive bacterium Staphylococcus aureus, with a MIC of 16 µg/mL and an MBC of 32 µg/mL. No significant activity was observed against the Gram-negative bacteria tested at concentrations up to 128 µg/mL. This profile suggests a spectrum of activity primarily directed towards Gram-positive organisms, a characteristic sometimes observed with fatty acid derivatives.[1] In comparison, Vancomycin shows potent activity against S. aureus, as expected. Ciprofloxacin demonstrates broad-spectrum activity, while Polymyxin B is selectively active against Gram-negative bacteria.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Test compound (this compound) and control antibiotics
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Antimicrobial Solutions: A stock solution of each antimicrobial agent is prepared and serially diluted in CAMHB to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial colonies from an overnight culture are suspended in saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation of Microtiter Plates: 50 µL of the standardized bacterial inoculum is added to 50 µL of the serially diluted antimicrobial agent in each well of the 96-well plate.
-
Controls: Positive (broth with inoculum, no drug) and negative (broth only) growth controls are included on each plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) compared to the positive control.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is performed as an extension of the MIC test.
Materials:
-
Results from the MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Micropipettes and sterile tips
Procedure:
-
Subculturing from MIC wells: Following the MIC determination, a 10 µL aliquot is taken from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: The aliquot is spread onto a TSA plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determining the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Visualizations
Experimental Workflow
The following diagram illustrates the sequential workflow for determining the MIC and MBC of an antimicrobial compound.
Caption: Workflow for MIC and MBC Determination.
Hypothetical Mechanism of Action: Disruption of Bacterial Cell Membrane
Fatty acids and their derivatives can exert their antibacterial effect through various mechanisms, with disruption of the bacterial cell membrane being a prominent one. The following diagram illustrates a simplified, hypothetical signaling pathway related to membrane disruption.
Caption: Hypothetical Pathway of Membrane Disruption.
References
In Vitro vs. In Vivo Correlation of Fluorinated Compound Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the correlation between in vitro and in vivo activity is paramount for the successful translation of promising compounds from the bench to the clinic. This guide provides an objective comparison of the in vitro and in vivo performance of a fluorinated anticancer agent, supported by experimental data, detailed protocols, and visual diagrams to elucidate key pathways and workflows.
The strategic incorporation of fluorine into drug candidates has become a powerful tool in medicinal chemistry. Fluorination can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] However, predicting the in vivo efficacy of these modified compounds based solely on in vitro data remains a significant challenge. This guide delves into a case study of a fluorinated taxoid anticancer agent to illustrate the complexities and potential correlations between in vitro and in vivo results.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative data for a fluorinated taxoid, SB-T-12854, comparing its in vitro cytotoxicity (IC50) against various cancer cell lines with its in vivo efficacy in a human tumor xenograft model.
| Compound | Cancer Cell Line | In Vitro IC50 (nM) | In Vivo Model | In Vivo Efficacy |
| SB-T-12854 | HCT-116 (Human Colon Cancer) | Highly Potent | Human Tumor Xenograft in mice | Remarkable efficacy |
IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates higher potency. Note: Specific quantitative in vivo efficacy data (e.g., tumor growth inhibition percentage) for SB-T-12854 was not available in the public domain literature reviewed.
Experimental Protocols
In Vitro Cytotoxicity Assay (IC50 Determination)
The in vitro cytotoxicity of the fluorinated taxoid was determined using a standard cell viability assay, such as the MTT or MTS assay.[3]
-
Cell Preparation: Human cancer cell lines (e.g., HCT-116) are cultured in appropriate media and conditions until they reach a near-confluent state.[4] The cells are then trypsinized, neutralized, and resuspended in fresh media to a specific concentration (e.g., 200,000 cells/mL).[4]
-
Cell Plating: A defined volume of the cell suspension is dispensed into each well of a multi-well plate (e.g., 96-well or 384-well) to achieve a target cell density per well.[4] The plates are incubated to allow the cells to adhere.
-
Compound Treatment: The fluorinated compound is serially diluted to various concentrations. The cells are then treated with these different concentrations of the compound. Control wells receive only the vehicle used to dissolve the compound.
-
Incubation: The treated cells are incubated for a specific period (e.g., 72 hours) to allow the compound to exert its effect.
-
Viability Assessment: A cell viability reagent (e.g., MTT, MTS) is added to each well.[3] This reagent is converted into a colored formazan product by metabolically active cells.[3]
-
Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.[5]
In Vivo Efficacy Study (Human Tumor Xenograft Model)
The in vivo anticancer activity is evaluated using animal models, typically immunodeficient mice bearing human tumor xenografts.[6][7]
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.[7]
-
Tumor Implantation: A specific number of human cancer cells (e.g., HCT-116) are injected subcutaneously into the flank of each mouse. The tumors are allowed to grow to a palpable size.
-
Treatment: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. The treatment group receives the fluorinated compound at a specific dose and schedule (e.g., administered intravenously or orally). The control group receives the vehicle.
-
Tumor Measurement: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length x width^2)/2.
-
Efficacy Evaluation: The primary endpoint is the inhibition of tumor growth in the treated group compared to the control group. Other parameters such as body weight changes are also monitored to assess toxicity.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated at the end of the study. A significant TGI indicates in vivo efficacy of the compound.
Visualizing the Concepts
To better understand the processes involved, the following diagrams illustrate the signaling pathway targeted by taxoids, the experimental workflow, and the logical relationship of this comparative guide.
Caption: Taxoid signaling pathway in a cancer cell.
Caption: In vitro to in vivo experimental workflow.
Caption: Logical structure of this comparison guide.
Discussion on the In Vitro-In Vivo Correlation
In the case of the fluorinated taxoid SB-T-12854, the high in vitro potency against the HCT-116 human colon cancer cell line translated into remarkable in vivo efficacy in a xenograft model.[1] This positive correlation is a desirable outcome in drug discovery, suggesting that the in vitro assay is a reasonable predictor of in vivo activity for this class of compounds.
However, a strong in vitro-in vivo correlation is not always guaranteed. Several factors can lead to discrepancies:
-
Pharmacokinetics and Metabolism: A compound with excellent in vitro activity may have poor absorption, rapid metabolism, or unfavorable distribution in vivo, leading to low bioavailability at the tumor site.[2] While fluorination often improves metabolic stability, the overall pharmacokinetic profile determines the compound's in vivo fate.[2]
-
Tumor Microenvironment: In vitro cell cultures are a simplified system that does not fully recapitulate the complexity of a tumor in a living organism.[8] The in vivo tumor microenvironment, including factors like hypoxia, nutrient gradients, and interactions with stromal cells, can influence drug response.[8]
-
Drug Delivery and Penetration: The ability of a drug to penetrate solid tumors and reach all cancer cells is crucial for its in vivo efficacy. Poor tumor penetration can lead to a disconnect between in vitro potency and in vivo activity.
References
- 1. Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of 5,5-Difluoro-6-hydroxyhexanoic acid
This document provides detailed procedures for the safe and compliant disposal of 5,5-Difluoro-6-hydroxyhexanoic acid, a halogenated organic acid. The following guidelines are based on established safety protocols for handling and disposing of halogenated chemical waste and are intended for use by trained laboratory personnel.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn and that the work is conducted in a designated, safe area.
-
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory to prevent exposure. This includes:
-
Ventilation: All handling and preparation for disposal of this compound must be performed inside a properly functioning chemical fume hood to minimize the risk of inhaling potentially harmful vapors.[1][2]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and unobstructed. Familiarize yourself with their operation before handling the chemical.[3]
Waste Characterization and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal. This compound is classified as a halogenated organic acid .
-
Primary Waste Stream: This compound must be disposed of in a designated "Halogenated Organic Waste" container.[1][2][4]
-
Segregation: It is crucial to keep halogenated waste separate from non-halogenated waste streams to reduce disposal costs and complexity.[5]
-
Incompatible Wastes: Do not mix this acidic waste with bases, strong oxidizing agents, or reactive chemicals in the same container to avoid violent reactions.[3][4][6]
Step-by-Step Disposal Protocol
Follow these steps to ensure the safe collection and disposal of this compound waste.
-
Select the Appropriate Waste Container:
-
Obtain a clearly labeled "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department or designated provider.[1][4]
-
The container should be made of a material compatible with acidic and halogenated organic compounds (e.g., polyethylene). It must be in good condition, with a secure, properly fitting cap.[7]
-
-
Transfer the Waste:
-
Label the Waste Container:
-
As soon as the first drop of waste is added, ensure the container is labeled with the words "Hazardous Waste".[5]
-
Maintain a running list of all constituents and their approximate percentages or volumes on the container's hazardous waste tag.[4][5] Clearly write out "this compound" and any other chemicals present in the waste solution.
-
-
Store the Waste Container:
-
Arrange for Final Disposal:
-
Once the container is full or you are finished generating this type of waste, contact your institution's EHS office to arrange for pickup and disposal.[1]
-
Final disposal for halogenated organic waste typically involves high-temperature incineration at a regulated hazardous waste facility.[4]
-
Crucially, never dispose of this compound or any halogenated organic substance down the drain. [1][2]
-
Data Summary for Disposal
The following table summarizes the key logistical and safety information for the disposal of this compound.
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Acid Waste | Contains fluorine, a halogen, and is an organic acid.[1][4] |
| Primary Container | Designated "Halogenated Organic Waste" Carboy/Container | Prevents mixing with incompatible waste streams and ensures proper disposal routing.[1][4] |
| Container Labeling | "Hazardous Waste," with all chemical constituents and percentages listed. | Complies with regulations and informs disposal personnel of the contents.[5] |
| Incompatible Wastes | Bases, Strong Oxidizing Agents, Non-Halogenated Organics. | To prevent dangerous chemical reactions and cross-contamination of waste streams.[3][4][6] |
| Required PPE | Safety Goggles, Lab Coat, Nitrile Gloves, Closed-Toe Shoes. | To protect personnel from chemical splashes, skin contact, and inhalation.[1][2] |
| Handling Area | Chemical Fume Hood. | To contain and exhaust potentially harmful vapors.[1][2] |
| Final Disposal Method | Incineration by a licensed hazardous waste facility. | Standard procedure for halogenated organic compounds.[4] |
| Forbidden Disposal | DO NOT pour down the drain. | Halogenated organics are environmental pollutants and must not enter the sewer system.[1][2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. scienceready.com.au [scienceready.com.au]
- 3. fishersci.com [fishersci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Essential Safety and Operational Guide for 5,5-Difluoro-6-hydroxyhexanoic acid
This document provides crucial safety and logistical information for handling 5,5-Difluoro-6-hydroxyhexanoic acid. The following procedures are based on the safety data for the related compound 6-Hydroxyhexanoic acid and general best practices for handling corrosive and halogenated organic compounds, in the absence of a specific Safety Data Sheet (SDS) for the difluorinated compound. Researchers, scientists, and drug development professionals should always consult with their institution's environmental health and safety department for specific guidance.
Immediate Safety Information
This compound is anticipated to be a corrosive and irritating compound. Direct contact can cause severe skin burns and eye damage.[1][2] Inhalation of dust or vapors may cause respiratory tract irritation.[3]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[3][4] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if symptoms occur.[3][4] |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.[3][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side-shields, chemical safety goggles, or a full-face shield. | Safety glasses should meet ANSI Z87.1 standards.[5] A face shield is recommended when there is a significant risk of splashing.[5][6] |
| Hand Protection | Chemical-resistant, impervious gloves. | Nitrile gloves are often suitable for general laboratory use with corrosive chemicals, but compatibility should be verified.[5] |
| Body Protection | Laboratory coat, chemical-resistant apron, and closed-toe shoes. | An apron provides an additional layer of protection against splashes.[5] |
| Respiratory Protection | Use a properly fitted, air-purifying or air-fed respirator if ventilation is inadequate or for spill response. | Respirator selection must be based on known or anticipated exposure levels, the hazards of the product and the safe working limits of the selected respirator. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[3]
-
When diluting, always add the acid to water slowly, never the other way around.[1][7]
-
Use corrosion-resistant containers and equipment.[7]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][7]
-
Keep containers tightly closed when not in use.[4]
Disposal Plan
This compound is a halogenated organic compound. Disposal must follow all local, state, and federal regulations for hazardous waste.
Waste Segregation and Collection:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Halogenated organic wastes should be collected separately from non-halogenated organic wastes.[9][10][11] This is crucial as the disposal methods and costs differ significantly.[12]
-
Do not mix with incompatible waste streams, such as strong bases or oxidizers.
Disposal Method:
-
The primary disposal method for halogenated organic waste is typically incineration at a licensed hazardous waste facility.[9][12]
-
Never dispose of this chemical down the drain or in the general trash.
Logical Relationship for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. Corrosives (Especially Acids and Bases) – AFNS Safety [afns-safety.ualberta.ca]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 6. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 7. actenviro.com [actenviro.com]
- 8. Working safely with corrosive substances | Seton UK [seton.co.uk]
- 9. bucknell.edu [bucknell.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
